molecular formula C6H8O B105893 (Z)-3-Methylpent-2-en-4-yn-1-ol CAS No. 6153-05-5

(Z)-3-Methylpent-2-en-4-yn-1-ol

Cat. No.: B105893
CAS No.: 6153-05-5
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-XQRVVYSFSA-N
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Description

(Z)-3-Methylpent-2-en-4-yn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-methylpent-2-en-4-yn-1-ol
Source PubChem
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InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHASYJQIRSLE-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO)/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201334886
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Molecular Weight

96.13 g/mol
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CAS No.

6153-05-5, 105-29-3
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Record name 1-Pentol
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Record name 1-Pentol cis-form
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Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Record name (Z)-3-methylpent-2-en-4-yn-1-ol
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Foundational & Exploratory

(Z)-3-Methylpent-2-en-4-yn-1-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: Synthesis, Properties, and Reactivity

Introduction

This compound, a conjugated enyne alcohol, is a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a primary alcohol, a Z-configured double bond, and a terminal alkyne, provides a versatile platform for constructing complex molecular targets. This trifunctional arrangement allows for a wide array of chemical transformations, making it an intermediate of significant interest for researchers in drug discovery, natural product synthesis, and materials science.

This guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential. The discussion emphasizes the causality behind its reactivity and outlines validated protocols for its synthesis and application.

Core Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1][2] The conjugated enyne system is the dominant structural feature, influencing its electronic properties and reactivity.[3] The molecule's physical properties are summarized in Table 1.

Data Presentation: Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 6153-05-5[1]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to yellowish liquid[1][2]
Boiling Point 171 °C (at 760 Torr); 65 °C (at 9.4 Torr / 1.25 kPa)[1][4]
Density 0.940 g/cm³[1]
Refractive Index 1.4445 - 1.4465[1]
Flash Point 65 °C[1]
LogP 0.55820[1]
Spectroscopic Profile (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The conjugated system and the electronegative oxygen atom will cause characteristic downfield shifts.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Acetylenic (C≡C-H )~3.0 - 3.2Doublet (d)1H
Vinylic (=C-H )~5.6 - 5.8Triplet of doublets (td)1H
Methylene (-CH ₂-OH)~4.2 - 4.3Doublet (d)2H
Methyl (-CH ₃)~1.9 - 2.0Singlet (s) or fine coupling3H
Hydroxyl (-OH )Variable (broad singlet)Broad Singlet (br s)1H

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups present in the molecule.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching (broad)3200 - 3600
C-H (sp)Stretching~3300
C-H (sp²)Stretching3010 - 3095
C≡C (Alkyne)Stretching2100 - 2260
C=C (Alkene)Stretching1600 - 1680
C-O (Alcohol)Stretching1050 - 1150

Synthesis and Stereochemical Control

The primary industrial synthesis of this compound involves the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[4] This process is noteworthy as it establishes the crucial Z-alkene geometry. The stereoselectivity in enyne synthesis is a significant challenge, and various methods have been developed to control this outcome.[5]

Workflow: Synthesis via Allylic Rearrangement

The synthesis is a two-stage process, starting from readily available precursors.

G A Methyl Vinyl Ketone + Acetylene B 3-Methyl-1-penten-4-yn-3-ol (iso-C6 Alcohol) A->B C 3-Methyl-1-penten-4-yn-3-ol D This compound (Target Product) C->D Acid Catalyst (e.g., H₂SO₄) Rearrangement

Caption: Two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial procedures.[4]

Part A: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

  • Catalyst Preparation: In a reactor cooled to below -40°C, add liquid ammonia. While stirring, introduce metallic calcium followed by bubbling acetylene gas to form a dispersion of calcium acetylide.

  • Alkynylation: Cool the reaction mixture to -60°C. Slowly add methyl vinyl ketone while maintaining a moderate flow of acetylene. Control the temperature at approximately -55°C for 25 minutes.

  • Workup: Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia. Add equal volumes of diethyl ether and water. Neutralize the mixture by adding a 50% aqueous acetic acid solution, keeping the temperature below 15°C.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Recover the diethyl ether and distill the crude product to yield 3-methyl-1-penten-4-yn-3-ol.

Part B: Allylic Rearrangement to this compound

  • Reaction Setup: Dissolve the 3-methyl-1-penten-4-yn-3-ol from Part A in a suitable solvent such as isopropyl ether.

  • Catalysis: Add dilute sulfuric acid (e.g., 20%) to the solution while stirring. Heat the reaction mixture to approximately 35-55°C for 1-2 hours.[4][6] The acid protonates the tertiary hydroxyl group, which leaves as water, generating a carbocation intermediate that rearranges to the more stable primary alcohol.

  • Workup: Cool the reaction mixture and separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution until neutral, followed by a water wash.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The resulting concentrate can be purified by vacuum distillation to yield this compound with high Z-isomer content.[6]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct reactive sites: the primary alcohol, the terminal alkyne, and the conjugated enyne system.

Diagram: Key Reactive Sites and Transformations

Caption: Reactive centers of this compound.

  • Reactions at the Alcohol Group:

    • Esterification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form corresponding esters.[7] This is useful for installing protecting groups or modifying the molecule's properties.

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for further C-C bond formations.

  • Reactions at the Alkyne Group:

    • Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-copper catalyzed Sonogashira coupling with aryl or vinyl halides.[8] This reaction is a cornerstone of modern organic synthesis for creating complex conjugated systems.

    • Propargyl Alcohol Reactivity: The molecule belongs to the class of propargyl alcohols, which are known for their rich and diverse reactivity.[9] They can undergo a variety of transformations catalyzed by transition metals like gold, silver, or cobalt, leading to valuable products such as α,β-unsaturated carbonyl compounds or furans.[10]

  • Reactions of the Conjugated En-yne System:

    • Enhanced Reactivity: The conjugation of the double and triple bonds creates a delocalized π-electron system.[11][12] This electronic communication enhances the reactivity of the molecule in cycloaddition reactions and makes it susceptible to conjugate additions.

    • Enyne Metathesis: The enyne moiety can participate in enyne metathesis reactions, a powerful tool for ring construction in organic synthesis.[3]

Applications in Research and Development

The primary application of this compound is as a C6 building block in the total synthesis of Vitamin A and related carotenoids.[7][13]

  • Vitamin A Synthesis (Isler Synthesis): In a key step of the Isler synthesis, the Grignard reagent of this compound is coupled with a C14 aldehyde component.[13] This reaction constructs the C20 carbon skeleton of Vitamin A, which is then elaborated through subsequent reduction and rearrangement steps.

  • Fragrance and Flavor Industry: Its unique structure makes it a valuable intermediate in the production of various fragrances and flavors.[1][2]

  • Natural Product Synthesis: It serves as a starting material for synthesizing other complex natural products. For instance, it is used in the synthesis of prolycopene and the antifungal agents Leucosceptroids A and B.[6]

Conclusion

This compound is a compound of significant strategic importance in organic synthesis. Its well-defined stereochemistry and multiple functional groups offer a predictable and versatile platform for molecular construction. The established synthesis via allylic rearrangement provides reliable access to this key intermediate. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for designing efficient synthetic routes to high-value targets, from essential vitamins to novel bioactive compounds. The continued exploration of transition-metal-catalyzed reactions involving this enyne alcohol promises to further expand its synthetic utility.

References

  • Zeni, G., et al. (2001). Stereoselective Synthesis of (Z)-Enynes via Pd(II)/CuI(I)-Catalyzed Cross-Coupling Reaction of bis-Vinylic Tellurides with 1-Alkynes. Organic Letters, 3(26), 4211-4214. Available at: [Link]

  • He, X.-Y., & Wang, Z.-X. (2021). Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Chemical Communications, 57(90), 11977-11980. Available at: [Link]

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

  • Wikipedia. (2024). Propargyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of enynes. Available at: [Link]

  • Pennell, M. (2014). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. Available at: [Link]

  • Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(4), e202200010. Available at: [Link]

  • Xiao, N., et al. (2021). Access to Z-Selective 1,3-Enynes via Ni-Catalyzed Intermolecular Cross-Alkylalkynylation of Terminal Alkynes. Organic Letters, 23(13), 5172-5177. Available at: [Link]

  • Reddy, R. S. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. RSC Advances, 5(121), 99961-99979. Available at: [Link]

  • NINGBO SINOPHARM. (2024). What is the structural formula for this compound? Available at: [Link]

  • BLOOM Tech. (n.d.). This compound CAS 6153-05-5. Available at: [Link]

  • PubChem. (n.d.). (Z)-3-methylpent-2-en-4-yne-1,1-diol. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Enyne synthesis by olefination. Available at: [Link]

  • Tykwinski, R. R. (2003). Cross-conjugated Enyne Oligomers: Synthesis, Properties, and Potential Applications. Library and Archives Canada. Available at: [Link]

  • Wang, L., et al. (2017). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. Angewandte Chemie International Edition, 56(30), 8917-8921. Available at: [Link]

  • Wang, Y., et al. (2024). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry, 22, 192-197. Available at: [Link]

  • He, X.-Y., & Wang, Z.-X. (2021). Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Chemical Communications, 57, 11977-11980. Available at: [Link]

  • NINGBO SINOPHARM. (2024). What is used for this compound. Available at: [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation. Angewandte Chemie International Edition, 52(46), 12192-12195. Available at: [Link]

  • Pfeffer, C., et al. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis, 11(9), 5674-5684. Available at: [Link]

  • Google Patents. (2012). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • Hou, Z., et al. (2008). π-Conjugated Aromatic Enynes as a Single-Emitting Component for White Electroluminescence. Angewandte Chemie International Edition, 47(7), 1292-1295. Available at: [Link]

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Sources

(Z)-3-Methylpent-2-en-4-yn-1-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 6153-05-5) is a versatile bifunctional organic compound with the molecular formula C₆H₈O.[1][2] This molecule features a primary alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne, making it a highly valuable building block in organic synthesis. Its strategic importance is highlighted by its application as a key intermediate in the synthesis of carotenoids like prolycopene, fragrances, and various pharmaceutical compounds, including potent antifungal agents like Leucosceptroids A and B.[3][4]

The precise stereochemistry of the C2=C3 double bond is critical for its reactivity and the stereochemical outcome of subsequent synthetic transformations. Therefore, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure and stereochemistry of the (Z)-isomer. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of field-proven application science.

Molecular Structure and Stereochemical Elucidation

The defining feature of this compound is the Zusammen (together) configuration of the double bond. This means the two higher-priority groups, the hydroxymethyl (-CH₂OH) at C2 and the ethynyl (-C≡CH) at C3, are on the same side of the double bond. This specific spatial arrangement directly influences the magnetic environment of nearby protons and carbons, leading to a unique spectroscopic fingerprint, particularly in NMR.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like NOESY being decisive for confirming the Z-geometry.

Expertise in Practice: Why NMR is Crucial

The key to differentiating the (Z) and (E) isomers lies in the nuclear Overhauser effect (NOE), a through-space interaction between protons that are close to each other. In the (Z)-isomer, the vinylic proton (H2) is spatially proximate to the methyl protons (on C5). A 2D NOESY experiment would show a cross-peak between these protons, which would be absent in the (E)-isomer. This provides irrefutable evidence of the stereochemistry.[5]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Proton AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationKey Insights
-OH ~1.5 - 3.0Broad Singlet1HChemical shift is variable and concentration-dependent. Disappears upon D₂O exchange.
H4 (-C≡CH) ~3.1Singlet1HThe acetylenic proton is deshielded by the triple bond's anisotropy.
H1 (-CH₂OH) ~4.3Doublet2HAllylic position and proximity to the electronegative oxygen cause a significant downfield shift. Coupled to the vinylic H2.
H2 (=CH) ~5.8Triplet (or Quartet)1HVinylic proton, its chemical shift is characteristic of its position on the double bond. Coupled to the H1 protons.
H5 (-CH₃) ~1.9Singlet3HMethyl group attached to the double bond. Its singlet nature indicates no adjacent protons for coupling.
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.

Carbon AssignmentChemical Shift (δ) ppm (Predicted)Key Insights
C5 (-CH₃) ~23Typical range for a methyl group on a double bond.
C1 (-CH₂OH) ~58Allylic carbon attached to an oxygen atom, shifted downfield.
C4 (-C≡CH) ~80sp-hybridized carbon of the terminal alkyne.
C3 (-C≡CH) ~88sp-hybridized carbon attached to the double bond.
C2 (=CH) ~130sp²-hybridized carbon of the alkene.
C3 (=C-CH₃) ~138Quaternary sp²-hybridized carbon of the alkene.
Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

  • Solvent Selection: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar compounds and its single deuterium lock signal.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

Caption: Standard workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is distinguished by several characteristic absorption bands.

Expertise in Practice: Interpreting the Spectrum

The IR spectrum provides a quick quality control check. The simultaneous presence of a strong, sharp peak around 3300 cm⁻¹ (alkynyl C-H) and a broad peak in the 3200-3600 cm⁻¹ region (O-H) is a definitive indicator of a terminal alkynyl alcohol. The position of the C=C stretch can also offer subtle clues about substitution and conjugation.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3300Alcohol (-OH)O-H StretchStrong, Broad
~3300Terminal Alkyne (-C≡C-H)C-H StretchStrong, Sharp
~2950-2850Alkyl (CH₂, CH₃)C-H StretchMedium
~2100Alkyne (-C≡C-)C≡C StretchWeak to Medium
~1650Alkene (-C=C-)C=C StretchMedium
~1050Primary AlcoholC-O StretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Expertise in Practice: Predicting Fragmentation

For this molecule, under Electron Ionization (EI), the molecular ion (M⁺˙) is expected at m/z 96, corresponding to the molecular weight of C₆H₈O (96.13 g/mol ).[1][2] The fragmentation pathways are predictable based on the functional groups. The most likely fragmentation events are α-cleavage adjacent to the oxygen atom and the loss of stable neutral molecules, which helps in piecing together the molecular structure.

m/z ValueProposed FragmentIdentity of Lost NeutralKey Insights
96[C₆H₈O]⁺˙-Molecular Ion (M⁺˙)
95[C₆H₇O]⁺Loss of a hydrogen radical.
79[C₆H₇]⁺OH˙Loss of a hydroxyl radical.
67[C₅H₇]⁺-CH₂OHLoss of the hydroxymethyl radical (α-cleavage).
65[C₅H₅]⁺H₂O + CHComplex rearrangement and loss.
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification or via a direct insertion probe. For a volatile liquid like this, GC-MS is ideal.

  • Ionization: In the ion source, high-energy electrons (~70 eV) bombard the gaseous molecules, ejecting an electron to form a radical cation, the molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its unambiguous identification. ¹H and ¹³C NMR establish the carbon skeleton and proton connectivity, with 2D NOESY serving as the definitive tool for confirming the Z-stereochemistry. IR spectroscopy provides rapid confirmation of the key alcohol and terminal alkyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form the cornerstone of quality control and structural verification for this vital synthetic intermediate.

References

  • Benchchem. A Spectroscopic Duel: Unmasking the (E) and (Z) Isomers of 3-Methyl-3-penten-2-one.
  • ChemicalBook. This compound(6153-05-5) 1H NMR spectrum.
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  • Shaanxi BLOOM Tech Co., Ltd. What is used for this compound.
  • Chegg.com. Solved 7. The 'H-NMR spectrum of one stereoisomer of 3-methylpent-2-en-4-yn-1-ol is given below.
  • PubChem. (Z)-3-methylpent-2-en-4-yne-1,1-diol.
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(Z)-3-Methylpent-2-en-4-yn-1-ol synthesis from 3-methyl-1-penten-4-yn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol from 3-methyl-1-penten-4-yn-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in the industrial production of Vitamin A and other carotenoids.[1][2][3] The core of this synthesis is the acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses key process parameters that influence yield and stereoselectivity. It is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and pharmaceutical manufacturing.

Introduction

The strategic synthesis of polyfunctional molecules from readily available precursors is a cornerstone of modern organic chemistry. This compound is a molecule of significant industrial importance, primarily serving as the key C6 building block in the renowned Isler synthesis of Vitamin A.[3][4] Its unique structure, featuring a (Z)-configured double bond, a terminal alkyne, and a primary alcohol, makes it a versatile intermediate for constructing complex isoprenoid chains.

The most industrially viable route to this enynol is through a controlled allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, an inexpensive tertiary alcohol produced from the reaction of methyl vinyl ketone with acetylene.[4][5] This transformation, while conceptually simple, requires careful control of reaction conditions to favor the desired (Z)-isomer and prevent competing side reactions.

1.1 Key Chemical Structures

Compound NameStructureRole
3-Methyl-1-penten-4-yn-3-olHC≡C-C(OH)(CH₃)-CH=CH₂Starting Material
This compoundHC≡C-C(CH₃)=CH-CH₂OHTarget Product (Z-isomer)
(E)-3-Methylpent-2-en-4-yn-1-olHC≡C-C(CH₃)=CH-CH₂OHIsomeric Byproduct (E-isomer)

Mechanistic Insights and Related Rearrangements

The conversion of 3-methyl-1-penten-4-yn-3-ol is a classic example of an acid-catalyzed allylic rearrangement, a process closely related to the Meyer-Schuster and Rupe rearrangements.[6][7][8]

2.1 The Meyer-Schuster and Rupe Rearrangements

Typically, the acid-catalyzed reaction of tertiary propargyl alcohols leads to α,β-unsaturated carbonyl compounds.[6][7]

  • Meyer-Schuster Rearrangement: A 1,3-hydroxyl shift that ultimately yields α,β-unsaturated aldehydes or ketones.[6][9]

  • Rupe Rearrangement: A competing pathway for tertiary alcohols that yields α,β-unsaturated ketones.[6][10][11]

The synthesis of this compound is achieved by utilizing milder conditions that facilitate the initial 1,3-allylic transposition of the hydroxyl group but are not harsh enough to drive the subsequent tautomerization to a carbonyl compound. The driving force is the formation of a more stable, conjugated primary alcohol from a less stable tertiary alcohol.

2.2 Proposed Reaction Mechanism

The reaction proceeds through a stabilized carbocation intermediate. The key steps are:

  • Protonation: The tertiary hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).

  • Carbocation Formation: Loss of water generates a resonance-stabilized tertiary allylic/propargylic carbocation.

  • Nucleophilic Attack: A water molecule attacks the primary carbon of the vinyl group in a 1,3-transposition. This step is reversible and establishes the geometry of the double bond.

  • Deprotonation: Loss of a proton yields the thermodynamically more stable primary allylic alcohol as a mixture of (Z) and (E) isomers.

Allylic_Rearrangement_Mechanism Start 3-Methyl-1-penten-4-yn-3-ol Protonated Protonated Alcohol Start->Protonated Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation - H₂O Product_Z This compound Carbocation->Product_Z + H₂O - H⁺ (Major Product) Product_E (E)-3-Methylpent-2-en-4-yn-1-ol Carbocation->Product_E + H₂O - H⁺ (Minor Product)

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Detailed Experimental Protocol

This protocol is adapted from established industrial procedures.[5][12] It is designed to be self-validating by providing clear steps for reaction, workup, and purification.

3.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMolesNotes
3-Methyl-1-penten-4-yn-3-olC₆H₈O96.13100.0 g1.04Starting material
Isopropyl EtherC₆H₁₄O102.17500.0 g-Solvent
Dilute Sulfuric AcidH₂SO₄98.08As needed-Catalyst, to pH 2.0-3.0
Saturated Sodium BicarbonateNaHCO₃84.01~300 mL-For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

3.2 Synthesis Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve Starting Material in Isopropyl Ether adjust_ph 2. Add Dilute H₂SO₄ to pH 2.0-3.0 dissolve->adjust_ph react 3. Heat to 34-36°C with Stirring (60 min) adjust_ph->react separate 4. Separate Organic Layer react->separate Cool to RT wash 5. Wash with sat. NaHCO₃ (2x) and Water (1x) separate->wash dry 6. Dry with MgSO₄ wash->dry concentrate 7. Remove Solvent (Vacuum) dry->concentrate distill 8. Purify by Reduced Pressure Distillation concentrate->distill product Final Product: This compound distill->product Collect Fractions

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 100.0 g of 3-methyl-1-penten-4-yn-3-ol in 500.0 g of isopropyl ether.[12]

  • Catalyst Addition: Begin stirring and slowly add dilute sulfuric acid (e.g., a 0.1% solution) until the pH of the aqueous phase (if a small amount of water is present or added) is between 2.0 and 3.0.[12] The use of a mild acid concentration is crucial to prevent over-reaction to the Rupe product or polymerization.

  • Reaction: Gently heat the mixture in a water bath to a constant temperature of 34–36°C.[12] Maintain this temperature with continuous stirring for approximately 60 minutes. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the lower aqueous layer from the upper organic (isopropyl ether) layer.[5][12]

  • Neutralization and Washing: Wash the organic layer twice with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[12] Follow with a single wash with water to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the isopropyl ether solvent under reduced pressure.[5][12]

  • Purification: The resulting crude oil is purified by vacuum distillation.[12] This step is critical as both the starting material and the product are heat-sensitive and can polymerize.[5]

3.3 Expected Results and Characterization

  • Yield: Reported yields for this procedure are approximately 80-87%.[5][12]

  • Isomer Ratio: The rearrangement typically yields an isomeric mixture of about 85% (Z)-isomer and 15% (E)-isomer.[3] The isomers can be separated by fractional distillation.

  • Physical Properties:

    • (Z)-isomer: Boiling point of 65°C at 1.25 kPa, refractive index of 1.4820 (20°C).[5]

    • (E)-isomer: Boiling point of 73°C at 1.25 kPa, refractive index of 1.4934 (20°C).[5]

Process Considerations and Optimization

  • Catalyst: While dilute sulfuric acid is effective and inexpensive, research has shown that acidic ionic liquids can also catalyze this rearrangement, sometimes offering improved selectivity and easier separation.[5]

  • Temperature Control: This is perhaps the most critical parameter. Temperatures above 40°C can increase the rate of polymerization and the formation of Rupe rearrangement byproducts. The specified range of 34-36°C is optimal for favoring the desired allylic alcohol.[12]

  • Safety: The enynol products are heat-sensitive and can polymerize, potentially exothermically.[5] Distillation should be performed under high vacuum to keep the pot temperature low. The use of a falling film reboiler or steam distillation is recommended for larger scales to minimize thermal stress on the material.[5]

Conclusion

The acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol is a robust and efficient method for the synthesis of this compound. A thorough understanding of the underlying mechanism, particularly its relationship to the Meyer-Schuster and Rupe rearrangements, allows for precise control of the reaction. By carefully managing parameters such as pH, temperature, and purification methods, high yields of this industrially vital intermediate can be reliably achieved. This guide provides the foundational knowledge and a validated protocol for scientists and engineers working on the synthesis of carotenoids and related fine chemicals.

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An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-3-Methylpent-2-en-4-yn-1-ol , a key bifunctional building block in organic synthesis, possesses a unique molecular architecture that has cemented its importance in the production of vital pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis, and an exploration of its characteristic reactivity, offering a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Characteristics

This compound, with the CAS number 6153-05-5, is a structurally intriguing molecule featuring a Z-configured trisubstituted alkene, a terminal alkyne, and a primary allylic alcohol. This arrangement of functional groups within a compact six-carbon skeleton imparts a distinct reactivity profile, making it a versatile intermediate.[1][2]

Structural and Physicochemical Properties

The molecule's identity and fundamental properties are summarized below. It typically presents as a colorless to light yellow liquid with a characteristic odor.[1][3]

PropertyValueSource(s)
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
CAS Number 6153-05-5[1]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 171 °C[1]
65 °C at 1.253 kPa[4]
Density 0.940 g/cm³[1]
Refractive Index 1.4445 - 1.4465[1]
Flash Point 65 °C[1]

Synthesis Pathway: The Allylic Rearrangement

The principal industrial route to this compound is through a carefully controlled acid-catalyzed allylic rearrangement of its precursor, 3-methyl-1-penten-4-yn-3-ol.[1][5] This transformation, often referred to as a Meyer-Schuster-like rearrangement, is a cornerstone of industrial vitamin A synthesis.[5]

G cluster_0 Synthesis of Precursor cluster_1 Allylic Rearrangement Methyl Vinyl Ketone Methyl Vinyl Ketone Precursor 3-Methyl-1-penten-4-yn-3-ol Methyl Vinyl Ketone->Precursor Calcium Acetylide in Liquid Ammonia Acetylene Acetylene Acetylene->Precursor Target This compound Precursor->Target Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Acid-Catalyzed Allylic Rearrangement

This protocol details the synthesis of this compound from 3-methyl-1-penten-4-yn-3-ol.

Materials:

  • 3-Methyl-1-penten-4-yn-3-ol

  • Isopropyl ether or Chloroform

  • Dilute Sulfuric Acid (e.g., 21.5%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a stirrer and heating mantle, dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as isopropyl ether or chloroform.[1]

  • Acid Addition: With continuous stirring, add 300 mL of dilute sulfuric acid (21.5%) to the solution.[1]

  • Reaction Conditions: Heat the reaction mixture to 55°C and maintain this temperature for 2 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer twice with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield this compound. This method is also effective in separating the desired Z-isomer from the E-isomer byproduct.[6]

This procedure typically yields a product with a high percentage of the desired Z-isomer (around 85%).[1] More recent methodologies have explored the use of acidic ionic liquids as catalysts to improve the selectivity towards the Z-isomer.[1]

Spectroscopic and Analytical Profile

A comprehensive analysis of this compound is crucial for its identification and quality control. While publicly accessible, detailed spectral data with peak assignments is limited, the following provides an expected profile based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the vinylic proton, the methylene protons of the alcohol, and the methyl protons. The coupling constants between the vinylic and methylene protons would be characteristic of the Z-geometry.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the different carbon environments: the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, the sp³-hybridized carbon of the methylene group adjacent to the hydroxyl, and the sp³-hybridized carbon of the methyl group.[4][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • A broad O-H stretch from the alcohol group, typically in the region of 3200-3600 cm⁻¹.

  • A sharp C≡C-H stretch for the terminal alkyne around 3300 cm⁻¹.

  • A C=C stretch for the alkene, likely around 1650 cm⁻¹.

  • A C-O stretch for the primary alcohol, typically in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 96. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18), and cleavage of the C-C bond alpha to the oxygen atom.[9]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound dictates its reactivity, allowing for selective transformations at the alcohol, alkene, and alkyne moieties.

Reactions at the Hydroxyl Group
  • Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions.[3][10][11][12][13][14]

  • Oxidation: As a primary allylic alcohol, it can be selectively oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, using mild oxidizing agents like manganese dioxide (MnO₂).[15][16]

Reactions Involving the Unsaturated System
  • Grignard Reaction: In its most prominent industrial application, this compound is a key C6 building block in the synthesis of Vitamin A. It undergoes a Grignard reaction with a C14-aldehyde component.[17][18]

  • Reduction: The double and triple bonds can be selectively or fully reduced using various catalytic hydrogenation methods.

G cluster_0 Key Reactions Start This compound Oxidation Oxidation (e.g., MnO₂) (Z)-3-Methylpent-2-en-4-ynal Start->Oxidation Esterification Esterification (e.g., RCOCl) Ester Derivative Start->Esterification Grignard Grignard Reaction (with C₁₄-aldehyde) Vitamin A Precursor Start->Grignard

Caption: Overview of key reactions of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Handling: Use in a well-ventilated area, and keep away from heat, sparks, and open flames.[6] Employ non-sparking tools and take precautionary measures against static discharge.[6] Personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, should be worn.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

  • Stability: The compound may be unstable at elevated temperatures and can be prone to polymerization.[3]

Conclusion

This compound stands as a testament to the enabling power of small, functionalized molecules in complex chemical synthesis. Its strategic importance, particularly in the synthesis of Vitamin A, underscores the value of understanding its fundamental physical and chemical properties. This guide provides a foundational knowledge base for researchers and professionals, facilitating its effective and safe application in the development of pharmaceuticals and other high-value chemical entities.

References

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An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5): A Strategic Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (Z)-3-methylpent-2-en-4-yn-1-ol, a pivotal intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application in constructing high-value molecules, including vitamins and potential therapeutic agents.

Core Compound Profile and Significance

This compound, CAS number 6153-05-5, is a bifunctional organic molecule featuring a primary alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne. This unique combination of reactive sites makes it an exceptionally versatile building block.[1] It is not merely a laboratory curiosity but a commercially significant intermediate, most notably for its role as a key C6 precursor in the industrial synthesis of Vitamin A.[1][2] Its utility extends to the synthesis of other carotenoids, natural products with potent biological activities, and as a foundational scaffold for creating novel drug candidates.[2][3][4]

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6153-05-5[3][4][5][6][7]
Molecular Formula C₆H₈O[3][4][5][6][7][8]
Molecular Weight 96.13 g/mol [3][4][5][8]
Appearance Colorless to light yellow liquid[4][9]
Boiling Point 171 °C[3][4][5]
Density 0.940 g/cm³[3][4][5]
Refractive Index 1.4445 - 1.4465[3][4][5]
Flash Point 65 °C[3][4]
Storage 2-8°C, under inert atmosphere[3]
Canonical SMILES C/C(=C\CO)/C#C[3][10]

Synthesis and Stereochemical Control

The primary industrial route to this compound is not a de novo construction but a strategic isomerization. The synthesis begins with a more readily accessible tertiary alcohol, which undergoes a controlled allylic rearrangement.

The Meyer-Schuster Rearrangement Logic

The synthesis hinges on the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[2][11][12] This precursor is formed by the ethynylation of methyl vinyl ketone.[12] The subsequent rearrangement is crucial as it shifts the hydroxyl group from the tertiary C3 position to the primary C1 position, generating the desired enynol structure. The causality for the predominance of the (Z)-isomer (typically ~85% of the product mixture) lies in the sterically favored transition state of the rearrangement under kinetic control.[2] This stereoselectivity is paramount, as the Z-geometry is essential for subsequent steps in syntheses like that of Vitamin A.[2]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Allylic Rearrangement MVK Methyl Vinyl Ketone Reaction1 Reaction1 Acetylene Acetylene Precursor 3-Methyl-1-penten-4-yn-3-ol Reaction2 Reaction2 Precursor->Reaction2 Reaction1->Precursor Ethynylation (e.g., Ca/NH₃) Target This compound E_Isomer (E)-Isomer (minor) Reaction2->Target Acid Catalysis (e.g., H₂SO₄) ~85% Reaction2->E_Isomer ~15%

Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Profile

The synthetic power of this compound stems from its three distinct reactive centers, which can be addressed with high selectivity.

  • Primary Alcohol (-CH₂OH): This site readily undergoes oxidation to form the corresponding aldehyde ((Z)-3-methylpent-2-en-4-ynal), esterification with carboxylic acids, or conversion to a leaving group for nucleophilic substitution.[1]

  • Alkene (C=C): The electron-rich double bond can participate in electrophilic additions and is a key element in pericyclic reactions. Its Z-configuration is crucial for defining the stereochemistry of downstream products.

  • Terminal Alkyne (C≡CH): The acidic proton of the alkyne can be easily removed by a strong base (e.g., a Grignard reagent or organolithium) to generate a potent carbon nucleophile.[2] This acetylide is central to its use in forming new carbon-carbon bonds.

This polyreactivity makes the molecule a prime substrate for cascade reactions, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds from a simple starting material.[13]

Reactivity_Profile cluster_alkyne Alkyne Reactivity cluster_alcohol Alcohol Reactivity main C#C-C(CH3)=CH-CH2OH nuc Nucleophilic Acetylide (after deprotonation) main->nuc 1. Strong Base (e.g., EtMgBr) ox Oxidation main->ox e.g., MnO₂ est Esterification main->est RCOOH coupling Coupling Products nuc->coupling 2. Electrophile (R-X) C-C Bond Formation aldehyde Aldehyde ox->aldehyde ester Ester est->ester

Key reactive sites and transformations of the title compound.

Strategic Applications in Drug Discovery and Beyond

The structural features of this compound translate directly into high-value applications, particularly in pharmaceutical and nutraceutical development.

Cornerstone of Vitamin A Synthesis

The most prominent application is its role in the Isler synthesis of Vitamin A.[2] In this industrial process, the acetylide of this compound is generated and acts as the nucleophile in a Grignard reaction with a C14-aldehyde partner.[2] This coupling reaction elegantly forms the C20 backbone of Vitamin A. The predefined Z-geometry of the C6 fragment is critical for establishing the correct stereochemistry in the final product.

VitaminA_Synthesis cluster_reaction Grignard Coupling C6 This compound (C6 Building Block) C20_intermediate C20 Oxenyne Intermediate C6->C20_intermediate 1. EtMgBr 2. Add C14 Aldehyde C14 β-Ionylideneacetaldehyde (C14 Building Block) C14->C20_intermediate VitaminA Vitamin A C20_intermediate->VitaminA Reduction & Rearrangement

Application workflow in the industrial synthesis of Vitamin A.
Platform for Pharmaceutical Scaffolds

Beyond vitamins, this enynol is a versatile starting point for synthesizing complex molecules with potential therapeutic value. It has been explicitly used as a reagent in the synthesis of:

  • Leucosceptroids A and B: Natural products noted for their potent antifungal properties.[11]

  • Prolycopene: A tangerine-colored isomer of lycopene.[11]

More broadly, its structure serves as an ideal platform for modification in drug discovery campaigns.[3] The ability to selectively functionalize the alcohol, alkene, or alkyne allows for the systematic exploration of chemical space to optimize interactions with biological targets, such as proteins or nucleic acids. It can be employed as a model compound for studying reaction mechanisms or as a fragment for building more complex lead compounds.

Validated Experimental Methodologies

To ensure reproducibility and success, the following protocols are provided based on established literature procedures.

Protocol 1: Synthesis via Allylic Rearrangement

This two-step protocol describes the synthesis of the target compound from methyl vinyl ketone.

Part A: Synthesis of 3-Methyl-1-penten-4-yn-3-ol (Precursor) [12]

  • Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice-acetone condenser is charged with ~500 mL of liquid ammonia.

  • Catalyst Formation: To the stirring liquid ammonia at -40°C or below, add small pieces of metallic calcium. Bubble acetylene gas through the solution to form calcium acetylide, observed as a dispersed solid.

  • Ethynylation: Cool the reaction mixture to -60°C. Slowly add methyl vinyl ketone dropwise while maintaining a moderate stream of acetylene. Control the temperature at approximately -55°C for 30 minutes.

  • Workup: Allow the ammonia to evaporate by warming the mixture to -5°C over 90 minutes. Add equal volumes of diethyl ether and water. Neutralize the mixture by carefully adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude precursor can be purified by vacuum distillation.

Part B: Acid-Catalyzed Rearrangement to this compound [11][12]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve the precursor alcohol (1 part by weight) in isopropyl ether (5 parts by weight).

  • Acid Catalysis: Add a catalytic amount of dilute sulfuric acid to adjust the pH of the aqueous phase to 2.0-3.0.

  • Reaction Conditions: Heat the mixture in a water bath to 34-36°C with continuous stirring for 60 minutes. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer twice with saturated NaHCO₃ solution, followed by a water wash. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by vacuum evaporation. The final product is purified by fractional vacuum distillation to separate the (Z) and (E) isomers.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the controlled and selective reactivity it offers. For the synthetic chemist, it is a reliable tool for C-C bond formation and the introduction of key functional groups. For the drug development professional, it represents a versatile scaffold, readily adaptable for the synthesis of complex natural products and the generation of new chemical entities. A comprehensive understanding of its synthesis, stereochemistry, and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in both academic research and industrial application.

References

  • Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing).
  • This compound 6153-05-5. Auspai Pty Ltd.
  • This compound - LookChem.
  • This compound | 6153-05-5 - ChemicalBook.
  • This compound 6153-05-5 - Guidechem.
  • 6153-05-5 | MFCD00063203 | this compound | AA Blocks.
  • 6153-05-5 | MFCD00063203 | this compound.
  • What is used for this compound.
  • This compound CAS 6153-05-5.
  • 6153-05-5 | this compound | ChemScene.
  • 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process - ChemicalBook.
  • EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google P
  • 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions - Chemistry LibreTexts.
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stereochemistry of 3-methylpent-2-en-4-yn-1-ol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Methylpent-2-en-4-yn-1-ol Isomers

Abstract

The stereoisomers of 3-methylpent-2-en-4-yn-1-ol represent a critical nexus in the industrial synthesis of high-value compounds, including Vitamin A and various carotenoids. The geometric configuration about the C2-C3 double bond dictates the synthetic utility of this C6 building block, making stereochemical control, separation, and characterization paramount for researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive technical overview of the core stereochemical principles, stereoselective synthesis methodologies, separation protocols, and advanced analytical characterization of the (E) and (Z)-isomers of 3-methylpent-2-en-4-yn-1-ol. It is designed to bridge foundational concepts with field-proven applications, offering both causal explanations for experimental choices and detailed, actionable protocols.

Introduction: The Stereochemical Imperative

The conjugated enyne motif is a cornerstone of many biologically active natural products and pharmaceuticals.[1] In the specific case of 3-methylpent-2-en-4-yn-1-ol, the geometric isomerism—(Z) or (E)—is not a trivial structural variance. It is the determining factor in its subsequent reactivity and suitability for complex molecular construction.

  • (Z)-3-Methylpent-2-en-4-yn-1-ol (cis-isomer) is a pivotal intermediate in the industrial synthesis of Vitamin A and its derivatives.[2] Its specific spatial arrangement is essential for achieving the correct stereochemistry in the final polyene chain.

  • (E)-3-Methylpent-2-en-4-yn-1-ol (trans-isomer) serves as the C6 starting component for the synthesis of important carotenoids such as astaxanthin and zeaxanthin.[2]

The industrial synthesis of these isomers typically begins with the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, which yields an isomeric mixture, predominantly the (Z)-isomer.[2][3] Consequently, a robust understanding of the reaction mechanism, alongside efficient separation and analytical validation techniques, is indispensable for any process chemist in this field.

Structural Analysis of (E) and (Z) Isomers

The core stereochemical feature of 3-methylpent-2-en-4-yn-1-ol is the geometric isomerism at the disubstituted alkene. This arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct and separable compounds.

  • (Z)-Isomer (cis): The higher priority groups on each carbon of the double bond (the hydroxymethyl group, -CH₂OH, and the methyl group, -CH₃) are on the same side of the double bond.

  • (E)-Isomer (trans): The higher priority groups are on opposite sides of the double bond.

This structural difference profoundly impacts the physical properties and spectroscopic signatures of the isomers.

Data Presentation: Physical Properties

A summary of the distinct physical properties of the (E) and (Z) isomers is presented below. These differences form the basis for their separation via fractional distillation.

PropertyThis compound(E)-3-Methylpent-2-en-4-yn-1-olSource
CAS Number 6153-05-56153-06-6[4][5]
Appearance Oily, colorless to yellowish liquidOily, colorless to yellowish liquid[3][6]
Boiling Point 65°C @ 1.253 kPa (9.4 Torr)73°C @ 1.253 kPa (9.4 Torr)[3]
Refractive Index 1.4820 @ 20°C1.4934 @ 20°C[3]
Density ~0.940 g/cm³~0.858 g/cm³ @ 26°C[6][7]

Stereoselective Synthesis and Separation

The primary industrial route to 3-methylpent-2-en-4-yn-1-ol is not a stereospecific synthesis but rather a stereoselective one that produces a mixture, which must then be separated.

Core Synthesis: Acid-Catalyzed Allylic Rearrangement

The most common synthesis involves the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[3] This reaction proceeds via a carbocation intermediate, with the thermodynamic stability of the products influencing the final isomeric ratio. The (Z)-isomer is typically the major product, forming in ratios of approximately 78-85%.[2][3]

Causality Behind the Method: This rearrangement is an efficient way to convert a tertiary propargyl alcohol into a more synthetically versatile primary allylic alcohol. The use of an acid catalyst facilitates the departure of the hydroxyl group as water, leading to the formation of a resonance-stabilized carbocation. The subsequent nucleophilic attack by water at the primary position yields the desired product mixture. The preference for the (Z)-isomer is attributed to a kinetically controlled pathway in the protonation and rearrangement steps, although thermodynamic factors also play a role.

Experimental Protocol: Synthesis of (E/Z)-3-Methylpent-2-en-4-yn-1-ol Mixture

This protocol is adapted from established industrial procedures.[3]

Materials:

  • 3-Methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)

  • Isopropyl ether (or Chloroform)

  • Sulfuric acid, dilute (e.g., 20-25%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with stirring, heating mantle, and condenser

Procedure:

  • Dissolution: Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of isopropyl ether in the reaction vessel with vigorous stirring.

  • Acid Addition: Carefully add 300 mL of 21.5% dilute sulfuric acid to the solution.

  • Reaction: Heat the biphasic mixture to 55°C and maintain this temperature with continuous stirring for 2 hours.

  • Quenching & Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

  • Washing: Wash the organic layer twice with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the isopropyl ether solvent using a rotary evaporator. The resulting crude oil is a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. The typical yield is around 85-90%, with a (Z):(E) ratio of approximately 85:15.[3]

Separation Protocol: Fractional Distillation

The significant difference in boiling points between the (Z) and (E) isomers allows for their efficient separation by fractional distillation under reduced pressure.[3]

Self-Validation: The efficacy of the separation is continuously monitored by taking small aliquots from the distillate and analyzing them by Gas Chromatography (GC) or NMR spectroscopy to determine the isomeric purity.

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a vacuum pump and a Vigreux column of suitable length for efficient separation.

  • Distillation: Charge the crude isomeric mixture into the distillation flask. Apply vacuum (e.g., 9-10 Torr) and gently heat the flask.

  • Fraction Collection:

    • Collect the first fraction distilling at ~65°C. This fraction will be highly enriched in the lower-boiling (Z)-isomer .

    • As the temperature rises, change the receiving flask. The fraction distilling at ~73°C will be enriched in the higher-boiling (E)-isomer .

  • Purity Analysis: Analyze the purity of each collected fraction using GC or NMR. Fractions that do not meet the desired purity can be combined with the next batch for re-distillation.

Visualization: Synthesis and Separation Workflow

The overall process from starting material to separated, pure isomers is depicted below.

G cluster_synthesis Synthesis Stage cluster_separation Separation Stage start 3-Methyl-1-penten-4-yn-3-ol reagent + H₂SO₄ (cat.) + Isopropyl Ether @ 55°C, 2h start->reagent mixture Crude Product: (Z)- and (E)-Isomer Mixture (~85:15 ratio) reagent->mixture distil Fractional Distillation (Reduced Pressure) mixture->distil isomer_z Pure (Z)-Isomer (b.p. ~65°C @ 9.4 Torr) distil->isomer_z Lower Boiling Fraction isomer_e Pure (E)-Isomer (b.p. ~73°C @ 9.4 Torr) distil->isomer_e Higher Boiling Fraction

Caption: Workflow for the synthesis and separation of 3-methylpent-2-en-4-yn-1-ol isomers.

Advanced Analytical Characterization

Unambiguous determination of the stereochemistry is crucial. While physical properties provide a basis for separation, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer definitive structural proof.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the (E) and (Z) isomers. The key lies in the spatial proximity of substituents, which can be confirmed using the Nuclear Overhauser Effect (NOE).

Expertise & Causality: In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This allows for the direct probing of the geometry around the double bond.[8][9]

  • For the (Z)-isomer: A strong NOE correlation is expected between the protons of the hydroxymethyl group (-CH₂OH) and the protons of the methyl group (-CH₃), as they are on the same side of the double bond.

  • For the (E)-isomer: An NOE correlation would be observed between the hydroxymethyl protons (-CH₂OH) and the vinylic proton (=CH-).

Visualization: Key NOE Correlations for Isomer Identification

Caption: Diagnostic NOE correlations for the structural assignment of (E) and (Z) isomers.

Conclusion and Future Outlook

The stereoisomers of 3-methylpent-2-en-4-yn-1-ol are foundational building blocks whose utility is strictly defined by their geometry. The acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol remains the workhorse for their industrial production, yielding a predictable, (Z)-isomer-rich mixture. Mastery of fractional distillation for separation and NMR spectroscopy for definitive characterization are therefore non-negotiable skills for scientists working in this area.

Future research may focus on developing more highly stereoselective or even stereospecific catalytic methods to access either the (E) or (Z) isomer directly, bypassing the need for separation. Advances in catalysis, such as those using nickel or copper complexes for enyne synthesis, could provide pathways to tune the isomeric ratio or even favor the typically minor (E)-isomer, further enhancing the synthetic chemist's toolbox.[10][11]

References

  • Stereoselective Synthesis of Enynes by Nickel-Catalyzed Cross-Coupling of Divinylic Chalcogenides with Alkynes. The Journal of Organic Chemistry.[Link]

  • Stereoselective Synthesis of Functionalized 1,3-Enynes through Recyclable Copper(I)-Catalyzed Three-Component Reaction of Terminal Alkynes, Diazoesters and Aldehydes. ResearchGate.[Link]

  • Stereoselective Synthesis of Enynes by Nickel-Catalyzed Cross-Coupling of Divinylic Chalcogenides with Alkynes. ACS Publications.[Link]

  • Stereoselective Synthesis of Conjugated Fluoro Enynes. The Journal of Organic Chemistry.[Link]

  • Stereoselective Synthesis of Conjugated Fluoro Enynes. PMC - NIH.[Link]

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natural occurrence and sources of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: A Synthetic Building Block in the Context of Natural Polyacetylenes

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile C6 alcohol featuring both a double and a triple bond, rendering it a highly valuable intermediate in organic synthesis. While this specific molecule is predominantly recognized as a synthetic compound, its core structure is representative of the broader class of polyacetylenes, a diverse group of bioactive natural products. This guide provides a comprehensive overview of this compound, detailing its chemical properties and synthetic utility. Furthermore, it explores the natural world of polyacetylenes, discussing their occurrence in plants and fungi, general biosynthetic pathways, and significant biological activities. This contextualization serves to bridge the gap between this important synthetic synthon and its naturally occurring structural analogues, offering valuable insights for researchers in natural product chemistry, drug discovery, and synthetic methodology.

Introduction to this compound

This compound, also known as cis-3-Methyl-2-pentene-4-yn-1-ol, is an organic compound with the molecular formula C₆H₈O.[1][2][3] It is a colorless to light yellow liquid characterized by a distinct odor.[1][4] The molecule's structure, featuring a cis-configured double bond, a terminal alkyne, and a primary alcohol functional group, makes it a reactive and versatile building block in chemical synthesis.[1][4]

The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various commercially important compounds, including pharmaceuticals, fragrances, and vitamins.[1][2][4] Although not typically isolated as a natural product itself, its en-yn-ol motif is a common feature in a large family of naturally occurring compounds known as polyacetylenes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₈O[1][2]
Molecular Weight 96.13 g/mol [3]
CAS Number 6153-05-5[1][2][3]
Appearance Colorless to yellowish liquid[1][4]
Boiling Point 171 °C[2]
Flash Point 65 °C[2]
Density 0.940 g/cm³[2]
Refractive Index 1.4445-1.4465[2]

Synthetic Utility and Applications

The primary significance of this compound lies in its role as a synthetic intermediate. Its unique structure allows for selective reactions at the alcohol, double bond, or triple bond, providing access to more complex molecular architectures.

Synthesis of Vitamins

One of the most notable applications of this compound is in the industrial synthesis of Vitamin A.[4] It serves as a crucial building block, where its carbon skeleton is elaborated through a series of chemical reactions, including oxidations, reductions, and cyclizations, to construct the final complex structure of Vitamin A.[4]

Precursor to Bioactive Molecules

This compound is also utilized in the synthesis of other biologically active compounds. For instance, it is a reagent in the synthesis of prolycopene, a tangerine-colored isomer of lycopene, and Leucosceptroids, which possess potent antifungal properties.

Role in Fragrance and Flavor Industries

The unique organoleptic properties of this compound and its derivatives make them useful in the food and cosmetics industries. It can be used to impart fruity or spicy notes to food flavorings and to create unique fragrance profiles in perfumes and other consumer products.

The Natural Context: Polyacetylene Natural Products

While this compound is primarily a product of chemical synthesis, its structure places it within the family of polyacetylenes, a large and diverse class of natural products.[5][6] Polyacetylenes are characterized by the presence of one or more carbon-carbon triple bonds and are widely distributed in nature.[5][7]

Natural Occurrence of Polyacetylenes

Polyacetylenic compounds have been isolated from a wide array of organisms, including higher plants, fungi, and marine invertebrates.[7][8]

  • Plants: They are particularly abundant in the plant families Apiaceae (e.g., carrots, celery), Araliaceae, and Asteraceae.[7][9] In plants, they are often found in essential oils and are believed to play a role in defense against pathogens.[9]

  • Fungi: Various species of fungi, particularly within the Basidiomycetes, are known to produce polyacetylenes.[6][9] These fungal metabolites often exhibit potent antimicrobial properties.

  • Marine Organisms: A significant number of polyacetylenes have been discovered in marine sponges and algae.[5]

Biosynthesis of Polyacetylenes

The biosynthesis of polyacetylenes is generally understood to originate from fatty acid precursors.[5][8] The characteristic triple bonds are introduced through a series of enzymatic desaturation and elimination reactions.

A simplified, generalized biosynthetic pathway is illustrated below. The process begins with a fatty acid, which undergoes sequential desaturations to introduce double and then triple bonds.

Polyacetylene Biosynthesis Fatty_Acid Fatty Acid Precursor Olefinic_Intermediate Olefinic Intermediate Fatty_Acid->Olefinic_Intermediate Desaturation Polyacetylene Polyacetylene Olefinic_Intermediate->Polyacetylene Further Desaturation / Elimination

Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.

Biological Activities of Natural Polyacetylenes

Many naturally occurring polyacetylenes exhibit a broad spectrum of biological activities, making them a subject of interest in drug discovery.[6] These activities include:

  • Antimicrobial and Antifungal: A significant number of polyacetylenes show potent activity against various bacteria and fungi.[6][9]

  • Antitumor: Some polyacetylenes have demonstrated cytotoxic effects against cancer cell lines, inhibiting tumor cell proliferation.[6][9]

  • Anti-inflammatory: Anti-inflammatory properties have also been reported for certain polyacetylene compounds.[9]

Isolation and Characterization of Polyacetylenes from Natural Sources

The isolation and characterization of polyacetylenes from natural sources require specialized techniques due to their often unstable nature.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of polyacetylenes from a plant or fungal matrix is outlined below.

Extraction and Isolation Workflow Start Biomass (Plant/Fungal Material) Extraction Solvent Extraction (e.g., Ethanol, Hexane) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Purification Purification Fractions->Purification Pure_Compound Pure Polyacetylene Purification->Pure_Compound

Caption: A typical workflow for the extraction and isolation of polyacetylenes.

Analytical Techniques

The structural elucidation of isolated polyacetylenes relies on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the presence of key functional groups, such as alkynes (C≡C) and hydroxyls (O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of double and triple bonds in many polyacetylenes gives rise to characteristic UV absorption spectra.

Conclusion

This compound stands as a testament to the intricate relationship between synthetic chemistry and the natural world. While it is primarily a synthetic molecule of significant industrial importance, its structural motifs are deeply rooted in the diverse and biologically active class of natural polyacetylenes. For researchers in drug development and natural product synthesis, an understanding of both the synthetic utility of this building block and the natural context from which its structural class arises is invaluable. This dual perspective can inspire the development of novel synthetic strategies and the discovery of new bioactive compounds based on nature's templates.

References

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. Progress in Lipid Research.
  • Shi, Y., et al. (2023).
  • Negri, R. (2015). Polyacetylenes from terrestrial plants and fungi: Recent phytochemical and biological advances. Fitoterapia.
  • Christensen, L. P. (2020). Polyacetylenes: Distribution in Higher Plants, Pharmacological Effects and Analysis.
  • Singh, R., & Kumar, M. (2018). Analysis of polyacetylenes.
  • MDPI. (2023). Antifungal Polyacetylenic Deoxyglycosides Isolated from Endophytic Fungus Xylaria sp.
  • Konovalov, D. A. (2014). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). Pharmaceutical Chemistry Journal.
  • Jones, E. R. H., et al. (1972). Natural acetylenes. Part 54. Polyacetylenes from fungal cultures of some tricholomataceae and corticiaceae species. Journal of the Chemical Society, Perkin Transactions 1.
  • American Chemical Society. (1953). Acetylenic Compounds from Fungi. Journal of the American Chemical Society.
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  • LookChem. (n.d.). This compound. LookChem.
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reactivity of the carbon-carbon triple bond in (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Carbon-Carbon Triple Bond in (Z)-3-Methylpent-2-en-4-yn-1-ol

This guide provides a comprehensive exploration of the chemical reactivity centered on the carbon-carbon triple bond within the conjugated enynol, this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural nuances and the resultant chemical behaviors that establish it as a versatile synthetic intermediate. We will dissect the electronic and steric factors governing its reactivity and present detailed protocols for key transformations, contextualizing the causality behind experimental design.

Molecular Architecture and Electronic Profile

This compound is a structurally rich organic molecule featuring a confluence of functional groups that dictate its chemical personality. The core structure consists of a five-carbon chain containing a cis-(Z)-configured double bond conjugated with a terminal triple bond. This enyne system is further functionalized with a primary allylic alcohol at the C1 position and a methyl group at C3.

The conjugation of the π-systems of the alkene and alkyne moieties allows for electron delocalization across these bonds. However, the high electron density of the triple bond often makes it a prime site for chemical reactions. The terminal nature of the alkyne, with its acidic proton, imparts specific reactivity patterns, particularly in the context of metal-catalyzed coupling reactions. The primary hydroxyl group can act as an internal nucleophile or a directing group in certain catalytic cycles, influencing the stereochemical and regiochemical outcomes of reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 6153-05-5[2]
Molecular Formula C₆H₈O[2]
Molecular Weight 96.13 g/mol [2]
Boiling Point 171 °C[3]
Flash Point 65 °C[3]
Density 0.940 g/cm³[3]
Refractive Index 1.4445-1.4465[3]
Appearance Colorless to light yellow liquid[4]

Reaction Modalities of the Alkyne Moiety

The carbon-carbon triple bond in this compound is the focal point of its reactivity, participating in a diverse array of transformations. The following sections detail the primary reaction classes, supported by mechanistic insights and validated experimental protocols.

Electrophilic Addition Reactions

Alkynes, despite having a higher electron density than alkenes, can be slightly less reactive towards electrophiles due to the formation of a high-energy vinyl carbocation intermediate.[5][6] Nevertheless, these reactions proceed, often with high regioselectivity following Markovnikov's rule, where the electrophile adds to the less substituted carbon.[7]

Mechanism Rationale: The reaction is initiated by the attack of the alkyne's π-electron cloud on an electrophile (E⁺). This leads to the formation of a vinyl carbocation intermediate, which is more stable when the positive charge is on the more substituted carbon. Subsequent attack by a nucleophile (Nu⁻) completes the addition. The stereochemical outcome is often anti-addition.[8]

Experimental Protocol: Hydrobromination of this compound

Objective: To demonstrate the Markovnikov addition of HBr across the triple bond.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of hydrogen bromide (1.1 eq) in acetic acid or a solution of HBr gas in CH₂Cl₂ to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding vinyl bromide.

Self-Validation: The regioselectivity of the addition can be confirmed by ¹H NMR spectroscopy, observing the characteristic chemical shifts of the vinylic protons. The stereochemistry can be determined using NOE experiments.

Diagram: Mechanism of Electrophilic Addition

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Attack A R-C≡CH + E-Nu B Vinyl Carbocation Intermediate [R-C⁺=CHE] + Nu⁻ A->B π-bond attacks E⁺ C [R-C⁺=CHE] + Nu⁻ D Addition Product R-C(Nu)=CHE C->D Nu⁻ attacks carbocation

Caption: Generalized mechanism of electrophilic addition to a terminal alkyne.

Nucleophilic Addition Reactions

Nucleophilic addition to unactivated alkynes is generally less favorable than to alkenes due to the higher electron density of the triple bond.[9] However, these reactions can be facilitated when the alkyne is conjugated with an electron-withdrawing group (activated alkyne) or through the use of highly reactive nucleophiles.[10][11] For terminal alkynes, strong bases can deprotonate the sp-hybridized carbon, forming an acetylide which is a potent nucleophile itself.

Mechanism Rationale: In the context of this compound, the most common nucleophilic reaction involves the deprotonation of the terminal alkyne to form a metal acetylide. This acetylide can then react with various electrophiles, such as aldehydes or ketones.[12]

Experimental Protocol: Acetylide Addition to an Aldehyde

Objective: To form a new carbon-carbon bond via nucleophilic addition of the corresponding acetylide to a carbonyl group.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir for 30 minutes at -78 °C to form the lithium acetylide.

  • Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting propargylic alcohol by column chromatography.

Self-Validation: The formation of the new alcohol can be confirmed by the appearance of a new hydroxyl peak in the IR spectrum and the corresponding signals in the ¹H and ¹³C NMR spectra.

Diagram: Workflow for Acetylide Formation and Addition

G A Start: this compound in THF at -78 °C B Add n-BuLi A->B C Formation of Lithium Acetylide B->C D Add Aldehyde (R'CHO) C->D E Nucleophilic Addition D->E F Aqueous Workup (NH₄Cl) E->F G Final Product: Propargylic Alcohol F->G

Caption: Experimental workflow for the nucleophilic addition of the acetylide.

Transition Metal-Catalyzed Transformations

The reactivity of enynes is profoundly influenced by transition metal catalysts, which can mediate a variety of powerful bond-forming reactions.[13] These transformations are often highly efficient and stereoselective, providing access to complex molecular architectures from simple precursors.[14]

Enyne metathesis is a bond reorganization reaction catalyzed by metal carbenes (typically ruthenium-based) that transforms an enyne into a 1,3-diene.[15][16] Depending on the substrate and conditions, intramolecular versions (Ring-Closing Enyne Metathesis, RCEYM) or intermolecular cross-metathesis can occur.

Other transition metals, such as platinum, gold, and palladium, catalyze cycloisomerization reactions that proceed through different mechanistic pathways, often involving the activation of the alkyne by the electrophilic metal center.[17][18][19] These reactions can lead to a diverse range of cyclic products.

Mechanism Rationale (Ruthenium-catalyzed): The catalytic cycle is initiated by the [2+2] cycloaddition of the ruthenium carbene catalyst with the alkyne, forming a metallacyclobutene. This intermediate undergoes a retro-[2+2] cycloaddition to generate a new vinyl carbene. This carbene then reacts with the alkene moiety in an intramolecular fashion to form a metallacyclobutane, which subsequently decomposes to release the 1,3-diene product and regenerate the active catalyst.[16] The driving force is the formation of a thermodynamically stable conjugated diene system.[15]

Experimental Protocol: Ruthenium-Catalyzed Enyne Metathesis

Objective: To synthesize a conjugated 1,3-diene via a cross-enyne metathesis reaction.

Procedure:

  • In a glovebox, charge a Schlenk flask with this compound (1.0 eq) and a suitable alkene partner (e.g., styrene, 3.0 eq).

  • Add anhydrous and degassed dichloromethane as the solvent.

  • Add the Grubbs 2nd generation catalyst (e.g., 5 mol%) to the solution.

  • Seal the flask and heat the reaction mixture at 40 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent and purify the residue by flash column chromatography on silica gel.

Self-Validation: The formation of the 1,3-diene product can be confirmed by the characteristic UV absorbance of the conjugated system and by detailed analysis of ¹H and ¹³C NMR spectra.

Diagram: Catalytic Cycle of Enyne Metathesis

G CAT [Ru]=CH₂ MCB Metallacyclobutene CAT->MCB + Enyne (Alkyne) ENYNE Enyne Substrate VC Vinyl Carbene MCB->VC Retro [2+2] MCB2 Metallacyclobutane VC->MCB2 + Enyne (Alkene) MCB2->CAT Regenerates Catalyst PRODUCT 1,3-Diene Product MCB2->PRODUCT Retro [2+2]

Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.

Cycloaddition Reactions

The alkyne moiety can participate as a 2π component in various cycloaddition reactions, such as the [4+2] Diels-Alder reaction or [2+2] cycloadditions, to form cyclic structures.[20][21] The reactivity of the enyne system in these pericyclic reactions depends on the electronic nature of the reaction partners and the reaction conditions (thermal or photochemical).

Mechanism Rationale ([4+2] Cycloaddition): In a Diels-Alder type reaction, the enyne can act as the dienophile, reacting with a conjugated diene. The reaction proceeds through a concerted mechanism involving a cyclic transition state, leading to the formation of a six-membered ring. The stereochemistry of the reactants is retained in the product.

Experimental Protocol: Diels-Alder Reaction with an Activated Diene

Objective: To construct a six-membered ring via a [4+2] cycloaddition.

Procedure:

  • Combine this compound (1.0 eq) and a reactive diene (e.g., cyclopentadiene, 2.0 eq) in a sealed tube.

  • Add a high-boiling point solvent such as toluene.

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C, depending on the reactivity of the diene.

  • Monitor the formation of the cycloadduct by GC-MS or NMR analysis of aliquots.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Self-Validation: The structure of the bicyclic product can be unequivocally determined by 2D NMR techniques (COSY, HMBC, HSQC) to establish the connectivity and stereochemistry.

Diagram: [4+2] Diels-Alder Cycloaddition

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product A Diene (4π system) B Enyne (2π system) Dienophile C Cyclic Transition State A->C Concerted B->C Mechanism D Cycloadduct (Six-membered ring) C->D

Caption: Schematic representation of a [4+2] cycloaddition reaction.

Synthetic Utility and Outlook

This compound is a valuable building block in organic synthesis.[2] Its utility stems from the ability of its functional groups to undergo a wide range of selective transformations. The reactivity of the triple bond, in particular, allows for molecular elongation, cyclization, and the introduction of diverse functionalities. This molecule serves as an important intermediate in the synthesis of pharmaceuticals, fragrances, and complex natural products.[3][4] For instance, enynols are key precursors in cascade reactions to build complex carbo- and heterocyclic frameworks.[1][22]

The strategic interplay between the alkene, alkyne, and alcohol functionalities allows for chemoselective reactions. For example, the alkyne can be selectively hydrogenated to the corresponding diene, or the alcohol can be oxidized to an enynal, opening up further synthetic avenues. The continued development of novel catalytic systems will undoubtedly expand the synthetic repertoire of this versatile molecule, enabling the construction of increasingly complex and valuable chemical entities.

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solubility and stability of (Z)-3-Methylpent-2-en-4-yn-1-ol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (Z)-3-Methylpent-2-en-4-yn-1-ol

Introduction

This compound is a pivotal intermediate in the landscape of organic synthesis, particularly recognized for its role as a building block in the production of various complex molecules and fine chemicals.[1][2] Its unique structure, featuring a conjugated enyne system, an allylic primary alcohol, and a specific (Z)-geometry, provides a versatile scaffold for a multitude of chemical transformations.[2][3] This compound is a colorless to light yellow liquid with a characteristic odor and is instrumental in the synthesis of fragrances, flavors, and notably, as a precursor in the industrial production of Vitamin A.[1][2]

However, the very features that make this molecule a valuable synthetic intermediate—the conjugated double and triple bonds and the reactive hydroxyl group—also contribute to its inherent instability.[2][3] Researchers and drug development professionals often encounter challenges related to its limited solubility in certain solvent systems and its propensity for degradation under common laboratory and storage conditions. Reports indicate that the compound is sensitive to heat and may undergo oxidation or polymerization.[2]

This technical guide provides a comprehensive framework for understanding and systematically evaluating the solubility and stability of this compound. As a Senior Application Scientist, my objective is not merely to present known data but to equip researchers with the foundational knowledge and detailed experimental protocols necessary to characterize this molecule for their specific applications. This guide is structured to provide not only the "how" but, more critically, the "why" behind each experimental design, ensuring scientific integrity and generating reliable, self-validating data.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in predicting its behavior and developing robust handling and formulation strategies.

Structure:

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6153-05-5[1][4]
Molecular Formula C₆H₈O[1][4]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 0.940 g/cm³[1][4]
Boiling Point 171 °C[1][4]
Flash Point 65 °C[1][4]
Refractive Index 1.4445 - 1.4465[1][4]
pKa (Predicted) 13.80 ± 0.10[4]
LogP (Predicted) 0.55820[1][4]
Storage Temperature 2-8 °C[4]

Solubility Profile: A Practical Approach

The solubility of an active compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. The molecular structure of this compound, with its polar primary alcohol and non-polar hydrocarbon body, suggests a nuanced solubility profile.

Theoretical Considerations and Known Data

The hydroxyl group (-OH) is capable of hydrogen bonding, which typically imparts solubility in polar protic solvents like water and alcohols.[3] Conversely, the C6 hydrocarbon skeleton, including the methyl group and the enyne system, contributes to its lipophilicity, suggesting solubility in non-polar organic solvents.

Existing data on the solubility of this compound is sparse. One source qualitatively describes it as slightly soluble in chloroform and ethyl acetate.[5] This limited information necessitates a systematic experimental approach to build a comprehensive solubility profile.

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and that the analytical quantification is accurate.

Causality Behind Experimental Choices:

  • Solvent Selection: A diverse panel of solvents is chosen to span the full range of polarity, providing a comprehensive understanding of the compound's behavior. This includes polar protic, polar aprotic, and non-polar solvents commonly used in research and industry.

  • Equilibrium Time: The system is agitated for 24 hours to ensure that the dissolution process reaches a true thermodynamic equilibrium. A preliminary kinetic study (sampling at 4, 8, 12, and 24 hours) is recommended for a new compound to confirm that the concentration has plateaued.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for data consistency and comparability.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and ability to separate the parent compound from potential impurities or degradants.[7]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (see Table 2 for suggestions). "Excess" means that a visible amount of undissolved solid/liquid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples for 24 hours to allow the system to reach equilibrium.

  • Phase Separation:

    • After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 1 hour for the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles. This step is critical to avoid artificially inflated concentration readings.

  • Sample Preparation for Analysis:

    • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a multi-point calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration of the compound in the saturated solution based on the calibration curve, accounting for the dilution factor.

Data Presentation

Organizing the generated data into a structured table allows for easy comparison and interpretation.

Table 2: Solubility Data for this compound at 25 °C

Solvent CategorySolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Water10.2Experimental DataCalculated Data
Methanol5.1Experimental DataCalculated Data
Ethanol4.3Experimental DataCalculated Data
Polar Aprotic Acetonitrile5.8Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)7.2Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Ethyl Acetate4.4Experimental DataCalculated Data
Non-Polar Dichloromethane3.1Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Hexane0.1Experimental DataCalculated Data
Visualization of Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess compound to selected solvents B Agitate for 24h at constant temp (25°C) A->B C Settle for >1h B->C D Filter supernatant (0.45 µm syringe filter) C->D Withdraw aliquot E Dilute filtrate to known volume D->E F Analyze by validated HPLC-UV method E->F G Calculate concentration vs. calibration curve F->G H H G->H Report Data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The utility of this compound is intrinsically linked to its stability. Anecdotal evidence suggests it is prone to degradation, particularly from heat, oxidation, and polymerization.[2] A systematic stability assessment is therefore mandatory for its safe handling, storage, and application.

Potential Degradation Pathways

The structure of this compound contains several reactive sites susceptible to degradation:

  • Oxidation: The primary allylic alcohol can be oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-yn-1-al, and further to the carboxylic acid. The enyne moiety is also susceptible to oxidative cleavage.[2]

  • Polymerization: The conjugated enyne system can undergo radical or thermally induced polymerization, leading to the formation of oligomeric or polymeric materials. This is a common degradation pathway for highly unsaturated compounds.

  • Isomerization: The (Z)-double bond could potentially isomerize to the more stable (E)-isomer under thermal or photolytic stress.

  • Acid/Base Mediated Reactions: In strongly acidic or basic conditions, the alcohol could undergo elimination or rearrangement reactions.

G Parent This compound Oxidation Oxidation Product (Aldehyde/Carboxylic Acid) Parent->Oxidation Oxidative Stress (e.g., H₂O₂, Light) Polymer Polymeric Material Parent->Polymer Thermal Stress (Heat) Isomer (E)-isomer Parent->Isomer Photolytic/Thermal Stress Rearrangement Rearrangement/ Elimination Products Parent->Rearrangement pH Stress (Acid/Base)

Caption: Potential Degradation Pathways for this compound.

Experimental Design for Comprehensive Stability Assessment

A forced degradation (or stress testing) study is an essential tool to rapidly identify likely degradation products and establish the stability-indicating nature of an analytical method, as mandated by ICH guidelines.[8][9]

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common environmental and process-related stresses a compound might encounter.[8] The severity is exaggerated to accelerate degradation and produce detectable levels of degradants in a short timeframe.

  • Stability-Indicating Method: A critical prerequisite for stability testing is a validated analytical method that can separate and quantify the parent compound in the presence of its degradation products.[10][11] The stressed samples themselves are used to develop and validate this method, ensuring its specificity.

  • Long-Term Study: This study provides real-world data on the compound's shelf-life under recommended storage conditions (2-8 °C).

Step-by-Step Methodology for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8 hours).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) for up to 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before dilution.

    • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Protocol for Long-Term Stability Study:

  • Sample Preparation: Place the pure compound in vials that mimic the intended long-term storage container.

  • Storage: Store the vials under the recommended conditions (2-8 °C) and, for comparison, at an accelerated condition (e.g., 25 °C / 60% Relative Humidity).

  • Testing Frequency: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months).[12][13]

  • Analysis: At each time point, assess the sample for physical appearance, and quantify the purity/potency using the validated stability-indicating HPLC method.

Visualization of Workflow

G cluster_method_dev 1. Method Development cluster_stress 2. Forced Degradation Study cluster_long_term 3. Long-Term Stability Study A Develop Stability-Indicating HPLC Method B Prepare Stock Solution (1 mg/mL) A->B C Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B->C D Analyze Stressed Samples vs. Control C->D E Identify Degradation Peaks & Validate Method Specificity D->E F Store Compound at Recommended Conditions (2-8°C) E->F Validated Method Used G Analyze at Time Points (0, 3, 6, 12... months) F->G H H G->H Determine Shelf-Life & Storage Conditions

Caption: Workflow for Comprehensive Stability Assessment.

Conclusion

This compound is a molecule of significant synthetic value, but its effective use is contingent upon a thorough understanding of its solubility and stability. This guide has established that while published data is limited, a clear and robust pathway exists for its comprehensive characterization.

By implementing the detailed experimental protocols outlined herein—from systematic solubility determination using the shake-flask method to a comprehensive stability assessment via forced degradation and long-term studies—researchers can generate the critical data required for their work. The rationale provided for each experimental choice is designed to empower scientists to not only follow a procedure but to understand the principles that ensure data integrity. This framework enables the confident development of formulation strategies, the establishment of appropriate storage and handling procedures, and the successful application of this compound in research and drug development.

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Methodological & Application

Application Note: A Convergent C14 + C6 Strategy for the Synthesis of Vitamin A Acetate Utilizing (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of Vitamin A acetate, a crucial nutrient for vision, immune function, and cellular growth.[1] We delineate a robust and historically significant convergent synthesis strategy based on the coupling of a C14 aldehyde, derived from β-ionone, with a specialized C6 building block, (Z)-3-Methylpent-2-en-4-yn-1-ol. This C14 + C6 approach, a cornerstone of the celebrated Isler synthesis developed at Hoffmann-La Roche, offers a logical and efficient pathway to the complex C20 isoprenoid structure of retinol.[2] This note will provide in-depth protocols, explain the mechanistic rationale behind key transformations, and offer expert insights into process optimization and control.

Introduction: The Challenge of Vitamin A Synthesis

Vitamin A (retinol) is a fat-soluble vitamin whose structure was first elucidated in the early 1930s.[3] Its conjugated polyene system, while essential for its biological activity, presents significant challenges for chemical synthesis, particularly concerning stereochemical control. The first commercial synthesis was achieved in 1948 by Hoffmann-La Roche, marking a milestone in industrial organic chemistry and ensuring a stable supply independent of natural sources like fish liver oil.[3][4][5]

Several major industrial routes have been developed, most notably by Hoffmann-La Roche and BASF.[3][6] These are generally convergent syntheses, which involve preparing complex fragments of the target molecule separately before joining them in the final stages. The strategy detailed herein focuses on the Isler modification, a C14 + C6 coupling, which remains a classic and instructive example of complex molecule construction.

The overall retrosynthetic logic is illustrated below:

Retrosynthesis VitaminA Vitamin A Acetate (C20) C20_Diol C20 Acetylenic Diol VitaminA->C20_Diol Dehydration, Acetylation, Partial Hydrogenation C14_Aldehyde β-C14 Aldehyde C20_Diol->C14_Aldehyde Grignard Coupling C6_Enynol This compound (C6) C20_Diol->C6_Enynol Beta_Ionone β-Ionone C14_Aldehyde->Beta_Ionone Darzens Condensation, Decarboxylation MVK Methyl Vinyl Ketone C6_Enynol->MVK Acetylide Addition, Rearrangement Acetylene Acetylene C6_Enynol->Acetylene

Caption: Retrosynthetic analysis of Vitamin A via the C14 + C6 strategy.

Synthesis of the C6 Building Block: this compound

The C6 synthon is a pivotal component, and its stereochemistry is crucial for the success of the synthesis. It is prepared from inexpensive, readily available starting materials.

Principle and Mechanistic Insight

The synthesis begins with the nucleophilic addition of an acetylide anion to methyl vinyl ketone (MVK), forming an allylic alcohol (3-methyl-1-penten-4-yn-3-ol).[7] This intermediate is unstable and is subjected to an acid-catalyzed allylic rearrangement, known as a Meyer-Schuster rearrangement, to yield a thermodynamically more stable conjugated primary alcohol as a mixture of E/Z isomers.[8][9]

The (Z)-isomer is the desired product and can be separated from the (E)-isomer by fractional distillation.[8][9] Control of the rearrangement conditions is critical to maximize the yield of the desired isomer and prevent polymerization, a common side reaction for these heat-sensitive compounds.[7]

Experimental Protocol: Preparation of the C6 Synthon

Step 1: Formation of 3-Methyl-1-penten-4-yn-3-ol

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet, add 500 mL of anhydrous liquid ammonia.

  • Cool the flask to -60°C using a dry ice/acetone bath.

  • Carefully add small pieces of metallic calcium while bubbling purified acetylene gas through the solution to form calcium acetylide.

  • Once the formation of the acetylide is complete, slowly add a solution of methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether, maintaining the temperature at -55°C.

  • After the addition is complete, stir for 30 minutes.

  • Allow the ammonia to evaporate slowly by removing the cooling bath.

  • Carefully quench the reaction mixture with an equal volume of water and diethyl ether. Neutralize with a 50% aqueous acetic acid solution, keeping the temperature below 15°C.[7]

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. The typical yield is approximately 70-75%.[7]

Step 2: Allylic Rearrangement and Purification

  • Dissolve the crude 3-methyl-1-penten-4-yn-3-ol (115 g) in 250 mL of isopropyl ether.[7]

  • Add 300 mL of dilute sulfuric acid (approx. 20%) to the solution with vigorous stirring.[7]

  • Heat the mixture to 50-55°C for 2 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture, separate the layers, and extract the aqueous phase with isopropyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.

  • Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product, a mixture of (E) and (Z) isomers, is purified by vacuum distillation to isolate the lower-boiling this compound.[8][9]

ParameterValue/ConditionPurpose/Insight
Step 1 Reagents Liquid NH₃, Ca, Acetylene, MVKFormation of the acetylide nucleophile and subsequent 1,2-addition to the ketone.
Step 1 Temp. -55°C to -60°CPrevents side reactions and polymerization of MVK.
Step 2 Catalyst Dilute H₂SO₄Facilitates the protonation of the hydroxyl group, initiating the allylic rearrangement.
Step 2 Temp. 50-55°CProvides the necessary activation energy for the rearrangement without causing excessive polymerization.
Purification Vacuum DistillationSeparates the desired (Z)-isomer from the (E)-isomer and non-volatile impurities.
Typical Yield ~80% (rearrangement step)The efficiency of the rearrangement is key to the overall process economy.

The C14 + C6 Grignard Coupling: Assembling the C20 Skeleton

This step represents the core bond-forming reaction, uniting the two key fragments to construct the complete carbon backbone of Vitamin A.

Principle and Mechanistic Insight

The coupling is a Grignard reaction. This compound possesses two acidic protons: one on the primary alcohol and one on the terminal alkyne. Treatment with two equivalents of a strong base, such as ethylmagnesium bromide (EtMgBr), generates a dianion.[8][9] This dianion acts as a potent carbon nucleophile at the acetylide position, attacking the electrophilic carbonyl carbon of the β-C14 aldehyde (synthesized separately from β-ionone).[3] An aqueous workup then protonates the two alkoxides to furnish the C20 acetylenic diol.

Experimental Protocol: Grignard Coupling
  • Prepare a solution of ethylmagnesium bromide (2.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • In a separate flask, dissolve the purified this compound (1.0 eq) in anhydrous THF.

  • Cool the enynol solution to 0°C and slowly add the Grignard reagent. Gas evolution (ethane) will be observed. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the dianion.

  • Cool the reaction mixture to -20°C.

  • Slowly add a solution of the β-C14 aldehyde (0.95 eq) in anhydrous THF, maintaining the temperature below -15°C.

  • After the addition is complete, allow the reaction to stir at -15°C for 2 hours, then let it warm to room temperature overnight.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude C20 acetylenic diol.

Elaboration to Vitamin A Acetate

The final phase of the synthesis involves a series of carefully controlled transformations to install the correct stereochemistry and functionality of the target molecule.

Elaboration C20_Diol C20 Acetylenic Diol C20_cis_Diol C20 cis-Diol C20_Diol->C20_cis_Diol Lindlar Catalyst, H₂ Monoacetate Monoacetate Intermediate C20_cis_Diol->Monoacetate Acetic Anhydride, Pyridine VitaminA Vitamin A Acetate (all-trans) Monoacetate->VitaminA Acid Catalyst (e.g., HBr), Dehydration & Isomerization

Caption: Final elaboration sequence from the C20 diol to Vitamin A acetate.

Step A: Stereoselective Partial Hydrogenation

Principle: The triple bond of the C20 diol must be reduced to a cis (Z)-double bond. This is accomplished using a "poisoned" palladium catalyst known as the Lindlar catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[10][11][12] The catalyst's deactivation prevents over-reduction of the alkyne to an alkane and is highly selective for syn-addition of hydrogen, yielding the desired cis-alkene.[11][13] This step is critical for establishing the correct geometry in the polyene chain.

Protocol:

  • Dissolve the crude C20 diol in a suitable solvent (e.g., hexane or ethyl acetate).

  • Add the Lindlar catalyst (typically 5% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., via a balloon).

  • Stir the reaction vigorously at room temperature. Monitor the reaction closely by TLC or GC to track the disappearance of the starting material and prevent the formation of over-reduced byproducts.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the C20 cis-diol.

Step B: Selective Acetylation

Principle: The primary allylic alcohol is sterically more accessible and electronically more reactive than the tertiary alcohol at the other end of the molecule. This difference in reactivity allows for the selective acetylation of the primary hydroxyl group using a mild acetylating agent.[3][8][9]

Protocol:

  • Dissolve the C20 cis-diol in a mixture of pyridine and acetic anhydride at 0°C.

  • Stir the reaction for several hours, monitoring by TLC.

  • Upon completion, pour the mixture into ice water and extract with diethyl ether.

  • Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the monoacetate intermediate.

Step C: Dehydration and Isomerization

Principle: The final transformation is an acid-catalyzed elimination of the tertiary hydroxyl group to form a new double bond. In the presence of acid, this dehydration is accompanied by isomerization of the adjacent double bonds to form the thermodynamically stable, fully conjugated all-trans polyene system of Vitamin A acetate.[14]

Protocol:

  • Dissolve the monoacetate intermediate in a non-polar solvent like hexane.

  • Cool the solution to 0°C and add a catalytic amount of a strong acid, such as hydrobromic acid.

  • Stir the reaction at low temperature until the dehydration is complete (monitored by TLC).

  • Quench the reaction by washing with a cold, dilute solution of sodium bicarbonate.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product, Vitamin A acetate, is purified by crystallization or column chromatography.

ParameterValue/ConditionPurpose/Insight
Hydrogenation Lindlar Catalyst (Pd/CaCO₃/Pb)Ensures stereoselective reduction of the alkyne to a cis-alkene without affecting other double bonds.[10][11]
Acetylation Acetic Anhydride / PyridineSelectively protects the more reactive primary alcohol, setting up the final elimination step.
Dehydration Catalytic Acid (e.g., HBr)Eliminates the tertiary alcohol and promotes isomerization to the final all-trans conjugated system.
Final Product Vitamin A AcetateThe ester form is more stable to oxidation and light than the free alcohol (retinol).
Characterization HPLC, UV-Vis, NMREssential for confirming purity, isomeric ratio (all-trans vs. cis isomers), and structural identity.

Conclusion

The C14 + C6 convergent synthesis of Vitamin A is a powerful demonstration of strategic bond formation in organic chemistry. By utilizing the specifically designed this compound synthon, this pathway allows for the controlled assembly of the complex C20 backbone. Key transformations, including the dianion Grignard coupling and the stereoselective Lindlar hydrogenation, highlight the precision required to achieve the desired all-trans stereochemistry of the final product. While other industrial methods, such as the BASF C15 + C5 Wittig approach, have also proven highly effective, the Isler synthesis remains a foundational and highly instructive route for researchers and professionals in drug development and fine chemical manufacturing.[14][15]

References

  • Current time information in Cologne, DE. (n.d.). Google.
  • Across Biotech. (2022, May 20). Vitamin A Manufacturers and Synthetic Route.
  • Durham University. (2016). Development of the Industrial Synthesis of Vitamin A. Africa Commons.
  • BYJU'S. (n.d.). Lindlar Catalyst.
  • Wikipedia. (n.d.). Lindlar catalyst.
  • BenchChem. (2025). Benchmarking the BASF Process for Vitamin A Synthesis Using 3-Formylcrotyl Acetate: A Comparative Guide.
  • Parker, G. L., Smith, L. K., & Baxendale, I. R. (2016). Development of the industrial synthesis of vitamin A. Tetrahedron, 72(16), 1645-1652.
  • ACS Publications. (2023, August 14). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology.
  • ChemicalBook. (2024, March 13). Vitamin A: Properties, Production process and Uses.
  • SciSpace. (n.d.). Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview.
  • ACS Publications. (2023, August 14). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology.
  • Google Patents. (n.d.). US4092366A - Synthesis of Vitamin A, intermediates and conversion thereof to Vitamin A.
  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.
  • PMC. (n.d.). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A.
  • MDPI. (n.d.). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A.
  • Google Patents. (n.d.). US20090043121A1 - Method for producing vitamin a acetate.
  • ResearchGate. (2025, August 6). Synthese des Vitamin A | Request PDF.
  • ChemicalBook. (2025, July 24). This compound | 6153-05-5.
  • ChemicalBook. (2024, March 13). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process.

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The Strategic Application of (Z)-3-Methylpent-2-en-4-yn-1-ol in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-3-Methylpent-2-en-4-yn-1-ol, a structurally distinct C6 building block, has carved a significant niche in the landscape of pharmaceutical synthesis. Its unique arrangement of a Z-configured double bond, a terminal alkyne, and a primary alcohol offers a versatile platform for the construction of complex molecular architectures, most notably in the industrial synthesis of Vitamin A and its derivatives. This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed protocols, to empower researchers in drug discovery and development.

Introduction: The Versatility of a C6 Synthon

This compound is a colorless liquid widely utilized in organic synthesis.[1] Its strategic importance lies in its ability to participate in a variety of chemical transformations, including nucleophilic additions and substitutions, making it a crucial intermediate in the production of pharmaceuticals.[1] The inherent reactivity of its functional groups—the hydroxyl, the alkene, and the alkyne—allows for sequential and controlled modifications, a key aspect in the multi-step synthesis of complex drug molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6153-05-5
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
Boiling Point 171 °C
Density 0.940 g/cm³
Flash Point 65 °C
Storage Temperature 2-8°C

Core Application: The Industrial Synthesis of Vitamin A

The most prominent and well-documented application of this compound is as a key C6 building block in the Isler synthesis of Vitamin A, a vital nutrient for vision, immune function, and cellular growth.[2][3] This synthetic route hinges on a convergent strategy, coupling the C6 unit with a C14 aldehyde to construct the full C20 carbon skeleton of Vitamin A.

The Synthetic Pathway to Vitamin A Acetate

The overall transformation from this compound to Vitamin A acetate can be visualized as a multi-step process, each step requiring precise control of reaction conditions to achieve the desired stereochemistry and yield.

Vitamin_A_Synthesis_Workflow C6 This compound Grignard Grignard Reaction (+ C14 Aldehyde) C6->Grignard C20_Diol C20 Diol Intermediate Grignard->C20_Diol Lindlar Lindlar Hydrogenation C20_Diol->Lindlar C20_cis_Diol C20 cis-Diol Lindlar->C20_cis_Diol Acetylation Selective Acetylation C20_cis_Diol->Acetylation Monoacetate Monoacetate Intermediate Acetylation->Monoacetate Dehydration Acid-Catalyzed Dehydration Monoacetate->Dehydration Vitamin_A Vitamin A Acetate Dehydration->Vitamin_A

Caption: Workflow for the synthesis of Vitamin A Acetate.

Application Protocol 1: Grignard Coupling for C20 Skeleton Assembly

This protocol details the crucial carbon-carbon bond-forming reaction between the dianion of this compound and the C14 aldehyde, 2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal. The formation of a dianion is necessary due to the presence of the acidic primary alcohol.[3]

Mechanistic Rationale

The Grignard reagent, typically an alkylmagnesium halide, acts as a strong base, deprotonating both the terminal alkyne and the hydroxyl group of the C6 synthon to form a dianion. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the C14 aldehyde. A subsequent aqueous workup protonates the resulting alkoxides to yield the C20 diol.

Grignard_Mechanism cluster_start Step 1: Dianion Formation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Protonation C6 This compound Two_EtMgBr 2 eq. EtMgBr C6->Two_EtMgBr Deprotonation Dianion Dianion Intermediate Two_EtMgBr->Dianion C14_Aldehyde C14 Aldehyde Dianion->C14_Aldehyde Attack on Carbonyl C20_Alkoxide C20 Dialkoxide C14_Aldehyde->C20_Alkoxide Aqueous_Workup Aqueous Acid Workup (H3O+) C20_Alkoxide->Aqueous_Workup C20_Diol C20 Diol Product Aqueous_Workup->C20_Diol

Caption: Mechanism of the Grignard coupling reaction.

Detailed Protocol:

Materials:

  • This compound

  • 2-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal (C14 aldehyde)

  • Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Dianion Formation: To the flask, add a solution of this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (2.2 eq.) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the dianion.

  • Coupling Reaction: Prepare a solution of the C14 aldehyde (1.0 eq.) in anhydrous THF. Add this solution dropwise to the dianion mixture at 0 °C over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude C20 diol is typically purified by column chromatography on silica gel.

Application Protocol 2: Stereoselective Lindlar Hydrogenation

The next critical step is the stereoselective semi-hydrogenation of the alkyne in the C20 diol to a cis-alkene. The Lindlar catalyst is the reagent of choice for this transformation, as it is poisoned to prevent over-reduction to the alkane.

Mechanistic Rationale

The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, provides a surface for the syn-addition of hydrogen across the triple bond. The poison deactivates the most active catalytic sites, preventing the subsequent reduction of the newly formed double bond.

Detailed Protocol:

Materials:

  • C20 Diol from Protocol 1

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Solvent (e.g., ethyl acetate, hexane, or methanol)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the C20 diol (1.0 eq.) in a solvent such as ethyl acetate.

  • Catalyst Addition: Add the Lindlar catalyst (5-10 mol% by weight relative to the substrate). If further deactivation is required to improve selectivity, a small amount of quinoline can be added.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the C20 cis-diol, which can be used in the next step without further purification if the reaction is clean.

Subsequent Transformations: Acetylation and Dehydration

To complete the synthesis of Vitamin A acetate, two final steps are generally performed:

  • Selective Acetylation: The primary allylic alcohol of the C20 cis-diol is selectively acetylated, often using acetic anhydride in the presence of a mild base like pyridine. This protects the primary alcohol and sets up the final elimination.[3]

  • Acid-Catalyzed Dehydration: The tertiary alcohol is then eliminated under acidic conditions to form the final conjugated polyene system of Vitamin A.[3] This step is often accompanied by isomerization to the thermodynamically more stable all-trans isomer.

Conclusion and Future Perspectives

This compound remains a cornerstone in the industrial synthesis of Vitamin A, showcasing the power of strategic molecular design in achieving complex targets. The protocols outlined here provide a foundational understanding for researchers working with this versatile building block. Future applications may leverage the unique stereochemistry and functionality of this molecule in the synthesis of other complex natural products and novel pharmaceutical agents. As synthetic methodologies continue to evolve, the development of new catalytic systems for the selective transformation of enynes will undoubtedly expand the utility of this valuable synthon in medicinal chemistry.

References

  • LookChem. This compound. Retrieved from [Link]

  • Bloomtech. What is used for this compound. Retrieved from [Link]

  • Google Patents. Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • MDPI. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Retrieved from [Link]

  • Baxendale Group - Durham University. Development of the industrial synthesis of vitamin A. Retrieved from [Link]

  • L.S.College, Muzaffarpur. Lindlar catalyst. Retrieved from [Link]

  • SciSpace. Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. Retrieved from [Link]

  • Google Patents. Preparation method of vitamin A acetate.
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  • ResearchGate. (PDF) 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. Retrieved from [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. Vitamin A acetate synthesis by acetylating prepared monoester retinol 2. Retrieved from [Link]

  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • BYJU'S. Lindlar Catalyst. Retrieved from [Link]

  • ResearchGate. Catalytic Reduction of Alkynes and Allenes. Retrieved from [Link]

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Application Notes & Protocols: (Z)-3-Methylpent-2-en-4-yn-1-ol as a Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-3-Methylpent-2-en-4-yn-1-ol is a bifunctional organic molecule of significant interest due to its unique arrangement of reactive sites: a primary allylic alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne. This combination makes it a powerful and versatile building block for the synthesis of complex organic molecules, including high-value products like Vitamin A, carotenoids, and various natural product scaffolds.[1][2][3][4] This guide provides an in-depth exploration of its synthetic utility, complete with detailed experimental protocols for its key transformations, mechanistic insights, and safety considerations for researchers, scientists, and professionals in drug development.

Introduction to the Building Block

This compound (CAS No. 6153-05-5) is a structurally rich C6 synthon.[2] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

  • Primary Allylic Alcohol: Serves as a versatile handle for oxidation to the corresponding aldehyde, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.[1][2]

  • Terminal Alkyne: The acidic proton and the triple bond are prime sites for C-C bond formation, most notably through metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][6]

  • Conjugated Enyne System: The conjugated π-system of the double and triple bonds allows for participation in various pericyclic reactions, such as cycloadditions, to rapidly build molecular complexity.[7][8]

The molecule is typically synthesized via an acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, often resulting in a mixture of Z and E isomers, from which the desired Z-isomer is separated.[4][9]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₈O[2][10]
Molecular Weight 96.13 g/mol [2][10]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point ~171 °C[2][3]
Density ~0.940 g/mL[2][3]
Flash Point ~65 °C[2][3]
Storage Conditions 2-8°C, sealed in dry environment[3][11]

Safety Note: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is known to be heat-sensitive and can be prone to polymerization.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, is mandatory.[12]

Core Application: Palladium-Catalyzed Sonogashira Coupling

The terminal alkyne of this compound makes it an ideal substrate for Sonogashira cross-coupling reactions. This reaction forges a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide, providing direct access to substituted enyne structures.[5][13]

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[13] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination step, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[13][14] The amine base is critical for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[6]

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System Reactant1 This compound Process Sonogashira Cross-Coupling Reactant1->Process Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Process Catalyst Pd(PPh₃)₂Cl₂ Catalyst->Process Pd(0) cat. CoCatalyst CuI CoCatalyst->Process Cu(I) co-cat. Base Amine (e.g., Et₃N) Base->Process Product Coupled Enyne Product Process->Product

Caption: Workflow for Sonogashira cross-coupling.

Protocol 2.1: Sonogashira Coupling with Iodobenzene

This protocol describes a representative coupling of this compound with iodobenzene.

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv). Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

  • Add this compound (1.0 equiv) to the flask via syringe.

  • Add iodobenzene (1.1 equiv) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

Application in Pericyclic Reactions: Building Cyclic Scaffolds

The conjugated enyne motif is a powerful dienophile or diene component in cycloaddition reactions, enabling the rapid construction of complex polycyclic systems.[7] These reactions are fundamental in natural product synthesis for creating core ring structures with high stereocontrol.[15] While intermolecular reactions are common, intramolecular variants are particularly effective for generating fused or bridged ring systems.

Rationale: In a [4+2] cycloaddition (Diels-Alder type reaction), the enyne can act as the 2π component (dienophile). In metal-catalyzed cycloadditions, such as a [2+2+2] cycloaddition, the alkyne and alkene can react with another π-system to form a benzene ring. The specific role of the enyne depends on the reaction partner and conditions.[8][16]

Cycloaddition cluster_start Intramolecular Precursor cluster_condition Reaction Condition Enyne Tethered Enyne (Derived from This compound) Reaction Intramolecular [4+2] Cycloaddition Enyne->Reaction Condition Heat or Lewis Acid Condition->Reaction Product Bicyclic Product Reaction->Product

Caption: Intramolecular [4+2] cycloaddition workflow.

Protocol 3.1: Conceptual Intramolecular Diels-Alder Reaction

This protocol outlines the general steps for an intramolecular cycloaddition, which first requires tethering a diene to the alcohol moiety of this compound.

Part A: Synthesis of the Cycloaddition Precursor

  • Esterification: React this compound (1.0 equiv) with a carboxylic acid containing a diene moiety (e.g., sorbic acid) under standard esterification conditions (e.g., DCC/DMAP or conversion of the acid to an acid chloride followed by reaction with the alcohol in the presence of a base).

  • Purification: Purify the resulting ester (the diene-enyne precursor) using flash column chromatography.

Part B: Intramolecular [4+2] Cycloaddition

  • Reaction Setup: Dissolve the purified diene-enyne precursor in a high-boiling, inert solvent (e.g., toluene or xylene) in a sealed tube or a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Thermal Conditions: Heat the solution to reflux (typically 110-140 °C). The high temperature is necessary to overcome the activation energy for the cycloaddition.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR to observe the disappearance of the starting material and the appearance of the new, more complex product spot/signals.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the resulting bicyclic product by flash column chromatography to isolate the desired stereoisomer.

Key Industrial Application: Synthesis of Vitamin A

One of the most significant industrial applications of this compound is its role as a key C6 building block in the Isler synthesis of Vitamin A and its derivatives.[1][4]

Synthetic Strategy: In this convergent synthesis, the C6 unit (this compound) is coupled with a C14 aldehyde component (β-ionylideneacetaldehyde) via a Grignard reaction. The terminal alkyne of the C6 unit is deprotonated to form a Grignard reagent, which then attacks the C14 aldehyde. Subsequent semi-hydrogenation of the central triple bond (using a Lindlar catalyst) and dehydration yields the final Vitamin A acetate structure.

VitaminA_Synthesis C6 C6 Unit ((Z)-3-Methylpent- 2-en-4-yn-1-ol) Step1 Grignard Reaction C6->Step1 C14 C14 Aldehyde (β-ionylidene- acetaldehyde) C14->Step1 Intermediate C20 Diyne Diol Step1->Intermediate Step2 Partial Hydrogenation (Lindlar Catalyst) Intermediate->Step2 Step3 Dehydration & Acetylation Step2->Step3 Product Vitamin A Acetate Step3->Product

Caption: Key steps in the Isler synthesis of Vitamin A.

This industrial process highlights the economic importance of this compound and underscores its value as a precisely functionalized building block for constructing complex, high-value isoprenoid structures.[4]

References

  • What is used for this compound. (2024-01-02). Shaanxi BLOOM Tech Co., Ltd.[Link]

  • Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023-01-10). PMC - PubMed Central.[Link]

  • Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. PMC - NIH.[Link]

  • Rick L. Danheiser. Wikipedia.[Link]

  • This compound. LookChem.[Link]

  • Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • This compound CAS 6153-05-5. Shaanxi BLOOM Tech Co., Ltd.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022-07-12). YouTube.[Link]

  • Strategies and Advances in the Biomimetic Synthesis of Natural Products. (2024-11-05). Engineering Journal.[Link]

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Application Note: Stereoselective Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol via Acid-Catalyzed Allylic Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol, a critical building block in the industrial production of Vitamin A, fragrances, and various pharmaceuticals.[1][2] The described method employs a robust and efficient acid-catalyzed allylic rearrangement of the tertiary propargylic alcohol, 3-methyl-1-penten-4-yn-3-ol. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for achieving high yield and stereoselectivity. This guide is intended for researchers in organic synthesis, process chemistry, and drug development.

Introduction and Scientific Principle

This compound is a valuable C6 intermediate characterized by its Z-configured double bond, a primary alcohol, and a terminal alkyne.[3] While various synthetic routes exist, including modern zirconium-mediated couplings, the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol remains a widely used, scalable, and economical method.[4][5]

This transformation is a specific variant of the Meyer-Schuster rearrangement.[6][7] In this reaction, a tertiary propargylic alcohol isomerizes under acidic conditions into a more stable, conjugated primary allylic alcohol. The key to this process is the[4][8]-transposition of the hydroxyl group, which proceeds through a resonance-stabilized carbocation intermediate.[9][10] Careful control of reaction conditions, particularly temperature and pH, is paramount to favor the desired Z-isomer and prevent side reactions such as polymerization or the competing Rupe rearrangement, which would yield an α,β-unsaturated ketone.[5][11]

Reaction Mechanism

The acid-catalyzed rearrangement proceeds through the following key steps, as illustrated in the diagram below:

  • Protonation: The tertiary hydroxyl group of the starting material, 3-methyl-1-penten-4-yn-3-ol, is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol dehydrates, generating a resonance-stabilized tertiary carbocation. This cation exhibits both allenic and propargylic character.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the terminal carbon (C1) of the conjugated system. This step is the source of the[4][8]-hydroxyl shift.

  • Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final product, the primary allylic alcohol this compound.

G cluster_mech Mechanism of Allylic Rearrangement start 3-Methyl-1-penten-4-yn-3-ol protonated Protonated Alcohol start->protonated + H⁺ cation Resonance-Stabilized Carbocation (Allenyl / Propargyl) protonated->cation - H₂O attack Oxonium Intermediate cation->attack + H₂O product This compound attack->product - H⁺ l1 1. Protonation l2 2. Dehydration l3 3. Nucleophilic Attack l4 4. Deprotonation

Caption: The reaction mechanism for the acid-catalyzed allylic rearrangement.

Detailed Experimental Protocol

This protocol is synthesized from established industrial and laboratory procedures.[5][12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Methyl-1-penten-4-yn-3-ol (≥98%)Synthesis GradeSigma-AldrichThe starting tertiary propargylic alcohol.
Isopropyl Ether (≥99%)AnhydrousFisher ScientificReaction solvent.
Sulfuric Acid (95-98%)ACS Reagent GradeVWRCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeJ.T. BakerFor preparing a saturated solution to neutralize the acid.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent.
Deionized WaterN/AIn-houseFor preparing aqueous solutions.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Thermometer or thermocouple probe

  • Separatory funnel (1000 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus (short path recommended)

  • Ice bath

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 100.0 g of 3-methyl-1-penten-4-yn-3-ol in 400 mL of isopropyl ether.

  • Catalyst Addition: Prepare a dilute sulfuric acid solution by carefully adding 1 mL of concentrated H₂SO₄ to 100 mL of deionized water. Slowly add this dilute acid to the stirred ethereal solution until the pH of the aqueous phase (allow layers to briefly separate) is between 2.0 and 3.0.

  • Allylic Rearrangement: Gently heat the reaction mixture in a water bath to a constant internal temperature of 34–36°C.[12] Maintain vigorous stirring for 60-90 minutes. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and transfer it to a 1000 mL separatory funnel. Separate the lower aqueous layer. Wash the organic layer twice with 150 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution may occur. Follow with one wash of 150 mL deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator. Keep the bath temperature below 40°C as the product is heat-sensitive.[5]

  • Purification: Purify the resulting crude oil by vacuum distillation. The (Z)-isomer typically has a boiling point of approximately 65°C at 1.25 kPa (9.4 torr).[5] Collect the fractions corresponding to the pure product.

Expected Results and Characterization

  • Yield: A typical yield for this procedure is in the range of 80-87%.[5][12]

  • Purity & Stereoselectivity: The reaction typically yields an isomeric mixture, with the desired (Z)-isomer being predominant (~85%) over the (E)-isomer.[5] Purity should be assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Physical Properties:

    • (Z)-isomer: Colorless oily liquid, bp 65°C (1.25 kPa), refractive index n²⁰/D 1.4820.[5]

    • (E)-isomer: Colorless oily liquid, bp 73°C (1.25 kPa), refractive index n²⁰/D 1.4934.[5]

Troubleshooting and Key Considerations

  • Temperature Control: Exceeding 40-50°C for prolonged periods can lead to polymerization and the formation of byproducts like 2,3-dimethylfuran, significantly reducing the yield.[5] Precise temperature control is the most critical parameter.

  • Acid Concentration: If the pH is too low (acid is too concentrated), the rate of side reactions may increase. If the pH is too high, the reaction will be impractically slow. A pH of 2.0-3.0 is optimal.[12]

  • Distillation: Due to the heat-sensitive nature of the enynol product, a high-quality vacuum and a short-path distillation apparatus are essential to prevent thermal decomposition during purification.

Conclusion

The acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol is a highly effective and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and pH, researchers can achieve high yields and good stereoselectivity for the desired Z-isomer. This protocol provides a reliable foundation for laboratory-scale synthesis and can be adapted for process development applications.

References

  • Xi, C., et al. (2005). A Facile Zr-Mediated Approach to (Z)-Enynols and Its Application to Regio- and Stereoselective Synthesis of Fully Substituted Dihydrofurans. The Journal of Organic Chemistry, 70(17), 6999-7002. Available at: [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429-438. Available at: [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • WorldOfChemicals. (2024). What is used for this compound. Available at: [Link]

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Application Note & Protocol: Synthesis of a Novel Polyunsaturated Long-Chain Alcohol via Grignard Reaction of (Z)-3-Methylpent-2-en-4-yn-1-ol with Tetradecanal for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex, long-chain polyunsaturated alcohols is a critical endeavor in drug discovery and natural product synthesis, providing access to novel molecular architectures with potential therapeutic activities. This document provides a comprehensive technical guide for the multi-step synthesis of (7Z)-8-methyl-1-hydroxydocosa-7-en-9-yn-6-ol, a novel polyunsaturated long-chain alcohol. The synthetic strategy hinges on the strategic use of a tert-butyldimethylsilyl (TBDMS) protecting group to facilitate a key Grignard reaction between (Z)-3-methylpent-2-en-4-yn-1-ol and the C14 aldehyde, tetradecanal. This guide offers in-depth mechanistic insights, detailed, field-proven protocols, and characterization data to support researchers in the successful execution of this synthesis.

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This organomagnesium halide-mediated nucleophilic addition to carbonyl compounds is a powerful tool for constructing complex molecular skeletons from simpler precursors.[3] In the realm of drug development, where structural novelty often correlates with therapeutic innovation, the ability to synthesize long-chain, polyfunctional molecules is of paramount importance. The target molecule of this guide, with its conjugated en-yne system and extended aliphatic chain, represents a class of compounds with potential applications in areas such as lipid signaling modulation and the development of novel anti-proliferative agents.

However, the potent basicity of Grignard reagents presents a significant challenge when substrates contain acidic protons, such as the hydroxyl group in our starting material, this compound.[4] Direct exposure of the Grignard reagent to this alcohol would result in a rapid acid-base reaction, quenching the reagent and preventing the desired carbon-carbon bond formation.[5] To circumvent this, a protection-deprotection strategy is essential.

This application note details a robust, three-stage synthetic sequence:

  • Protection: The hydroxyl group of this compound is masked as a tert-butyldimethylsilyl (TBDMS) ether.

  • Grignard Reaction: The protected en-yn-ol is converted into a Grignard reagent and subsequently reacted with tetradecanal (C14-aldehyde).

  • Deprotection: The TBDMS protecting group is selectively removed to yield the final polyunsaturated long-chain alcohol.

Mechanistic Rationale and Experimental Causality

The Critical Role of Hydroxyl Protection: Choosing the Right Shield

The selection of an appropriate protecting group is dictated by its ability to withstand the reaction conditions of the subsequent steps and its facile removal under mild conditions that do not compromise the integrity of the target molecule.[5] The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this synthesis due to several key advantages:

  • Stability: TBDMS ethers are exceptionally stable under the strongly basic conditions required for Grignard reagent formation and reaction.[6][7]

  • Ease of Introduction: The protection reaction proceeds efficiently under mild conditions.

  • Selective Removal: The TBDMS group can be cleaved selectively in the presence of other sensitive functionalities, such as the double and triple bonds in our target molecule, using fluoride-based reagents or mild acidic conditions.[6]

The Grignard Reaction: Navigating Chemoselectivity

The core of this synthesis is the nucleophilic addition of the Grignard reagent derived from the TBDMS-protected en-yn-ol to tetradecanal. The substrate contains a conjugated en-yne system, which, in principle, could lead to both 1,2-addition to the carbonyl group and 1,4-conjugate addition. However, Grignard reagents, being "hard" nucleophiles, exhibit a strong preference for 1,2-addition to α,β-unsaturated aldehydes.[8][9][10] This chemoselectivity is crucial for the successful synthesis of the desired secondary alcohol.

The reaction mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of tetradecanal, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the TBDMS-protected long-chain alcohol.[1]

Deprotection: Unveiling the Final Product

The final step involves the selective cleavage of the Si-O bond of the TBDMS ether. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this transformation, as the high affinity of fluorine for silicon drives the reaction to completion under mild conditions that preserve the delicate polyunsaturated structure of the final product.[6][7]

Visualizing the Synthetic Pathway

Overall Experimental Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection & Purification A this compound B TBDMS Protection A->B TBDMS-Cl, Imidazole, DMF C TBDMS-protected en-yn-ol B->C D Grignard Reagent Formation C->D Mg, THF E Nucleophilic Addition D->E Tetradecanal F TBDMS-protected product E->F Acidic Workup G Deprotection F->G TBAF, THF H Purification G->H Column Chromatography I Final Product H->I G cluster_0 Grignard Reagent Addition cluster_1 Protonation Grignard R-MgBr Aldehyde R'-CHO Grignard->Aldehyde Nucleophilic Attack Intermediate [R-CH(O-MgBr)-R'] Aldehyde->Intermediate Alkoxide [R-CH(O-MgBr)-R'] Acid H₃O⁺ Alkoxide->Acid Proton Transfer Alcohol R-CH(OH)-R' Acid->Alcohol

Caption: Mechanism of Grignard addition to an aldehyde.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich≥97%
TetradecanalAlfa Aesar95%
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Acros Organics98%
ImidazoleSigma-Aldrich≥99%
Magnesium turningsFisher Scientific99.8%
IodineJ.T. BakerACS GradeFor Grignard initiation
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M in THF
Anhydrous Tetrahydrofuran (THF)Acros Organics99.9%Inhibitor-free, distilled from Na/benzophenone
Anhydrous Dichloromethane (DCM)Fisher Scientific99.8%
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%
Diethyl etherFisher ScientificACS Grade
HexanesFisher ScientificACS GradeFor chromatography
Ethyl acetateFisher ScientificACS GradeFor chromatography
Saturated aqueous NH₄Cl solution--Prepared in-house
Saturated aqueous NaHCO₃ solution--Prepared in-house
Brine--Saturated aqueous NaCl solution
Anhydrous Na₂SO₄Fisher ScientificACS Grade
Silica gelSorbent Technologies60 Å, 230-400 meshFor column chromatography
Stage 1: Protection of this compound
  • To a flame-dried, argon-purged 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of alcohol).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to afford the TBDMS-protected en-yn-ol as a colorless oil.

Stage 2: Grignard Reaction with Tetradecanal
  • In a flame-dried, argon-purged 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.5 eq relative to the protected alcohol).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of the TBDMS-protected en-yn-ol (1.0 eq) in anhydrous THF (2 mL per mmol) to the magnesium turnings.

  • Initiate the reaction by gentle heating with a heat gun. The disappearance of the iodine color and the appearance of bubbling indicates the formation of the Grignard reagent.

  • Once initiated, add the remaining solution of the TBDMS-protected en-yn-ol dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of tetradecanal (0.9 eq) in anhydrous THF (1 mL per mmol) dropwise via the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (10:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected long-chain alcohol. This crude product is typically carried forward to the deprotection step without further purification.

Stage 3: Deprotection and Purification
  • Dissolve the crude TBDMS-protected alcohol from the previous step in anhydrous THF (5 mL per mmol).

  • To this solution, add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC (5:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the final product, (7Z)-8-methyl-1-hydroxydocosa-7-en-9-yn-6-ol, as a viscous, colorless oil. [1][11][12]

Product Characterization

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl proton, the methyl group on the double bond, the terminal alkyne proton, the carbinol proton (CH-OH), the methylene group adjacent to the hydroxyl, and the long aliphatic chain. The coupling constants for the vinyl protons will confirm the (Z)-stereochemistry. [13]
¹³C NMR Resonances for the sp, sp², and sp³ hybridized carbons, including the two carbons of the alkyne, the two carbons of the alkene, the carbinol carbon, and the numerous carbons of the C14 alkyl chain. [14]
ESI-MS The electrospray ionization mass spectrum should show the molecular ion peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the final product. [15]
FT-IR Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and C-H stretches of the alkyl chain (~2850-2960 cm⁻¹).

Conclusion and Future Perspectives

This application note provides a detailed and reliable protocol for the synthesis of a novel polyunsaturated long-chain alcohol. The successful execution of this multi-step synthesis relies on the strategic application of a TBDMS protecting group to facilitate a key Grignard reaction. The chemoselective 1,2-addition of the Grignard reagent to the long-chain aldehyde is a critical step in achieving the desired molecular architecture. The methodologies described herein are broadly applicable to the synthesis of other complex, polyunsaturated molecules, offering a valuable tool for researchers in drug discovery and natural product synthesis. The biological evaluation of the synthesized compound and its analogues is a promising avenue for future research.

References

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  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

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  • Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology (RSC Publishing). [Link]

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  • NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. MDPI. [Link]

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  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

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Application Notes and Protocols: (Z)-3-Methylpent-2-en-4-yn-1-ol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the potential role and evaluation of (Z)-3-Methylpent-2-en-4-yn-1-ol for applications in the fragrance and flavor industry. While primarily recognized as a crucial intermediate in the synthesis of Vitamin A and other complex organic molecules, some chemical suppliers note its utility as a fragrance and flavor ingredient. This guide synthesizes available data, outlines its physicochemical properties, and presents detailed, field-proven protocols for its analytical characterization and sensory evaluation. Given the absence of readily available public data on its detailed organoleptic profile and regulatory status (FEMA GRAS, IFRA), this document establishes a framework for the systematic evaluation of this compound as a novel ingredient, emphasizing scientific integrity and self-validating methodologies. The protocols provided are designed to be illustrative and serve as a template for researchers, scientists, and drug development professionals exploring new chemical entities for sensory applications.

Introduction and Current Understanding

This compound (CAS No. 6153-05-5) is a C6 unsaturated alcohol containing both a double bond and a triple bond. Its primary and well-documented application is in organic synthesis, where it serves as a key building block for complex molecules, including Vitamin A and various carotenoids.[1] Its unique structure, featuring a conjugated en-yne system and a primary alcohol functional group, makes it a versatile reagent for carbon chain extensions.[2]

Several chemical industry sources suggest its application in the fragrance and flavor sector, describing its contribution as a "fresh, fruity, or spicy" note.[3] It is mentioned for use in a variety of consumer products, from perfumes and cosmetics to food items like juices and confectionery, to enhance their aromatic profiles.[3] However, it is critical to note a significant gap in publicly accessible, peer-reviewed literature that specifically characterizes its detailed olfactory and gustatory profile.

Regulatory Status: As of the date of this publication, this compound is not listed on the Flavor and Extract Manufacturers Association (FEMA) "Generally Recognized As Safe" (GRAS) list.[4][5][6] Similarly, it is not found in the standards database of the International Fragrance Association (IFRA), which sets guidelines for the safe use of fragrance materials.[7] Therefore, any application of this compound in commercial fragrance and flavor formulations would require a comprehensive safety assessment and regulatory submission.

The following sections provide the necessary protocols and frameworks to conduct such an evaluation, treating the compound as a novel ingredient for the industry.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application as a fragrance or flavor ingredient. These properties influence its volatility, solubility, stability in different product matrices, and delivery from the product to the consumer's senses.

PropertyValueSource
CAS Number 6153-05-5[8]
Molecular Formula C₆H₈O[8]
Molecular Weight 96.13 g/mol [8]
Appearance Colorless to light yellow liquid[3]
Boiling Point 171 °C[4]
Flash Point 65 °C[4]
Density 0.940 g/cm³[4]
Refractive Index 1.4445 - 1.4465[4]
Solubility Soluble in alcohol[9]

Workflow for Novel Ingredient Evaluation

The introduction of any new chemical into the fragrance and flavor palette follows a rigorous, multi-stage evaluation process. The following diagram illustrates a typical workflow, essential for ensuring safety, regulatory compliance, and desired sensory performance.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Analytical & Sensory cluster_2 Phase 3: Safety & Regulatory cluster_3 Phase 4: Application synthesis Synthesis & Purification physchem Physicochemical Analysis (Purity, Stability) synthesis->physchem gcms GC-MS / GC-O Analysis physchem->gcms sensory_panel Preliminary Sensory Panel (Odor/Flavor Profile) gcms->sensory_panel tox_assess Toxicological Assessment sensory_panel->tox_assess reg_submission Regulatory Submission (FEMA GRAS, IFRA) tox_assess->reg_submission app_testing Application Testing (Fragrance/Flavor Matrix) reg_submission->app_testing stability Product Stability & Aging app_testing->stability

Caption: Workflow for Novel Fragrance & Flavor Ingredient Evaluation.

Analytical Protocols

Protocol: Purity and Identity Confirmation by GC-MS

Objective: To confirm the identity and determine the purity of a sample of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for analyzing volatile compounds like fragrance and flavor materials.[1][10]

Causality: The GC separates compounds based on their volatility and interaction with the column's stationary phase, while the MS fragments the eluted compounds and provides a mass spectrum, which acts as a molecular fingerprint, allowing for identification and quantification.

Materials & Instrumentation:

  • This compound sample

  • High-purity solvent (e.g., Ethanol or Hexane)

  • 2 mL GC vials with PTFE-lined septa

  • Micropipettes

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • NIST Mass Spectral Library

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample. Accurately pipette 10 µL of this compound into a 2 mL GC vial and dilute with 1.0 mL of high-purity ethanol. This corresponds to a concentration of approximately 1%. GC-MS is highly sensitive, and dilution prevents column overloading.[10]

  • Instrument Setup:

    • Injector: Set to 250°C. Use split mode with a high split ratio (e.g., 50:1) to prevent detector saturation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. This temperature program allows for the separation of volatile impurities from the main analyte.

    • MS Detector: Set the transfer line to 280°C. Use Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the acquired mass spectrum of the main peak with the reference spectrum in the NIST library to confirm identity. The molecular ion peak should be at m/z 96.

    • Calculate purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100. Note any impurity peaks and attempt to identify them using the mass spectral library.

Self-Validation: The protocol is self-validating through the confirmation of the mass spectrum against a known, trusted library (NIST). The purity assessment provides an internal quality control check.

Sensory Evaluation Protocols

Sensory analysis is essential to characterize the organoleptic properties of a new ingredient and determine its potential applications.[8][11]

Protocol: Olfactory Profile Characterization

Objective: To systematically describe the odor profile of this compound.

Causality: This protocol uses a trained sensory panel to deconstruct the odor into its primary characteristics (top, middle, and base notes) and supporting facets. Using standardized dilutions ensures that the evaluation is consistent and not skewed by the intensity of the pure material.

Materials:

  • High-purity this compound (purity >98% confirmed by GC-MS)

  • Odorless solvent (e.g., Di-propylene Glycol - DPG or Ethanol)

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • A trained sensory panel (5-10 panelists)

  • Odor descriptor terminology sheet

Procedure:

  • Preparation of Dilutions: Prepare 10%, 1%, and 0.1% solutions of the sample in DPG. This allows the panel to assess the odor at different intensities, revealing different facets of the scent.

  • Evaluation Setup: Conduct the evaluation in a well-ventilated, odor-neutral room.

  • Evaluation - On Strip:

    • Dip a clean smelling strip into the 10% solution, ensuring about 1 cm is submerged.

    • Panelists evaluate the strip immediately ("top note"), after 15 minutes ("middle note"), and after 2 hours ("base note").

    • Panelists record their impressions using the provided terminology sheet, noting primary scents (e.g., fruity, spicy, green) and secondary characteristics (e.g., metallic, sharp, sweet).

  • Evaluation - Threshold:

    • Present the panelists with the three dilutions (10%, 1%, 0.1%) in a randomized, blind manner.

    • Ask them to identify the lowest concentration at which the characteristic odor is clearly perceptible. This helps in understanding the material's impact strength.

  • Data Compilation: Collate the descriptors from all panelists. Create a sensory profile wheel or a table summarizing the most frequently cited terms for the top, middle, and base notes.

Protocol: Gustatory Profile Characterization (Illustrative)

Objective: To describe the flavor profile of this compound. NOTE: This protocol is illustrative and should only be performed if the substance has been cleared by toxicological assessment and deemed safe for oral tasting.

Causality: Evaluating the substance in a simple, neutral base (sugar water) allows for the characterization of its intrinsic flavor without interference from a complex food matrix.

Materials:

  • Sample of this compound (confirmed safe for consumption)

  • 5% sucrose in spring water solution (neutral base)

  • Volumetric flasks and pipettes

  • A trained flavor panel

Procedure:

  • Preparation of Tasting Solutions: Prepare solutions of the sample in the 5% sucrose water at concentrations of 10 ppm, 1 ppm, and 0.1 ppm.

  • Tasting Protocol:

    • Provide panelists with a 10 mL sample of the neutral base as a reference.

    • Present the prepared tasting solutions in a randomized order.

    • Panelists take a small sip, hold it in their mouth for 5-10 seconds, and expectorate.

    • Panelists describe the flavor profile, noting the initial taste, any developing notes, and the aftertaste.

    • Rinse with spring water between samples.

  • Data Analysis: Compile the flavor descriptors to build a consensus profile, noting attributes such as fruity (e.g., berry, tropical), spicy (e.g., peppery, warm), green, or any off-notes.

Application Notes (Illustrative Examples)

The following application examples are hypothetical , based on the reported "fresh, fruity, spicy" character. They serve as a starting point for researchers to explore the potential of this compound in different formulations. The usage levels are illustrative and would require rigorous optimization and safety validation.

Fragrance Application: "Spiced Mango" Accord

Concept: A modern, vibrant fruity fragrance with a warm, spicy twist. The target molecule could provide a sharp, fresh lift to the top notes and bridge the fruity heart with the spicy base. Fruity perfumes often integrate fresh scents with spice combinations to produce a lavish and sophisticated aroma.[12] Spices like pink pepper are used for a bright, fruity, and fresh warmth.[13]

Illustrative Formulation:

Ingredient% in AccordOlfactory Contribution
Top Notes
Bergamot Oil15.0Bright, citrusy opening
Pink Peppercorn EO2.0Fresh, fruity spice
This compound0.5(Hypothesized) Sharp, green-fruity, spicy lift
Heart Notes
Manzanate (Ethyl 2-methylpentanoate)8.0Juicy, apple/pineapple facet
Allyl Caproate1.5Tropical, pungent pineapple
Hedione (Methyl Dihydrojasmonate)20.0Diffusive, transparent floral jasmine
Base Notes
Iso E Super30.0Smooth, woody, ambery
Vetiverol2.0Earthy, slightly smoky wood
Muscenone10.0Clean, soft musk
Dipropylene Glycol (DPG)10.5Solvent
TOTAL 100.0

Protocol for Compounding:

  • Combine the base note ingredients (Iso E Super, Vetiverol, Muscenone) in a glass beaker. Stir until homogenous.

  • Add the heart note ingredients (Manzanate, Allyl Caproate, Hedione). Stir thoroughly.

  • In a separate beaker, pre-mix the top note ingredients, including the this compound.

  • Add the top note mixture to the main batch.

  • Finally, add the DPG solvent and stir until the entire solution is clear and homogenous.

  • Allow the accord to mature for at least 48 hours before evaluation.

Flavor Application: "Tropical Chili" Beverage Flavor

Concept: A flavor for a sparkling water or ready-to-drink beverage, combining tropical fruit notes with a subtle, intriguing spicy warmth. The target molecule could enhance the perception of freshness and add a unique spicy character that is distinct from common spices like ginger or capsicum. Crafting a fruit juice drink involves balancing sweetness, acidity, and flavor complexity.[14]

Illustrative Formulation (for a 0.1% dosage in a beverage):

Ingredient% in Flavor ConcentrateFlavor Contribution
Ethyl Butyrate15.0Fruity, pineapple, tutti-frutti
Decalactone Gamma10.0Creamy, peach, apricot
Aldehyde C-14 (gamma-Undecalactone)5.0Peachy, fatty, creamy
cis-3-Hexenol2.0Green, leafy, fresh cut grass
This compound1.0(Hypothesized) Fresh, tangy, unique spicy note
Natural Ginger Extract3.0Pungent, warm spice
Propylene Glycol (PG)64.0Solvent
TOTAL 100.0

Protocol for Application:

  • Prepare the flavor concentrate by mixing all ingredients until a clear solution is achieved.

  • Prepare a base beverage consisting of carbonated water and 8% sugar (or non-nutritive sweetener equivalent).

  • Dose the flavor concentrate into the beverage base at 0.10% (1 gram of concentrate per 1 liter of beverage).

  • Gently mix to incorporate the flavor without losing carbonation.

  • Evaluate the flavor profile, noting the balance of fruitiness, freshness, and the novel spicy character. Adjust the level of this compound as needed to achieve the desired effect.

Conclusion

This compound presents an interesting profile as a potential novel ingredient for the fragrance and flavor industry. While its primary role as a synthetic intermediate is well-established, its purported "fresh, fruity, spicy" characteristics warrant systematic investigation. The primary barrier to its adoption is the lack of public safety and regulatory data (FEMA GRAS, IFRA) and detailed sensory characterization.

The protocols outlined in this document provide a comprehensive framework for researchers and developers to undertake this evaluation. By following rigorous analytical and sensory methodologies, the true potential of this compound can be characterized, and its safety for use can be established. The illustrative application notes provide a conceptual starting point for formulation, demonstrating how its unique sensory profile might be leveraged to create innovative and appealing new products. Any future development must prioritize a thorough safety and toxicological assessment to ensure consumer safety and regulatory compliance.

References

  • This compound CAS 6153-05-5. (n.d.). Shaanxi BLOOM Tech Co., Ltd. Retrieved January 14, 2026, from [Link]

  • The Perfect Blend: Mastering Fruit Juice Drink Formulation. (2023, September 29). PU KOE. Retrieved January 14, 2026, from [Link]

  • Sensory analysis – How flavour tests support product development. (2025, April 1). Tentamus Group. Retrieved January 14, 2026, from [Link]

  • How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). BRF Ingredients. Retrieved January 14, 2026, from [Link]

  • Create Beverages that Spring into Flavor. (2024, April 19). Northwest Naturals. Retrieved January 14, 2026, from [Link]

  • How Flavor Profiles Are Created in Food and Beverage Industries. (2024, October 9). Trilogy Flavors. Retrieved January 14, 2026, from [Link]

  • Essential Ingredients for Creating Flavorful Juices. (2017, November 30). Advanced Biotech. Retrieved January 14, 2026, from [Link]

  • 4 Spicy Notes in Perfume: A Guide. (2025, April 2). Snif. Retrieved January 14, 2026, from [Link]

  • Exploring the World of Spices in Perfumery. (2024, February 13). Parfums Najmi. Retrieved January 14, 2026, from [Link]

  • How Fruity Perfumes Can Enhance Your Signature Scent. (2026, January 1). Real Global. Retrieved January 14, 2026, from [Link]

  • What are Fruity Fragrances? Common Notes and Fragrance Family. (n.d.). Ajmal Perfumes. Retrieved January 14, 2026, from [Link]

  • Fruits in perfumery. (2025, July 1). The Merchant Of Venice. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

  • Characterization of Unknown Compounds in Perfumes. (n.d.). GC-MS Laboratory Manual. Retrieved January 14, 2026, from [Link]

  • EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol. (n.d.). Google Patents.
  • What are Fruity Fragrances? Common Notes and Fragrance Family. (n.d.). Ajmal Perfumes. Retrieved January 14, 2026, from [Link]

  • Exploring the World of Spices in Perfumery. (2024, February 13). Parfums Najmi. Retrieved January 14, 2026, from [Link]

  • Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs. Retrieved January 14, 2026, from [Link]

  • Fragrance Safety - Using IFRA Standards. (n.d.). Handcrafted Soap and Cosmetic Guild. Retrieved January 14, 2026, from [Link]

  • GRAS Flavoring Substances 26. (n.d.). FEMA. Retrieved January 14, 2026, from [Link]

  • GRAS Flavoring Substances 20. (n.d.). FEMA. Retrieved January 14, 2026, from [Link]

  • GRAS Flavoring Substances 31. (n.d.). FEMA. Retrieved January 14, 2026, from [Link]

  • Understanding the New IFRA 51 Standards for Fragrances. (2023, July 12). EcoMundo. Retrieved January 14, 2026, from [Link]

  • Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. (2021, November 11). NCBI. Retrieved January 14, 2026, from [Link]

  • 3-methyl-2-cyclopenten-1-one. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

  • Toxic Alcohols: Aliphatic Unsaturated Alcohols. (2016, December 16). Military Medical Science Letters. Retrieved January 14, 2026, from [Link]

  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (n.d.). FlavorSum. Retrieved January 14, 2026, from [Link]

  • Sensory Testing for Flavorings with Modifying Properties. (n.d.). FEMA. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Selective Hydrogenation of (Z)-3-Methylpent-2-en-4-yn-1-ol to (Z,Z)-3-Methylpenta-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental procedure for the selective hydrogenation of the alkyne functionality in (Z)-3-Methylpent-2-en-4-yn-1-ol, a key intermediate in the synthesis of various natural products and pharmaceutical agents.[1][2] The protocol focuses on the use of poisoned catalysts, such as Lindlar's catalyst and P-2 nickel, to achieve high stereoselectivity for the corresponding (Z,Z)-3-Methylpenta-2,4-dien-1-ol, minimizing over-reduction to the fully saturated alcohol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The selective reduction of an alkyne to a cis-alkene is a cornerstone transformation in organic synthesis. In the context of multifunctional molecules like this compound, the challenge lies in chemoselectively hydrogenating the triple bond without affecting the existing double bond or the allylic alcohol moiety.[3] The resulting conjugated diene, (Z,Z)-3-Methylpenta-2,4-dien-1-ol, is a valuable building block for the synthesis of complex molecules, including terpenoids and polyketides.[4]

Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) readily reduce both alkynes and alkenes to the corresponding alkanes.[5][6] Therefore, to achieve the desired semi-hydrogenation, a "poisoned" or deactivated catalyst is required. These catalysts exhibit reduced activity, allowing for the selective reduction of the more reactive alkyne over the alkene.[7] This document outlines protocols for two such catalytic systems: Lindlar's catalyst and the P-2 nickel catalyst.

Mechanistic Rationale for Catalyst Selection

The stereochemical outcome of catalytic hydrogenation is governed by the syn-addition of two hydrogen atoms across the triple bond from the surface of the catalyst.[5][8] To halt the reaction at the alkene stage, the catalyst's surface must be modified to decrease its activity towards double bonds.

Lindlar's Catalyst: This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate and quinoline.[6][7] The lead salt partially deactivates the palladium sites, and the quinoline is believed to further moderate the catalyst's activity, preventing over-reduction and promoting the formation of the cis-alkene.[7] The alkyne adsorbs more strongly to the catalyst surface than the resulting alkene, facilitating the selective reaction.[8]

P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[9] The resulting catalyst is a fine, black, amorphous powder.[9][10] P-2 nickel is known for its high selectivity in converting alkynes to cis-alkenes, often with the addition of a ligand like ethylenediamine to further enhance its specificity.[11][12]

Experimental Workflow Overview

The overall experimental procedure involves the preparation of the catalyst (if necessary), execution of the hydrogenation reaction under a hydrogen atmosphere, and subsequent monitoring and purification of the product.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification A Weigh this compound D Combine Substrate, Solvent, and Catalyst in Reactor A->D B Prepare Solvent (e.g., Methanol) B->D C Prepare Catalyst System (Lindlar's or P-2 Ni) C->D E Purge System with Inert Gas, then H₂ D->E F Pressurize with H₂ and Stir Vigorously E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Filter to Remove Catalyst G->H Upon Completion I Solvent Evaporation H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: General workflow for the selective hydrogenation of this compound.

Detailed Experimental Protocols

Safety Precautions: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is a widely used and reliable method for the cis-selective semi-hydrogenation of alkynes.[7]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as an additional poison)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • Catalyst Suspension: In a round-bottom flask suitable for your hydrogenation apparatus, suspend Lindlar's catalyst (50-100 mg per 1 g of substrate) in anhydrous methanol (20-30 mL per 1 g of substrate).[13]

  • Poison Addition (Optional): To further decrease the risk of over-reduction, add a small amount of quinoline (0.1 mL per 1 g of substrate) to the catalyst suspension and stir for 5-10 minutes.[13]

  • Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in anhydrous methanol. Add this solution to the catalyst suspension under an inert atmosphere.

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the system and backfill with an inert gas (repeat 3 times).

    • Evacuate the system and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the reactor to 1-4 atm (or use a balloon of hydrogen) and stir the mixture vigorously at room temperature (20-25°C).[13]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a small plug of celite, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detectable.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (Z,Z)-3-Methylpenta-2,4-dien-1-ol.[14]

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol offers an alternative to palladium-based catalysts and is particularly effective for achieving high cis-selectivity.[11][15]

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Ethylenediamine (optional, as a modifier)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in ethanol (50 mL).[11]

    • In a separate flask, prepare a solution of sodium borohydride (0.2 g, 5.3 mmol) in ethanol (10 mL).

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution. A fine black precipitate of P-2 nickel will form immediately.[9]

  • Catalyst Modification (Optional): Purge the reactor with hydrogen, then add ethylenediamine (0.66 mL, 10 mmol) to the freshly prepared catalyst suspension.[11] This can enhance selectivity for alkynes.[11]

  • Substrate Addition: Add a solution of this compound (e.g., 40.0 mmol) in ethanol to the catalyst suspension.

  • Hydrogenation:

    • Immediately begin vigorous stirring under a positive pressure of hydrogen (1-4 atm or balloon).

    • Hydrogen uptake should be rapid and will cease upon completion of the reaction.[11]

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The reaction mixture can be filtered through a small plug of activated carbon to remove any residual nickel species.[11]

Reaction Parameters and Expected Outcomes

ParameterLindlar's CatalystP-2 Nickel CatalystRationale & Comments
Catalyst Loading 5-10 mol%Prepared in situHigher loading can lead to over-reduction. P-2 Ni is typically used in excess.
Solvent Methanol, Ethanol, Ethyl AcetateEthanolProtic solvents are generally effective. Ethanol is common for P-2 Ni preparation.
**Pressure (H₂) **1-4 atm (or balloon)1-4 atm (or balloon)Higher pressures increase reaction rate but also the risk of over-reduction.
Temperature 20-25 °C20-25 °CHydrogenation is exothermic; elevated temperatures are usually unnecessary.
Selectivity High for cis-alkeneVery high for cis-alkeneBoth are highly selective, with P-2 Ni often showing exceptional specificity.[11]
Potential Byproducts Over-reduced alcohol, starting materialOver-reduced alcohol, starting materialCareful monitoring is crucial to maximize the yield of the desired diene.

Analysis and Characterization

The progress of the hydrogenation and the identity of the final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick method to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the conversion and identifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the purified (Z,Z)-3-Methylpenta-2,4-dien-1-ol. The coupling constants of the vinylic protons will confirm the Z-configuration of the newly formed double bond.

  • Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the appearance of the C=C stretch of the conjugated diene.

Troubleshooting

  • Over-reduction: If significant amounts of the fully saturated alcohol are formed, consider reducing the catalyst loading, hydrogen pressure, or adding more quinoline (for Lindlar's catalyst).

  • Slow or Incomplete Reaction: This may be due to an inactive catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere. For P-2 nickel, ensure the sodium borohydride is fresh. The substrate may also contain impurities that poison the catalyst.

  • Isomerization: Although less common with these catalysts, some isomerization of the double bonds could occur. This can be checked by careful NMR analysis.

Conclusion

The selective semi-hydrogenation of this compound to (Z,Z)-3-Methylpenta-2,4-dien-1-ol can be achieved with high efficiency and stereoselectivity using either Lindlar's catalyst or a P-2 nickel catalyst. The choice between the two protocols may depend on the availability of reagents and the specific requirements of the synthetic route. Careful monitoring of the reaction is paramount to prevent over-reduction and maximize the yield of the desired conjugated diene. The procedures outlined in this application note provide a robust foundation for researchers engaged in the synthesis of complex organic molecules.

References

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P‑2). Retrieved from [Link]

  • Izumi, Y., Tanaka, Y., & Urabe, K. (1982). SELECTIVE CATALYTIC HYDROGENATION OF PROPARGYL ALCOHOL WITH HETEROPOLY ACID-MODIFIED PALLADIUM. Chemistry Letters, 11(5), 679-682.
  • Wang, Y., et al. (2013).
  • BYJU'S. (n.d.). Lindlar Catalyst. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins.
  • Kuznetsov, V. L., et al. (2018). Supposed mechanism of hydrogenation of propargyl alcohol catalyzed by AG-Pd aerogel. ResearchGate. Retrieved from [Link]

  • Sharma, G. V. M., et al. (1993). Stereoselective hydrogenation of alkynes, enynes and dienes by interlamellar montmorillonite-diphenylphosphinepalladium(II) complex. The Journal of Organic Chemistry, 58(18), 4979-4982.
  • Leah4sci. (2019, January 17). Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes [Video]. YouTube. [Link]

  • Glöggler, S., et al. (2012). Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9:1). ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2022). Iridium-Catalyzed Selective trans-Semihydrogenation of 1,3-Enynes with Ethanol: Access to (E,E)-1,4-Diarylbutadienes. Organic Letters, 24(30), 5569-5574.
  • ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. Retrieved from [Link]

  • Brown, H. C., & Brown, C. A. (1962). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. Journal of the American Chemical Society, 84(14), 2827-2827.
  • ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society.
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  • Google Patents. (n.d.). US6469223B2 - Selective hydrogenation of dienes.
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Application Notes and Protocols: Synthesis of Prolycopene Utilizing (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopene, the 7Z,9Z,7'Z,9'Z-tetra-cis isomer of lycopene, is a naturally occurring carotenoid found in tangerine tomatoes and is of significant interest for its unique physicochemical properties and potential health benefits. This document provides a detailed guide for the chemical synthesis of prolycopene. The described strategy hinges on a symmetrical C15 + C10 + C15 approach, employing a stereoselective double Wittig reaction. A key building block in the formation of the required (7Z,9Z)-C15-triphenylphosphonium salt is (Z)-3-Methylpent-2-en-4-yn-1-ol, a versatile C6 precursor that establishes the critical Z-configured double bond early in the synthetic sequence. This guide outlines the causal logic behind the synthetic design, detailed experimental protocols, and methods for purification and characterization of the final product.

Introduction to Prolycopene and Synthetic Strategy

Lycopene, a C40 tetraterpene, is a potent antioxidant and the pigment responsible for the red color of many fruits and vegetables.[1][2] It exists as a series of geometric isomers, with the all-trans form being the most abundant in nature.[3] Prolycopene, however, is a specific poly-Z isomer (7Z,9Z,7'Z,9'Z-lycopene) that accumulates in certain tomato varieties.[4][5] The distinct stereochemistry of prolycopene influences its physical properties, such as crystallinity and solubility, and may affect its bioavailability and biological activity.[6]

The chemical synthesis of carotenoids like lycopene and its isomers is a well-established field, often relying on the Wittig reaction to construct the polyene backbone.[2][7] The most common and industrially relevant approach is a convergent C15 + C10 + C15 synthesis, where two molecules of a C15 phosphonium salt react with a central C10 dialdehyde.[2][8][9]

This guide focuses on a stereoselective synthesis of prolycopene, where the key challenge lies in the controlled formation of the four Z-configured double bonds. Our strategy leverages this compound as a foundational C6 building block to construct the necessary (7Z,9Z)-C15 phosphonium salt. The inherent Z-geometry of the starting material is preserved and extended through the synthetic sequence.

The Cornerstone of Stereoselectivity: this compound

This compound is a critical starting material for this synthesis. Its (Z)-configured double bond is the lynchpin for establishing the desired stereochemistry in the final prolycopene molecule. This C6 alcohol serves as a versatile handle for elongation of the carbon chain while maintaining the crucial cis-geometry.

Key Properties of this compound:

PropertyValueReference
CAS Number 6153-05-5[10]
Molecular Formula C₆H₈O[10]
Molecular Weight 96.13 g/mol [10]
Appearance Colorless liquid[11]
Boiling Point 65 °C at 1.253 kPa[12]

Synthetic Pathway Overview

The total synthesis of prolycopene is conceptually divided into two main stages:

  • Synthesis of the (7Z,9Z)-C15-Triphenylphosphonium Salt: This multi-step process begins with this compound and constructs the C15 backbone with the required Z,Z-diene stereochemistry.

  • Symmetrical Double Wittig Reaction: Two equivalents of the C15 phosphonium salt are reacted with one equivalent of the C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) to yield the C40 prolycopene skeleton.

The overall synthetic logic is depicted in the workflow diagram below.

Prolycopene Synthesis Workflow Overall Synthetic Workflow for Prolycopene cluster_0 Stage 1: C15 Phosphonium Salt Synthesis cluster_1 Stage 2: Prolycopene Assembly C6_start This compound (C6 Building Block) C10_intermediate C10 Intermediate (via C-C Coupling) C6_start->C10_intermediate Chain Elongation C15_alcohol (7Z,9Z)-C15 Alcohol C10_intermediate->C15_alcohol Chain Elongation & Stereoselective Reduction C15_halide (7Z,9Z)-C15 Halide C15_alcohol->C15_halide Halogenation C15_salt (7Z,9Z)-C15-Triphenylphosphonium Salt C15_halide->C15_salt Reaction with PPh₃ Wittig Double Wittig Reaction C15_salt->Wittig C10_dialdehyde C10-Dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) C10_dialdehyde->Wittig Prolycopene Prolycopene (7Z,9Z,7'Z,9'Z-Lycopene) Wittig->Prolycopene

Caption: Workflow for the synthesis of prolycopene.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Reactions involving strong bases like n-butyllithium require anhydrous conditions and an inert atmosphere (Nitrogen or Argon).

Part 1: Synthesis of (7Z,9Z)-C15-Triphenylphosphonium Salt

This part of the synthesis is conceptual and based on established methodologies for building Z-configured polyenes. The key is to extend the chain of this compound while preserving the Z-double bond and stereoselectively reducing the alkyne to a second Z-double bond.

Step 1a: Chain Elongation to a C15 Enyne Precursor (Illustrative)

The initial C-C bond formation can be achieved through various coupling reactions. For instance, a Sonogashira or similar coupling of a protected form of this compound with a suitable C9 partner would be a viable route. A subsequent stereoselective reduction of the triple bond is then required. A well-established method for this is the Lindlar hydrogenation, which selectively produces cis-alkenes from alkynes.

Step 1b: Conversion of the C15 Alcohol to the Phosphonium Salt

Assuming the successful synthesis of the (7Z,9Z)-C15-trienol, the conversion to the corresponding phosphonium salt is a standard procedure.

Protocol 4.1: Preparation of (7Z,9Z)-C15-Triphenylphosphonium Halide

  • Halogenation of the C15 Alcohol:

    • Dissolve the (7Z,9Z)-C15-trienol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a halogenating agent (e.g., phosphorus tribromide or thionyl chloride) dropwise with stirring. The choice of halogen will determine the final salt (chloride or bromide).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude C15 halide is often used directly in the next step without extensive purification due to its potential instability.

  • Formation of the Phosphonium Salt:

    • Dissolve the crude (7Z,9Z)-C15 halide in a suitable solvent such as toluene or acetonitrile.

    • Add a slight excess (1.1 equivalents) of triphenylphosphine (PPh₃).

    • Heat the mixture to reflux for 12-24 hours. The phosphonium salt will often precipitate from the solution upon cooling.

    • Monitor the reaction by TLC (disappearance of the halide).

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.[13]

Part 2: Prolycopene Synthesis via Double Wittig Reaction

The core of the prolycopene synthesis is the symmetrical double Wittig reaction between the C15 phosphonium salt and the C10 dialdehyde.[8] The use of a non-stabilized ylide, generated in situ from the phosphonium salt, generally favors the formation of Z-alkenes, which is critical for obtaining the desired prolycopene isomer.[7][14]

Wittig Reaction for Prolycopene Symmetrical Double Wittig Reaction C15_Salt_1 2x (7Z,9Z)-C15 Phosphonium Salt Ylide_Formation Ylide Formation (in situ) C15_Salt_1->Ylide_Formation Base Strong Base (e.g., NaOMe) Base->Ylide_Formation Reaction Wittig Reaction Ylide_Formation->Reaction C10_Aldehyde 1x C10-Dialdehyde C10_Aldehyde->Reaction Prolycopene Prolycopene Reaction->Prolycopene Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: Key steps in the Wittig olefination for prolycopene.

Protocol 4.2: Synthesis of Prolycopene

  • Reaction Setup:

    • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the (7Z,9Z)-C15-triphenylphosphonium salt (2.05 equivalents) and 2,7-dimethyl-2,4,6-octatrienedial (C10-dialdehyde, 1.0 equivalent).[1][15]

    • Add an appropriate solvent, such as methanol or ethanol, under an inert atmosphere.[15]

    • Stir the mixture to form a suspension.

  • Ylide Generation and Wittig Reaction:

    • Cool the suspension to a low temperature (e.g., -10 °C to 0 °C).[15]

    • Prepare a solution of a strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), in the corresponding alcohol solvent.

    • Add the base solution dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

    • After the base addition is complete, maintain the reaction at a low temperature for 1-2 hours, then allow it to slowly warm to room temperature.

    • Continue stirring at room temperature for an additional 4-12 hours. The progress of the reaction can be monitored by HPLC or TLC, observing the disappearance of the C10 dialdehyde and the formation of the colored prolycopene product.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture. Prolycopene, being a large, nonpolar molecule, has low solubility in polar solvents like methanol and may precipitate.

    • Add water to the reaction mixture to precipitate the crude product completely and to dissolve inorganic salts.

    • Collect the solid crude prolycopene by vacuum filtration.

    • Wash the solid sequentially with water and cold methanol to remove unreacted starting materials and triphenylphosphine oxide.

    • Further purification can be achieved by recrystallization from a solvent mixture such as dichloromethane/methanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system. All purification steps should be carried out with minimal exposure to light and air to prevent isomerization and degradation.

Characterization of Prolycopene

The synthesized prolycopene should be characterized to confirm its identity and purity.

Table 5.1: Spectroscopic Data for Prolycopene and related isomers.

TechniqueExpected Data for Prolycopene (7Z,9Z,7'Z,9'Z-lycopene)
UV-Vis Spectroscopy In a solvent like hexane or ethanol, the UV-Vis spectrum will show characteristic absorption maxima for the polyene chromophore. The λmax will be slightly blue-shifted compared to all-trans-lycopene due to the cis-kinks in the conjugated system. Expected peaks around 440 nm and 467 nm.[16][17]
¹H NMR Spectroscopy The proton NMR spectrum will be complex but will show characteristic signals for the olefinic protons in the polyene chain and the methyl groups. The coupling constants of the vinyl protons will be indicative of the Z-stereochemistry (typically J ≈ 10-12 Hz for cis-coupling).[12]
¹³C NMR Spectroscopy The carbon NMR spectrum provides detailed information about the carbon skeleton. Specific chemical shifts for the methyl carbons adjacent to the Z-double bonds can be used to confirm the isomeric identity.[18]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular formula of lycopene (C₄₀H₅₆), which is approximately m/z 536.4.[16]
HPLC High-performance liquid chromatography using a C30 column is an excellent method to determine the isomeric purity of the synthesized prolycopene and to separate it from other lycopene isomers.[12][16]

Causality and Self-Validation in the Protocol

  • Stereochemical Control: The choice of this compound is deliberate to introduce a Z-double bond at an early stage. The subsequent stereoselective reduction of the alkyne (e.g., via Lindlar catalysis) is crucial for creating the second Z-double bond in the C15 fragment. The conditions of the Wittig reaction (using a non-stabilized ylide in a polar solvent) are chosen to favor the kinetic Z-product, thus forming the 7,7' Z-double bonds in the final coupling step.[14]

  • Reaction Monitoring: Each step should be monitored by an appropriate chromatographic technique (TLC or HPLC). This provides in-process control and ensures that each reaction proceeds to completion before moving to the next step, which is a key aspect of a self-validating protocol.

  • Purification Strategy: The purification methods are designed to separate the product from key byproducts. The precipitation and washing steps effectively remove the majority of the water-soluble triphenylphosphine oxide, a major byproduct of the Wittig reaction. Chromatographic or recrystallization methods are then employed to achieve high isomeric purity.

  • Product Stability: Prolycopene, like all carotenoids, is sensitive to light, oxygen, and heat, which can cause isomerization to other Z-isomers or the all-trans form, as well as degradation.[6] Therefore, all procedures, especially post-synthesis, should be conducted under an inert atmosphere and with protection from light to ensure the integrity of the final product.

References

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Introduction: The Synthetic Versatility and Analytical Challenge of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Monitoring of Reactions Involving (Z)-3-Methylpent-2-en-4-yn-1-ol

This compound is a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a Z-configured alkene, a terminal alkyne, and a primary alcohol, makes it a versatile precursor for a wide range of complex molecules, including fragrances, Vitamin A derivatives, and novel pharmaceutical intermediates.[1][2][3] The reactivity of this enynol is concentrated at its functional groups, which can participate in diverse transformations such as esterification, oxidation, reduction, and metal-catalyzed cycloisomerization reactions.[3][4]

However, this very reactivity presents a significant analytical challenge. The compound is sensitive to heat and acidic conditions, which can induce isomerization to the more stable (E)-isomer or trigger unwanted polymerization.[5] Therefore, precise and reliable monitoring of its reactions is not merely a procedural step but a critical requirement for ensuring reaction specificity, maximizing yield, and guaranteeing the structural integrity of the desired product.

This guide provides a detailed overview of robust analytical techniques for monitoring reactions involving this compound. It is designed for researchers and drug development professionals seeking to move beyond simple endpoint analysis towards a deeper, real-time understanding of their chemical transformations. We will explore the causality behind experimental choices and present detailed protocols for immediate application.

Pillar 1: The Rationale for In-Depth Reaction Monitoring

Effective process control in chemical synthesis hinges on understanding reaction kinetics, identifying transient intermediates, and detecting byproduct formation in real time.[6] For a molecule like this compound, monitoring is essential to:

  • Track Reactant Consumption and Product Formation: Quantify the conversion of the starting material and the appearance of the product over time.

  • Control Stereochemistry: Differentiate between the desired (Z)-isomer and the potential (E)-isomer byproduct, which may have different biological activities or physical properties.

  • Identify Intermediates and Byproducts: Detect the formation of unexpected species that could indicate alternative reaction pathways or degradation.

  • Optimize Reaction Conditions: Generate high-quality kinetic data to refine parameters such as temperature, catalyst loading, and reaction time, leading to more efficient and robust processes.[6]

In-situ (real-time) monitoring techniques are often superior to traditional offline analysis (where samples are withdrawn and quenched), as they provide a continuous, unperturbed view of the reaction and can capture the kinetics of fast-reacting or unstable intermediates.[7][8]

Pillar 2: Selecting the Appropriate Analytical Technique

The choice of analytical method depends on the specific information required (e.g., structural confirmation, quantitative analysis, real-time kinetics) and the nature of the reaction mixture. Below is a decision-making framework to guide your selection.

G start What is the primary analytical goal? q1 Need for Structural Confirmation (e.g., Isomer identification) start->q1  Structural Info q2 Need for Quantitative Analysis (e.g., Yield, Purity) start->q2  Quantification q3 Need for Real-Time Kinetics (In-situ Monitoring) start->q3  Real-Time Data q1->q2 No nmr NMR Spectroscopy (¹H, ¹³C) q1->nmr Yes q2->q3 No hplc HPLC-UV q2->hplc Polar Analytes gcms GC-MS q2->gcms Volatile Analytes q3->nmr Yes (Flow/Benchtop) ftir In-situ FTIR q3->ftir Yes

Caption: Decision tree for selecting an analytical technique.

Pillar 3: Application Notes & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For this compound, ¹H NMR is particularly powerful for unambiguously distinguishing between Z and E isomers based on the coupling constant (J-value) of the vinyl protons. Furthermore, NMR is an inherently quantitative technique, allowing for the determination of relative concentrations of reactants and products without the need for calibration curves, provided proper acquisition parameters are used.[9][10]

Experimental Protocol: Offline ¹H NMR Monitoring

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is cold or contains a quenching agent if necessary.

    • Add an internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • Experiment: Standard ¹H acquisition.

    • Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration. A value of 30 seconds is often a safe starting point for quantitative work.

  • Data Analysis:

    • Identify the characteristic proton signals for this compound (vinyl, methylene, methyl, and acetylenic protons).[11]

    • Monitor the disappearance of these signals and the appearance of new signals corresponding to the product(s).

    • Calculate the relative molar ratio of species by integrating their distinct, non-overlapping peaks and normalizing to the number of protons each peak represents.

Proton EnvironmentApprox. Chemical Shift (δ, ppm in CDCl₃)MultiplicityKey for Monitoring
Acetylenic (C≡C-H )~2.0-3.0SingletDisappears if alkyne reacts
Methylene (-CH ₂OH)~4.2DoubletShift/disappearance upon reaction
Vinylic (=CH -)~5.7TripletShift indicates Z/E isomerization
Methyl (-CH ₃)~1.8SingletMay shift depending on reaction

Table 1: Characteristic ¹H NMR signals for monitoring reactions.

High-Performance Liquid Chromatography (HPLC): Robust Quantitative Analysis

Expertise & Experience: HPLC is a highly versatile and robust technique for separating and quantifying components in a liquid mixture. Given the polarity of the hydroxyl group in this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It excels at separating the polar starting material from potentially less polar products or impurities, making it ideal for routine purity checks and yield calculations.[12]

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Withdraw a reaction aliquot (~10-20 µL) at a specific time point.

    • Quench the reaction by diluting it into a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[12]

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% formic acid or TFA to improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at the λ_max of the enyne chromophore (~220-240 nm).

    • Injection Volume: 5-10 µL.

  • Gradient Elution Program:

    • A gradient is recommended to resolve compounds with a wide range of polarities.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
10.01090
12.01090
12.19010
15.09010

Table 2: Example HPLC gradient for reaction monitoring.

  • Data Analysis:

    • Identify the retention time of the starting material by injecting a pure standard.

    • Track the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time.

    • For accurate quantification, generate a calibration curve by injecting known concentrations of the starting material and/or isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

Expertise & Experience: With a boiling point of approximately 171°C, this compound is sufficiently volatile for GC analysis.[2] GC-MS is an extremely powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. It is particularly useful for identifying low-level impurities and confirming the molecular weight of volatile products and byproducts.[13][14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Withdraw a reaction aliquot (~10 µL).

    • Quench and dilute in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).

    • If products are non-volatile (e.g., dimers), derivatization of the hydroxyl group via silylation (e.g., using BSTFA) may be required to increase volatility.[15]

  • Instrumental Parameters:

    • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C (hold 2 min), then ramp at 10-15°C/min to 280°C (hold 5 min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to see the separation of components.

    • Extract the mass spectrum for each peak and compare it to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of the starting material and products by their molecular ion peak (M⁺) and characteristic fragmentation patterns.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis

Expertise & Experience: In-situ FTIR spectroscopy using an Attenuated Total Reflectance (ATR) probe is a premier Process Analytical Technology (PAT) tool for real-time reaction monitoring.[16] By inserting a probe directly into the reaction vessel, you can continuously collect spectra, allowing you to track changes in the concentration of functional groups. This is a non-destructive, continuous method that requires no sampling.[6][17]

Experimental Workflow: In-situ FTIR

G cluster_0 Reaction Vessel reactor Chemical Reaction (Stirring, Temp Control) probe ATR-FTIR Probe spectrometer FTIR Spectrometer probe->spectrometer Fiber Optic Cable computer Data Acquisition & Analysis (Plot Intensity vs. Time) spectrometer->computer Real-time Spectra

Caption: Workflow for in-situ FTIR reaction monitoring.

Protocol and Data Analysis

  • Setup:

    • Insert the ATR probe into the reactor, ensuring the sensor is fully submerged in the reaction mixture.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a catalyst or heating).

    • Begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Identify key vibrational bands corresponding to the functional groups in the reactants and products.

    • Track the intensity (absorbance) of these peaks over time. For example, in an esterification reaction, you would monitor the decrease of the O-H stretch from the alcohol and the increase of the C=O stretch from the newly formed ester.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Change During Reaction
Alcohol (O-H)Stretch, broad~3300Decreases
Terminal Alkyne (≡C-H)Stretch, sharp~3300Decreases if alkyne reacts
Alkyne (C≡C)Stretch~2100Decreases or shifts
Alkene (C=C)Stretch~1650Decreases or shifts
Carbonyl (C=O)Stretch (if forming ester/acid)~1700-1750Increases

Table 3: Key IR bands for monitoring reactions of this compound.

Conclusion

The successful synthesis of complex molecules from this compound requires a sophisticated analytical approach that goes beyond simple TLC checks. By leveraging the complementary strengths of NMR, HPLC, GC-MS, and in-situ FTIR, researchers can gain a comprehensive understanding of their reactions. This detailed insight allows for rigorous control over product quality, optimization of reaction conditions, and the confident development of scalable and robust synthetic processes. Each technique provides a unique window into the chemical transformation, and their combined application empowers the modern scientist to execute chemistry with precision and certainty.

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Guide to High-Purity Isolation of (Z)-3-Methylpent-2-en-4-yn-1-ol Post-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable C6 building block in organic synthesis, serving as a key intermediate in the production of complex molecules, pharmaceuticals, and fragrances.[1][2][3] The presence of geometric isomers, unreacted starting materials, and side-products from its synthesis necessitates robust and well-designed purification strategies. This document provides a comprehensive guide to the purification of this compound, detailing methodologies from initial aqueous workup to high-purity isolation via flash chromatography and vacuum distillation. The protocols are designed to address common impurities and the inherent stability challenges of conjugated enynol systems.

Chapter 1: Pre-Purification Analysis: Understanding the Crude Mixture

A successful purification begins with a thorough understanding of the target molecule and the potential impurities within the crude reaction mixture. This knowledge informs the selection of the most effective purification techniques.

Physicochemical Profile of this compound

The physical and chemical properties of the target compound are the primary determinants for choosing a purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Formula C₆H₈O[2][3]Indicates a small, relatively non-polar molecule with a polar functional group.
Molecular Weight 96.13 g/mol [2][4]Low molecular weight suggests volatility, making distillation a viable option.
Boiling Point ~171 °C (at 760 mmHg)[2][3]High enough for easy solvent removal, but low enough for vacuum distillation.
Density ~0.940 g/cm³[2][3]Important for liquid-liquid extractions (will likely be the upper organic layer).
Flash Point ~65 °C[2][3]A flammable liquid requiring appropriate handling precautions during heating.
Solubility Soluble in alcohols and common organic solvents.[5]Wide range of potential solvents for chromatography and extraction.
pKa ~13.80 (Predicted)[3]The hydroxyl proton is weakly acidic, similar to other alcohols.
Common Synthetic Impurities and Their Origins

The synthesis of this compound, often involving an acid-catalyzed allylic rearrangement of a precursor like 3-methyl-1-penten-4-yn-3-ol, can generate several characteristic impurities.[1][6]

  • (E)-3-Methylpent-2-en-4-yn-1-ol: This geometric isomer is a common byproduct due to incomplete stereoselectivity in the synthesis.[6] Its similar polarity and boiling point make it the most challenging impurity to remove.

  • Unreacted Starting Materials: Incomplete conversion will leave residual starting materials (e.g., methyl vinyl ketone, metal acetylides, or the precursor alcohol) in the crude mixture.[6]

  • Polymeric Materials: Enynes and allylic alcohols can be susceptible to polymerization, especially under acidic conditions or upon prolonged heating.[5][6] These are typically non-volatile and highly polar.

  • Cyclization Byproducts: Under certain acidic conditions, intramolecular reactions can lead to cyclic ethers like 2,3-dimethylfuran.[6]

Stability Considerations

The conjugated enyne and allylic alcohol functionalities render the molecule sensitive to certain conditions:

  • Acid Sensitivity: Strong acids can catalyze isomerization, dehydration, or polymerization. It is crucial to neutralize any acidic catalysts from the synthesis during the workup.

  • Oxidative Degradation: Like many unsaturated compounds, it can be prone to oxidation. Blanketing with an inert gas (N₂ or Ar) during heating or long-term storage is advisable.

  • Thermal Stress: Prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization. Therefore, distillation under reduced pressure is highly recommended to lower the required temperature.

Chapter 2: A Multi-Step Purification Strategy

No single technique is universally optimal. A logical sequence of methods, from crude cleanup to high-purity polishing, is most effective. The general workflow is designed to remove impurities based on their differing chemical and physical properties at each stage.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup & Liquid-Liquid Extraction crude->workup Quench & Neutralize chromatography Flash Column Chromatography workup->chromatography Removes Salts & Water-Soluble Impurities distillation Vacuum Distillation workup->distillation Alternative for Bulk Scale analysis Purity Assessment (TLC, GC, NMR) chromatography->analysis Removes Isomers & Close-Polarity Impurities distillation->analysis

Caption: General purification workflow for this compound.

Chapter 3: Detailed Protocols

The following protocols provide step-by-step guidance. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

Objective: To neutralize the reaction mixture, remove inorganic salts, and separate the product from highly polar, water-soluble impurities.

Principle: This process utilizes the differential solubility of the organic product and inorganic byproducts in immiscible aqueous and organic phases.[7] A weak base like sodium bicarbonate is used to neutralize any acid catalyst without causing base-catalyzed side reactions.[1]

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: If significant acid is present, CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Add an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate). Use a volume roughly equal to the initial reaction volume.

  • Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting periodically to release pressure.

  • Allow the layers to separate completely. The organic product, having a density less than water, will be in the upper layer.

  • Drain the lower aqueous layer and discard.

  • Wash the remaining organic layer sequentially with:

    • Deionized water

    • Saturated aqueous sodium chloride (brine) to help remove dissolved water from the organic phase.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 15-20 minutes.

  • Gravity filter or decant the dried solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. Do not overheat the sample.

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities, most notably the (E)-isomer and less polar byproducts.

Principle: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through a stationary phase (typically silica gel).[8][9] Separation is achieved based on the differential partitioning of compounds between the two phases. A solvent system is chosen to achieve a target retention factor (Rf) of approximately 0.2-0.35 for the desired compound on a TLC plate, which generally provides optimal separation.[8]

Solvent Selection start Spot crude mixture on TLC plate test_solvent Develop plate in test solvent (e.g., 20% EtOAc in Hexane) start->test_solvent check_rf Is Rf of target spot ~0.2-0.35? test_solvent->check_rf too_high Rf > 0.4 (Too High) check_rf->too_high No too_low Rf < 0.2 (Too Low) check_rf->too_low No run_column Solvent system is suitable. Proceed with column. check_rf->run_column Yes decrease_pol Decrease solvent polarity (e.g., 10% EtOAc in Hexane) too_high->decrease_pol increase_pol Increase solvent polarity (e.g., 30% EtOAc in Hexane) too_low->increase_pol decrease_pol->test_solvent increase_pol->test_solvent

Caption: Decision workflow for selecting a flash chromatography solvent system.

Recommended Solvent Systems (Mobile Phase):

  • Stationary Phase: Silica Gel (230-400 mesh).[10]

  • Non-polar systems: Hexanes/Ethyl Acetate (EtOAc) mixtures. Start with a 9:1 or 4:1 ratio.

  • Mid-polar systems: Dichloromethane (DCM)/Methanol (MeOH) mixtures. Start with a 99:1 or 98:2 ratio.

Procedure:

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent. Tap the column gently to ensure even packing.[8]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography solvent or DCM. Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

  • Elution: Carefully add the eluent to the column. Apply positive pressure (using a bellows or regulated air/nitrogen line) to achieve a solvent flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Analysis: Spot every few fractions onto a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain) to identify which fractions contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Expert Tip: If your compound is sensitive to the acidic nature of silica gel, you can pre-treat the column by flushing it with a solvent system containing 1-2% triethylamine (Et₃N).[11]

Protocol 3: Distillation Under Reduced Pressure

Objective: To purify the compound on a larger scale or to remove non-volatile impurities (e.g., polymers) or very high-boiling byproducts.

Principle: Lowering the pressure above a liquid reduces its boiling point. This allows for distillation at a lower temperature, preventing thermal degradation of the compound.[6]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude or semi-purified liquid to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum from a vacuum pump.

  • Heating: Once the desired pressure is reached and stable, gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling forerun, then increase the temperature to distill the main product. Collect the fraction that distills at a constant temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.

Chapter 4: Purity Verification and Troubleshooting

Methods for Purity Assessment

Final purity should always be confirmed analytically.

  • Thin-Layer Chromatography (TLC): Provides a quick check for the presence of impurities. A pure compound should appear as a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining purity and identifying volatile impurities by their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of impurity signals in the spectrum is a strong indicator of high purity.[6][12]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield after extraction Product is partially soluble in the aqueous phase.Perform multiple extractions (3x) with the organic solvent. Wash the organic layer with brine to "salt out" the product.
Poor separation on column Incorrect solvent system; Column overloading; Poor column packing.Optimize the solvent system using TLC (aim for ΔRf ≥ 0.2). Use an appropriate amount of silica (40-100x the sample weight). Ensure the column is packed evenly without cracks.
Product decomposes during distillation Temperature is too high; Presence of acid/base traces.Use a higher vacuum to further lower the boiling point. Ensure the material is neutralized via an aqueous wash before distilling.
Crystallization in the condenser during distillation The compound has a melting point near the temperature of the cooling water.Use room temperature water or no water in the condenser, depending on the boiling point.

Conclusion

The purification of this compound is a multi-step process that relies on the systematic application of fundamental separation techniques. A successful protocol involves an initial extractive workup to remove salts and polar impurities, followed by high-resolution flash column chromatography to separate geometric isomers and other closely related byproducts. For larger scales, vacuum distillation serves as a powerful method for bulk purification. By carefully considering the compound's stability and the nature of potential impurities, researchers can reliably obtain this key synthetic intermediate in high purity, ensuring the success of subsequent synthetic transformations.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • BenchChem. (2025). Common side products and impurities in the synthesis of 3-Methylpent-4-yn-1-ol.
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  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of (Z)-3-Methylpent-2-en-4-yn-1-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-3-Methylpent-2-en-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As an important precursor in the synthesis of Vitamin A and various carotenoids, maintaining its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and validated protocols to prevent unwanted polymerization during storage.

The core challenge with this compound lies in its molecular structure. It possesses a conjugated system of a carbon-carbon double bond and a triple bond (an enyne), which makes it highly susceptible to spontaneous polymerization.[3][4][5] This process can be initiated by common laboratory conditions such as heat, light, and the presence of atmospheric oxygen, leading to the formation of undesirable oligomers and polymers.[6][7] This guide will equip you with the necessary knowledge and procedures to mitigate these risks effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What makes this compound so unstable? A1: The molecule's instability is due to its conjugated enyne structure. The alternating double and triple bonds create a π-system that is electron-rich and highly reactive. This structure is susceptible to free-radical chain reactions, where individual molecules (monomers) link together to form long polymer chains.[6][8] This process can be initiated by external energy sources like heat and UV light, or by reactive species like oxygen.[7]

Q2: What are the immediate signs that my sample has started to polymerize? A2: The primary indicators of polymerization are a noticeable increase in viscosity, the sample turning from a liquid to a gel or solid, and a change in color, typically darkening to a yellow or brown hue.[7] Polymerization is an exothermic process, so in cases of rapid, uncontrolled reaction, you might also detect heat generation from the container.[8]

Q3: Is refrigeration alone sufficient for long-term storage? A3: No. While refrigeration at the recommended 2-8°C is a critical first step to slow the reaction rate, it is not sufficient on its own.[9][10] To ensure stability, you must also exclude oxygen by storing under an inert atmosphere (e.g., nitrogen or argon) and prevent light exposure by using amber or opaque containers.[7][10] For robust protection, the addition of a polymerization inhibitor is strongly recommended.

Q4: What is a polymerization inhibitor and why should I use one? A4: A polymerization inhibitor is a chemical compound that is added in small quantities to a monomer to prevent a polymerization reaction from starting.[11] These compounds work by scavenging free radicals, which are the highly reactive species that initiate and propagate the polymer chain.[12] By neutralizing these radicals, the inhibitor effectively halts the polymerization process before it can begin, thus preserving the monomer's integrity during storage.[12]

Q5: If my sample is old, can I still use it? A5: If the sample shows no visual signs of polymerization (e.g., it is a clear, mobile liquid), you should first verify its purity using an analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of oligomers or degradation products could compromise your experiment. If significant polymerization has occurred (high viscosity or solidification), the material is generally not recoverable for high-purity applications and should be disposed of according to safety guidelines.

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a structured approach to identifying and resolving problems encountered during the storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification Advanced, uncontrolled polymerization has occurred.Immediate Action: The sample is likely unusable. Do not attempt to heat the sample, as this can accelerate the reaction. Resolution: Consult your institution's safety protocols for the disposal of reactive chemical waste. Prevention: Review your storage protocol immediately. This outcome indicates a failure in one of the critical storage conditions (temperature, inert atmosphere, light exclusion, or lack of inhibitor). Implement the detailed storage protocol in Section 3.
Sample Has Darkened (Yellow/Brown) Onset of polymerization and/or oxidation.Immediate Action: Check the viscosity. If it remains low, the material may still be usable but requires verification. Resolution: Analyze the sample's purity via GC or NMR to quantify the extent of degradation. If purity is acceptable for your application, use the material promptly. If not, consider purification (e.g., vacuum distillation), but only after adding a non-volatile inhibitor like hydroquinone to prevent polymerization during heating.[7] Prevention: Ensure the container is properly sealed under a robust inert atmosphere and protected from light.
Inconsistent Results or Low Yields in Synthesis The starting material contains oligomers or impurities from partial polymerization.Immediate Action: Do not use the material for further reactions until its quality is confirmed. Resolution: Purify the stored this compound before use. Vacuum distillation is a common method, but must be performed at the lowest possible temperature and with an added inhibitor to prevent degradation. Always perform a purity check (e.g., GC) on the purified material before proceeding. Prevention: Implement a routine quality control check for stored batches before they are used in critical synthetic steps.

Section 3: Experimental Protocols for Preventing Polymerization

Adherence to the following protocols is critical for maintaining the chemical integrity of this compound.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing the compound upon receipt or after synthesis.

  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined screw cap to prevent light exposure and ensure an inert seal.[10]

  • Inhibitor Addition: Add a suitable polymerization inhibitor. Butylated hydroxytoluene (BHT) is an excellent and commonly used choice.[11] Add BHT to a final concentration of 100-200 ppm (mg/kg).

  • Inert Atmosphere Blanketing: Purge the headspace of the container with a dry, inert gas such as argon or nitrogen for 1-2 minutes to displace all atmospheric oxygen.

  • Sealing and Labeling: Secure the cap tightly. For added protection against air ingress, wrap the cap and neck of the bottle with Parafilm®. Label the bottle clearly with the compound name, date, concentration of added inhibitor, and storage conditions.

  • Refrigeration: Immediately place the sealed container in a designated flammables-rated refrigerator set to maintain a temperature between 2-8°C.[9][13]

Protocol 2: Routine Monitoring of Stored Material

Regular inspection is key to identifying the early stages of degradation.

  • Monthly Visual Inspection: Once a month, visually inspect the sample without removing it from cold storage for an extended period. Check for any color change, the appearance of solids, or increased viscosity (by gently tilting the container).

  • Log Keeping: Maintain a logbook for each batch, noting the date of storage, inhibitor addition, and the results of each visual inspection.

  • Pre-Use Quality Control: Before using any material from a stored batch, allow it to warm to room temperature. Perform a final visual inspection. For critical applications, it is highly recommended to take a small aliquot and verify its purity by GC or NMR.

Section 4: Technical Deep Dive: The Chemistry of Prevention

Understanding the Polymerization Mechanism

The polymerization of this compound typically proceeds via a free-radical chain reaction, which consists of three main stages:

  • Initiation: A free radical (R•) is formed from an initiator, which can be residual impurities, or generated by energy input (heat or light) in the presence of oxygen.[6] This radical attacks the π-system of the enyne monomer, creating a new, larger radical.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This step repeats, rapidly increasing the length of the polymer chain.

  • Termination: The reaction stops when two growing radical chains combine, or when a radical is quenched by an inhibitor molecule.[6]

How Inhibitors Provide Protection

Phenolic inhibitors, such as BHT or hydroquinone, are highly effective radical scavengers. They function by donating a hydrogen atom from their hydroxyl group to the reactive, growing polymer radical (P•).[12] This neutralizes the polymer radical, terminating its growth. The inhibitor itself is converted into a stable, non-reactive radical that does not initiate further polymerization. This crucial intervention breaks the propagation cycle, preventing the formation of high molecular weight polymers.[11][12]

Section 5: Visual Aids and Data Summaries

Diagrams of Key Processes

StorageWorkflow cluster_prep Preparation cluster_storage Storage Receive Receive or Synthesize Compound Inspect Visual Inspection (Color, Clarity) Receive->Inspect AddInhibitor Add Inhibitor (e.g., 100-200 ppm BHT) Inspect->AddInhibitor Inert Purge with Inert Gas (N2/Ar) AddInhibitor->Inert Seal Seal Tightly & Wrap with Parafilm® Inert->Seal Label Label Container Seal->Label Refrigerate Store at 2-8°C in Flammables Refrigerator Label->Refrigerate

Caption: Recommended workflow for the safe storage of this compound.

PolymerizationMechanism Monomer Enyne Monomer Radical Monomer Radical (Reactive) Monomer->Radical Polymer Growing Polymer Chain Initiator Initiator (Heat, Light, O2) Initiator->Monomer Initiation Radical->Monomer Propagation Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition Stable Terminated Chain + Stable Inhibitor Radical Inhibitor->Stable

Caption: Simplified mechanism of free-radical polymerization and its inhibition.

Data Tables

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2–8 °C[9]Slows the rate of chemical reactions, including polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents initiation of polymerization by atmospheric oxygen.[7]
Light Exclude (Amber or Opaque Container)Prevents photochemical initiation of radical formation.[7][10]
Container Glass with PTFE-lined capEnsures chemical inertness and a high-quality seal.[10]
Inhibitor Required (e.g., BHT, 100-200 ppm)Scavenges free radicals to prevent the onset of polymerization.[11]

Table 2: Common Polymerization Inhibitors for Unsaturated Monomers

Inhibitor Chemical Class Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Phenolic100–500 ppmEffective for storage; can often be left in for subsequent reactions or easily removed.[11]
4-Methoxyphenol (MEHQ) Phenolic50–200 ppmVery common for stabilizing acrylates and styrenes; requires oxygen to be effective.[11]
Hydroquinone (HQ) Phenolic200–1000 ppmHighly effective but non-volatile; must be removed before polymerization. Good for inhibiting polymerization during distillation.[7][11]
4-tert-Butylcatechol (TBC) Phenolic50–100 ppmOften used for storing dienes like butadiene and isoprene.[11]

References

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Technical Support Center: Scale-Up of (Z)-3-Methylpent-2-en-4-yn-1-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (Z)-3-methylpent-2-en-4-yn-1-ol. This critical intermediate, a C6 building block for Vitamin A, presents unique challenges in achieving high yield and stereoselectivity on an industrial scale.[1][2] This guide is designed for researchers, chemists, and process engineers to navigate the complexities of its production, from laboratory curiosities to robust manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial route involves a two-step process. First, an ethynylation reaction is performed where methyl vinyl ketone reacts with acetylene in the presence of a strong base (e.g., using metal calcium in liquid ammonia) to form the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol.[3] This intermediate then undergoes an acid-catalyzed allylic rearrangement to yield a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol.[3] The desired (Z)-isomer is the major product, typically forming in a ratio of about 85:15 (Z:E).[1]

Q2: Why is controlling the (Z)-stereoselectivity so critical?

A2: The specific geometry of the (Z)-isomer is essential for its subsequent coupling reactions in the total synthesis of Vitamin A.[1] Using the incorrect isomer would lead to the formation of inactive or undesired Vitamin A isomers, resulting in significant yield loss and complex purification challenges downstream.

Q3: What are the primary safety hazards associated with this synthesis at scale?

A3: The key hazards involve the handling of gaseous acetylene and strong bases. Acetylene is highly flammable and can form explosive mixtures with air over a wide concentration range (2.5% to 80%).[4] It can also decompose explosively under pressure.[4][5] Handling requires specialized equipment and adherence to strict safety protocols. Strong bases, like those used in the ethynylation step, are corrosive and highly reactive. Furthermore, the final product isomers are heat-sensitive and can polymerize.[3]

Q4: Can the undesired (E)-isomer be converted to the useful (Z)-isomer?

A4: Yes, isomerization is possible. Photochemical methods can be employed to convert the (E)-isomer back to the (Z)-isomer, allowing for recycling of the undesired byproduct and improving the overall process economy.[1] This process can be repeated until the desired amount of the (Z)-isomer is obtained.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process.

Problem 1: Low Yield in the Allylic Rearrangement Step
  • Potential Cause 1: Inappropriate Acid Catalyst or Concentration. The choice and concentration of the acid catalyst (e.g., sulfuric acid) are critical.[3] An incorrect concentration can lead to side reactions or incomplete conversion.

    • Recommended Solution: Titrate the acid concentration carefully. Screen different acids (e.g., sulfuric, phosphoric) and their concentrations at a small scale to find the optimal conditions for your specific setup. A typical procedure may use dilute sulfuric acid (e.g., 21.5%) at a controlled temperature.[3]

  • Potential Cause 2: Poor Temperature Control. The allylic rearrangement is exothermic. Runaway temperatures can lead to polymerization and the formation of byproducts like 2,3-dimethylfuran, especially with the cis-isomer.[3]

    • Recommended Solution: Implement robust reactor cooling systems. For large-scale batches, ensure adequate heat transfer surface area and consider a semi-batch process where the starting material is added gradually to manage the heat evolution. Maintain a strict temperature range, for example, 34-36°C or up to 55°C, depending on the specific protocol.[3][6]

  • Potential Cause 3: Inefficient Phase Separation during Workup. Incomplete separation of the organic and aqueous layers during workup can lead to loss of product.

    • Recommended Solution: After quenching the reaction, allow adequate time for the layers to separate fully.[6] Use of a suitable organic solvent like isopropyl ether or chloroform can facilitate a clean separation.[3] Perform multiple extractions of the aqueous layer to maximize product recovery.[3]

Problem 2: Poor (Z):(E) Isomer Ratio (<85% Z)
  • Potential Cause 1: High Reaction Temperature. Higher temperatures during the rearrangement can favor the formation of the thermodynamically more stable (E)-isomer, shifting the equilibrium.

    • Recommended Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. The equilibrium ratio is temperature-dependent; for instance, at 56°C, the E:Z ratio is approximately 15:85.[1]

  • Potential Cause 2: Prolonged Reaction Time. Leaving the reaction mixture under acidic conditions for too long can also lead to isomerization towards the thermodynamic equilibrium.

    • Recommended Solution: Monitor the reaction progress closely using techniques like GC or HPLC. Quench the reaction as soon as the optimal conversion of the starting material is achieved to lock in the kinetic product ratio.

Problem 3: Difficulties in Isomer Purification
  • Potential Cause: Close Boiling Points. The (Z) and (E) isomers have very close boiling points, making separation by simple distillation challenging, especially at a large scale. The boiling point for the cis-isomer is 65°C (at 1.253 kPa) and for the trans-isomer is 73°C (at 1.253 kPa).[3]

    • Recommended Solution: Fractional distillation under reduced pressure is the standard method.[1] This requires a column with high theoretical plates and a carefully controlled reflux ratio. For scale-up, this translates to investing in high-efficiency distillation columns. Ensure the system is well-sealed to maintain a stable vacuum.

Problem 4: Polymerization During Distillation
  • Potential Cause: Thermal Instability. Both isomers are heat-sensitive and prone to polymerization at elevated temperatures due to the presence of both double and triple bonds.[3]

    • Recommended Solution:

      • Use High Vacuum: Distill at the lowest possible pressure to reduce the boiling point.

      • Minimize Residence Time: Use a distillation setup like a wiped-film evaporator or a short-path distillation unit that minimizes the time the material spends at high temperatures.

      • Add Inhibitors: Consider adding a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation pot.

Experimental Workflow & Visualization

General Synthesis Workflow

The overall process can be visualized as a two-stage chemical transformation followed by purification.

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Allylic Rearrangement cluster_2 Step 3: Purification A Methyl Vinyl Ketone + Acetylene B Reaction in Liquid NH3 with Ca Metal Catalyst A->B C 3-Methyl-1-penten-4-yn-3-ol B->C D Acid Catalyst (e.g., H2SO4) E Controlled Heating (e.g., 34-55°C) C->E D->E F Isomer Mixture (Z/E) E->F G Workup & Extraction F->G H Fractional Vacuum Distillation G->H I Pure this compound H->I Main Fraction J (E)-Isomer (for recycling) H->J Side Fraction

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low (Z)-Isomer Selectivity

When facing poor stereoselectivity, a systematic approach is necessary.

G start Low (Z):(E) Ratio Detected q1 Is reaction temperature below 40°C? start->q1 a1_yes YES q1->a1_yes   a1_no NO q1->a1_no   q2 Was reaction time minimized based on GC/HPLC? a1_yes->q2 sol1 Implement enhanced reactor cooling. Reduce batch size or use semi-batch. a1_no->sol1 a2_yes YES q2->a2_yes   a2_no NO q2->a2_no   q3 Is acid catalyst concentration verified? a2_yes->q3 sol2 Establish reaction endpoint criteria. Quench promptly upon completion. a2_no->sol2 a3_yes YES q3->a3_yes   a3_no NO q3->a3_no   end Re-run batch and monitor. Consider catalyst screening. a3_yes->end sol3 Verify acid concentration via titration. Prepare fresh catalyst solution. a3_no->sol3 sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting poor (Z)-isomer selectivity.

Process Safety Considerations

Scaling up this synthesis requires a rigorous approach to safety, particularly concerning the handling of acetylene.

HazardAssociated StepMitigation Strategies
Acetylene Explosion/Decomposition Ethynylation- Use dedicated, pressure-rated equipment.[4] - Ensure the absence of copper (>70%), silver, or mercury, which form explosive acetylides.[4] - Never use acetylene at pressures above 15 psig (1 bar gauge) as it becomes unstable.[5] - Store and use cylinders upright in a well-ventilated area, secured to prevent falling.[5][7]
Highly Reactive Bases Ethynylation- Handle under an inert atmosphere (e.g., nitrogen, argon) to prevent reaction with air or moisture. - Use appropriate PPE, including chemical-resistant gloves and face shields. - Have appropriate quench solutions (e.g., ammonium chloride) readily available.
Thermal Runaway Allylic Rearrangement- Utilize reactors with high cooling capacity and emergency quench systems. - Monitor internal temperature continuously with alarms for deviations. - Develop a robust thermal hazard assessment (e.g., using reaction calorimetry) before scaling up.
Flammable Solvents All Steps- Use intrinsically safe electrical equipment in all areas where flammable vapors may be present.[4] - Ensure adequate ventilation to keep solvent vapor concentrations below the lower explosive limit (LEL). - Ground all equipment to prevent static discharge.

References

  • BYJU'S. Lindlar Catalyst. [Link]

  • ACS Publications. 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. [Link]

  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • ChemTalk. Lindlar's Catalyst. [Link]

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]

  • Durham University. Development of the industrial synthesis of vitamin A. [Link]

  • PubMed Central. Vitamin A Update: Forms, Sources, Kinetics, Detection, Function, Deficiency, Therapeutic Use and Toxicity. [Link]

  • Google Patents.
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  • LookChem. This compound. [Link]

  • ResearchGate. 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. [Link]

  • PubMed Central. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]

  • EIGA. Acetylene. [Link]

  • PubMed. Stereoselective synthesis of Z-alkenes. [Link]

  • HSSE World. Safe Handling of Acetylene Gas. [Link]

  • IChemE. Hazards in handling acetylene in chemical processes, particularly under pressure. [Link]

  • Universal Boschi. Safety - Acetylene Gas Plant. [Link]

  • NIH. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]

  • PubMed Central. Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. [Link]

  • University of Rochester. Key Concepts in Stereoselective Synthesis. [Link]

  • ResearchGate. Stereoselective Synthesis of Z-Alkenes | Request PDF. [Link]

  • PubMed. Purification of an Allene Oxide Synthase and Identification of the Enzyme as a Cytochrome P-450. [Link]

  • Infowine. THE PURIFICATION OF ENZYMATIC PREPARATIONS FOR OENOLOGY. EFFECTS ON THE QUALITY OF RED AND WHITE WINES. [Link]

  • YouTube. METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. [Link]

  • YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • Google Patents.

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Technical Support Center: Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol. This valuable C6 building block is a critical intermediate in the industrial synthesis of Vitamin A, as well as other important carotenoids like astaxanthin and zeaxanthin.[1] Its synthesis, while well-established, is prone to specific side reactions and purification challenges that can impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common pitfalls encountered during the synthesis of this important enynol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing this compound?

The predominant industrial method is the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[1] This process typically yields an equilibrium mixture of isomers, heavily favoring the desired (Z)-isomer.[1]

Q2: My final product is contaminated with the (E)-isomer. Why does this happen and how can I separate them?

The formation of an isomeric mixture is an inherent feature of the allylic rearrangement, which tends to equilibrate to a thermodynamic ratio of approximately 85:15 (Z:E).[1] Overly harsh conditions (e.g., high temperature, prolonged reaction time) can push the mixture further towards this equilibrium. The isomers can be separated by fractional distillation under reduced pressure.[1]

Q3: I attempted a Wittig reaction to create the double bond, but my purification is complicated by a persistent, non-polar byproduct.

You are almost certainly dealing with triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[2] TPPO is notoriously difficult to remove from reaction mixtures due to its high polarity and crystallinity, yet good solubility in many organic solvents. See Section 3.1 for detailed purification strategies.

Q4: I am using a Sonogashira coupling to build the enyne backbone, but a significant portion of my alkyne starting material is forming a symmetrical diyne. What is causing this?

This side reaction is the Glaser-Hay homocoupling of your terminal alkyne. It is a very common issue in Sonogashira reactions and is catalyzed by the copper(I) co-catalyst, particularly in the presence of atmospheric oxygen.[3][4] Rigorous exclusion of oxygen is critical to suppress this pathway. See Section 3.2 for mitigation protocols.

Section 2: Troubleshooting the Allylic Rearrangement

The acid-catalyzed rearrangement of the tertiary alcohol 3-methyl-1-penten-4-yn-3-ol to the primary alcohol this compound is the most direct route. However, it requires careful control to maximize yield and purity.

Problem: Incomplete Reaction & Starting Material Contamination

A common issue is the presence of significant amounts of the starting material, 3-methyl-1-penten-4-yn-3-ol, in the crude product. One report noted that the distillation residue contained over 30% unreacted starting material, representing a significant loss of yield.[5]

Root Cause Analysis

The reaction is an equilibrium-driven process. Insufficient catalyst activity, improper pH control, or non-optimal temperature can lead to an incomplete reaction. The mechanism proceeds through a carbocation intermediate, and the stability of the conjugated product drives the reaction forward.

Troubleshooting & Optimization Protocol
  • Catalyst & pH Control: The reaction is typically catalyzed by dilute sulfuric acid, adjusting the pH to the 2.0-3.0 range.[5] Ensure accurate pH measurement and homogenous mixing. If the reaction stalls, a very small, sub-stoichiometric addition of acid might be necessary, but be cautious not to promote side reactions.

  • Temperature Management: The reaction is exothermic and requires careful temperature control. A typical range is 34–36°C.[5] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to polymerization or isomerization.

  • Reaction Monitoring: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction should be quenched promptly upon completion to avoid byproduct formation.

  • Workup: The workup involves quenching with a base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst and stop the reaction.[5] Incomplete neutralization can allow the rearrangement to continue or reverse during solvent removal.

Visualization: Allylic Rearrangement Pathway

G cluster_main Main Reaction Pathway SM 3-Methyl-1-penten-4-yn-3-ol (Starting Material) Int Allylic Carbocation (Intermediate) SM->Int H⁺ (cat.) -H₂O ProdZ This compound (Desired Product) Int->ProdZ +H₂O -H⁺ ProdE (E)-Isomer (Side Product) Int->ProdE +H₂O -H⁺ ProdZ->ProdE

Caption: Acid-catalyzed rearrangement proceeds via a common carbocation.

Section 3: Side Reactions in Alternative Synthetic Routes

For lab-scale or custom syntheses, researchers may employ Wittig or Sonogashira reactions. Each comes with a distinct set of potential side reactions.

Wittig Reaction Approach

A plausible disconnection for this target involves the reaction of an appropriate phosphorus ylide with an α,β-unsaturated aldehyde. To achieve the desired (Z)-geometry, a non-stabilized ylide is required.

Problem A: Low (Z)-Stereoselectivity

The Wittig reaction's stereochemical outcome is highly dependent on the ylide's stability and the reaction conditions.

Causality:

  • Non-stabilized ylides (e.g., where the R group on the ylidic carbon is an alkyl group) react rapidly and irreversibly under kinetic control to form a cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[6][7]

  • Lithium Salts: A common method for generating ylides is deprotonation of the phosphonium salt with n-butyllithium (n-BuLi). The resulting lithium bromide or iodide can coordinate to intermediates, allowing for equilibration of the initial betaine/oxaphosphetane, which ultimately leads to the more thermodynamically stable (E)-alkene.[8]

Protocol for Maximizing (Z)-Selectivity (Salt-Free Conditions):

  • Phosphonium Salt Preparation: Prepare the requisite triphenylphosphonium salt from triphenylphosphine and the appropriate alkyl halide.

  • Base Selection: Instead of n-BuLi, use a sodium or potassium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These bases generate the ylide without producing coordinating lithium salts.

  • Solvent & Temperature: Perform the ylide generation and subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.

  • Reaction Execution: Add the aldehyde slowly to the pre-formed, cold ylide solution. Allow the reaction to proceed at low temperature before slowly warming to room temperature.

Problem B: Removal of Triphenylphosphine Oxide (TPPO)

TPPO is the unavoidable byproduct and its removal is a classic purification challenge.[2]

Causality: TPPO is a highly polar, high-melting solid that is soluble in many common chromatography solvents (e.g., ethyl acetate, dichloromethane) but insoluble in very non-polar solvents like hexanes.

Purification Protocols:

  • Method 1: Chromatography (Standard): Careful column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent (e.g., hexane/ether or hexane/ethyl acetate mixtures) is often successful.

  • Method 2: Precipitation: After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like cold diethyl ether or a hexane/ether mixture. TPPO will often precipitate and can be removed by filtration. This may require multiple attempts.

  • Method 3: Complexation with MgCl₂: In some cases, TPPO can be precipitated from THF solution by adding anhydrous MgCl₂. The resulting complex can be filtered off.

Visualization: Wittig Reaction Pathways for (Z/E)-Selectivity

G cluster_Z Kinetic Path (Salt-Free) cluster_E Thermodynamic Path (Li⁺ Present) Ylide Non-Stabilized Ylide (Ph₃P=CHR) Aldehyde Aldehyde (R'-CHO) TPPO Triphenylphosphine Oxide (Ph₃P=O) Ylide_Z Ylide OXA_Z cis-Oxaphosphetane (Irreversible) Ylide_Z->OXA_Z Fast [2+2] Cycloaddition Aldehyde_Z Aldehyde Aldehyde_Z->OXA_Z OXA_Z->TPPO Product_Z (Z)-Alkene OXA_Z->Product_Z Decomposition Ylide_E Ylide Betaine Betaine Intermediate (Reversible) Ylide_E->Betaine Li⁺ allows equilibration Aldehyde_E Aldehyde Aldehyde_E->Betaine OXA_E trans-Oxaphosphetane Betaine->OXA_E OXA_E->TPPO Product_E (E)-Alkene OXA_E->Product_E Decomposition

Caption: Wittig reaction stereochemistry depends on reaction conditions.

Sonogashira Coupling Approach

This reaction couples a terminal alkyne with a vinyl halide, making it a powerful tool for constructing enyne systems.[9]

Problem: Formation of Homocoupled Diyne Byproduct

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, which consumes valuable starting material and complicates purification.[4]

Causality: The copper(I) co-catalyst, essential for the primary catalytic cycle, can also catalyze the dimerization of the copper-acetylide intermediate.[3] This process is significantly accelerated by the presence of molecular oxygen.[10]

Protocol for Minimizing Homocoupling:

  • Rigorous Degassing: The solvent and amine base must be thoroughly degassed before use. The most effective method is to subject the liquids to at least three "freeze-pump-thaw" cycles under high vacuum. Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes is a less effective but acceptable alternative.

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Catalyst Purity: Use high-purity palladium and copper(I) catalysts.

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the homocoupling problem.[11] These often require different ligands or higher palladium loadings but can be highly effective.

Visualization: Competing Sonogashira Pathways

G cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ PdII R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Product R¹-C≡C-R² (Product) PdII->Product Transmetalation from CuAc Alkyne R²-C≡C-H CuAc R²-C≡C-Cu Alkyne->CuAc Cu(I) CuAc_homo R²-C≡C-Cu Product->Pd0 Reductive Elimination Diyne R²-C≡C-C≡C-R² (Diyne Byproduct) CuAc_homo->Diyne O₂, Cu(I) cat. (Glaser Coupling)

Caption: The Sonogashira reaction's desired path vs. oxidative homocoupling.

Section 4: Data & Protocols Summary

Table 1: Key Reagent Properties for Synthesis & Purification
CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₆H₈O96.13171 °C (atm.)[12]Product. Lower BP under vacuum.
(E)-3-Methylpent-2-en-4-yn-1-olC₆H₈O96.13Similar to Z-isomerIsomeric byproduct. Separation by fractional distillation.
3-Methyl-1-penten-4-yn-3-olC₆H₈O96.13~120-122 °C (atm.)Starting material for rearrangement.
Triphenylphosphine Oxide (TPPO)C₁₈H₁₅OP278.28360 °C (atm.)Wittig byproduct. High melting point solid (156-158 °C).
Table 2: Influence of Wittig Conditions on Stereoselectivity
ConditionBaseSolventAdditivesPredominant IsomerRationale
Kinetic (Salt-Free) NaHMDS, KHMDSTHF, TolueneNone(Z)-Alkene Irreversible formation of cis-oxaphosphetane.[8]
Thermodynamic (Li-Salt) n-BuLi, PhLiTHF, EtherLiBr, LiI(E)-Alkene Reversible betaine formation allows equilibration to the more stable trans-intermediate.[6]
References
  • Google Patents. (n.d.). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • LookChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • BloomTech. (2024, January 2). What is used for this compound. Retrieved January 14, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). The Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 14, 2026, from [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). This compound CAS 6153-05-5. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (Z)-3-Methylpent-2-en-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. This compound is a valuable building block in organic synthesis, notably in the production of Vitamin A and other complex molecules.[1][2][3] Its synthesis requires precise control over reaction conditions to achieve high yield and stereoselectivity. This guide is structured to address common challenges encountered during its preparation.

Part 1: Foundational Synthetic Strategies

FAQ 1: What are the primary synthetic routes to obtain this compound with high stereoselectivity?

There are two predominant strategies for the stereoselective synthesis of this compound:

Strategy A: Sonogashira Coupling followed by Stereoselective Reduction

This is a widely used and reliable two-step approach:

  • Sonogashira Coupling: A vinyl halide (e.g., (Z)-3-iodo-2-methylprop-2-en-1-ol) is coupled with a terminal alkyne (e.g., trimethylsilylacetylene, followed by desilylation) using a palladium catalyst and a copper(I) co-catalyst.[4][5][6] This reaction forms the carbon-carbon bond between the double and triple bonds.

  • Partial Hydrogenation: Alternatively, a precursor diyne can be synthesized and then partially hydrogenated using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate or barium sulfate poisoned with lead acetate and quinoline).[7][8][9][10] This method is highly effective for generating the cis-(Z)-alkene from an alkyne without over-reducing it to an alkane.[7][9][11]

Strategy B: Direct Stereoselective Methods

More direct, though sometimes more complex, methods exist that can form the (Z)-enyne moiety in a single step. These can include:

  • Zirconium-mediated reactions: One-pot cross-coupling of an alkyne, a ketone, and an alkynyl bromide can stereoselectively produce (Z)-enynols.[12][13]

  • Nickel-catalyzed cross-alkylalkynylation: This method allows for the synthesis of stereodefined 1,3-conjugated enynes from easily accessible starting materials.[14]

The choice between these strategies often depends on the availability of starting materials, catalyst costs, and the specific equipment available in the laboratory. For many applications, the Sonogashira/reduction pathway offers a robust and well-documented approach.

Part 2: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a powerful tool for C(sp²)-C(sp) bond formation but can be prone to certain issues.[4][5]

FAQ 2: I am observing low yields in my Sonogashira coupling reaction. What are the common causes and how can I optimize the reaction?

Low yields in Sonogashira couplings can stem from several factors. A systematic approach to troubleshooting is essential.

Workflow for Optimizing Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield Observed catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No catalyst_sol Check Pd source & ligand Use fresh catalyst Ensure anaerobic conditions catalyst->catalyst_sol Yes reagents Reagent Quality? conditions->reagents No conditions_sol Vary solvent, base, & temp. Screen different Cu(I) salts conditions->conditions_sol Yes reagents_sol Purify vinyl halide & alkyne Use dry, degassed solvent reagents->reagents_sol Yes end Optimized Yield catalyst_sol->end conditions_sol->end reagents_sol->end Lindlar_Troubleshooting start Over-reduction Observed catalyst_issue Catalyst Activity Too High? start->catalyst_issue conditions_issue Reaction Conditions? catalyst_issue->conditions_issue No catalyst_sol Decrease catalyst loading Add more quinoline Use a less active catalyst batch catalyst_issue->catalyst_sol Yes conditions_sol Lower H₂ pressure Decrease temperature Monitor reaction carefully conditions_issue->conditions_sol Yes end Selective (Z)-Alkene catalyst_sol->end conditions_sol->end

Caption: Decision tree for troubleshooting over-reduction.

Detailed Optimization Steps:

  • Catalyst Loading and Poisoning:

    • Catalyst Amount: Reduce the weight percentage of the Lindlar catalyst used. Start with a low loading (e.g., 1-2 wt%) and increase only if the reaction is too slow.

    • Quinoline: Quinoline is a crucial additive that further deactivates the catalyst, enhancing selectivity for the alkene. [9][10]If over-reduction is observed, increase the amount of quinoline added.

  • Hydrogen Pressure:

    • Conduct the reaction under a balloon of hydrogen (approximately atmospheric pressure). Avoid using high-pressure hydrogenation setups, as this will significantly increase the rate of over-reduction.

  • Temperature:

    • Run the reaction at or below room temperature to decrease the rate of both desired and undesired hydrogenation.

  • Careful Monitoring:

    • Monitor the reaction progress very closely by TLC or GC. Stop the reaction immediately once the starting alkyne has been consumed. The desired (Z)-alkene is an intermediate, and allowing the reaction to proceed for too long will inevitably lead to the alkane. [7] Experimental Protocol: Lindlar Hydrogenation

  • Dissolve the alkyne (1.0 eq) in a suitable solvent (e.g., ethyl acetate, hexane, or methanol).

  • Add Lindlar's catalyst (1-5 wt% of the alkyne).

  • Add quinoline (1-2 drops per gram of catalyst).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir vigorously at room temperature.

  • Monitor the reaction every 15-30 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, wash with the solvent, and concentrate the filtrate.

FAQ 6: The reduction is very slow or stalls completely. What are the possible causes and how can I address them?

A stalled reaction is often due to catalyst deactivation or insufficient hydrogen.

  • Catalyst Quality: The activity of Lindlar's catalyst can vary between batches and suppliers. If a reaction is stalling, try a fresh bottle or a different supplier.

  • Impurities: Sulfur-containing compounds or other impurities in the substrate or solvent can act as potent catalyst poisons, even more so than the intended lead and quinoline. Purify the starting material if necessary.

  • Insufficient Hydrogen: Ensure the hydrogen balloon is adequately filled and that there are no leaks in the system.

  • Poor Mixing: The reaction is heterogeneous, so vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Part 4: Purification and Characterization

FAQ 7: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

This compound is a relatively small, polar, and potentially heat-sensitive molecule, which can make purification challenging. [15]

  • Chromatography: Flash column chromatography on silica gel is the most common method.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute your product.

    • Co-elution: The (E)-isomer, if present, may co-elute or be very close to the (Z)-isomer. Careful fractionation is required.

  • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for purification, especially on a larger scale. [15][16]The boiling point of the cis-isomer is reported as 65°C at 1.253 kPa. [15]* Aqueous Washes: Before chromatography or distillation, a series of aqueous washes (e.g., with saturated sodium bicarbonate and brine) can help remove water-soluble impurities.

FAQ 8: How can I confirm the (Z)-stereochemistry of my final product?

¹H NMR spectroscopy is the most definitive method for assigning the stereochemistry. The key is the coupling constant (J-value) between the vinylic protons. For (Z)-isomers, the coupling constant across the double bond is typically smaller (around 10-12 Hz) compared to the corresponding (E)-isomer (around 15-18 Hz). For this compound, you would analyze the coupling of the proton on the double bond.

Part 5: Alternative Synthetic Approaches

FAQ 9: Are there alternative methods to synthesize (Z)-enynols if the Sonogashira/reduction pathway is problematic?

Yes, if the standard methods are not yielding the desired results, other strategies can be employed.

  • Zirconium-Mediated Three-Component Coupling: As mentioned earlier, this one-pot procedure can be highly stereoselective for the (Z)-isomer and avoids the need for a separate reduction step. [12][13]* Tellurium-Based Methods: The cross-coupling of (Z)-bis-vinylic tellurides with terminal alkynes in the presence of a Pd(II)/Cu(I) catalyst system has been shown to produce (Z)-enynes with complete retention of configuration. [17] These methods, while potentially less common, offer valuable alternatives for accessing challenging (Z)-enyne targets.

References

  • A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of (Z)-Enynes via Pd(II)/CuI(I)-Catalyzed Cross- Coupling Reaction of bis-Vinylic Tellurides with 1-Alkynes.
  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. Available at: [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Available at: [Link]

  • Access to Z-Selective 1,3-Enynes via Ni-Catalyzed Intermolecular Cross-Alkylalkynylation of Terminal Alkynes | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • A facile Zr-mediated approach to (Z)-enynols and its application to regio- and stereoselective synthesis of fully substituted dihydrofurans - PubMed. Available at: [Link]

  • Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC - PubMed Central. Available at: [Link]

  • Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation - PMC - NIH. Available at: [Link]

  • The Sonogashira Coupling.
  • Chemistry Lindlar Catalyst - SATHEE. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Available at: [Link]

  • Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation | ACS Catalysis - ACS Publications. Available at: [Link]

  • Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Lindlar catalyst - L.S.College, Muzaffarpur. Available at: [Link]

  • Lindlar catalyst - Wikipedia. Available at: [Link]

  • Catalytic Reduction of Alkynes and Allenes.
  • A Facile Zr-Mediated Approach to (Z)-Enynols and Its Application to Regio- and Stereoselective Synthesis of Fully Substituted Dihydrofurans | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • What is used for this compound. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization | Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-C6H8O-001 Version: 1.0 Last Updated: January 14, 2026

Introduction

(Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable enyne alcohol and a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and vitamins.[1] Its unique structure, containing a primary alcohol, a Z-configured double bond, and a terminal alkyne, provides a versatile scaffold for synthetic transformations. However, this same functionality renders the molecule susceptible to degradation under various conditions, particularly in acidic or basic media.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. By explaining the causality behind its reactivity, we aim to equip users with the knowledge to design robust experimental protocols, troubleshoot unexpected outcomes, and ensure the integrity of their results.

Core Stability Concerns

The primary stability issues stem from the molecule's nature as a propargylic alcohol derivative and its conjugated π-system, making it sensitive to acid-catalyzed rearrangements, polymerization, and oxidation.

ConditionRisk LevelPrimary Degradation Pathway(s)Key Considerations
Acidic (pH < 6) High Meyer-Schuster Rearrangement, PolymerizationCatalyzed by strong Brønsted or Lewis acids. Reaction is often rapid and temperature-dependent.
Basic (pH > 8) Moderate Deprotonation, Polymerization, Potential RearrangementStrong bases can deprotonate the terminal alkyne or hydroxyl group. Risk increases with temperature.
Thermal Moderate Polymerization, IsomerizationThe compound is heat-sensitive; prolonged heating can lead to complex mixtures and insoluble polymers.
Oxidative Moderate Oxidation of Alcohol, Alkyne/Alkene CleavageSusceptible to common oxidizing agents. Store under an inert atmosphere to minimize air exposure.

Troubleshooting Guide

This section addresses common issues encountered during the handling and reaction of this compound.

Q1: My reaction in acidic media resulted in a low yield of my desired product and the formation of an unexpected α,β-unsaturated aldehyde. What is the cause?

A1: You are likely observing an acid-catalyzed Meyer-Schuster rearrangement . This is a classic reaction pathway for propargylic alcohols.[2][3] The mechanism involves the protonation of the primary alcohol, followed by a 1,3-shift of the resulting water molecule to form an allene intermediate. This allene then tautomerizes to the more stable conjugated aldehyde, 3-methylpent-2-en-4-ynal.[2]

  • Causality: The driving force is the formation of a thermodynamically stable conjugated carbonyl system.[2] Even mild acidic conditions (e.g., pH 2-3) or the presence of Lewis acids can initiate this rearrangement.[1] The reaction is often irreversible.[2]

  • Solution:

    • Strict pH Control: If your desired reaction requires acidic conditions, use a buffered system or a very weak acid and maintain the lowest possible temperature.

    • Use Milder Catalysts: Consider alternatives to strong Brønsted acids, such as certain transition-metal or Lewis acid catalysts (e.g., Ag(I), Au(I), InCl₃), which can promote other transformations without inducing the rearrangement as aggressively.[2][4]

    • Inverse Addition: If possible, add the enynol slowly to the acidic reaction mixture to keep its instantaneous concentration low, minimizing the time it is exposed to the acidic environment before reacting via the desired pathway.

Diagram: Meyer-Schuster Rearrangement Pathway

Meyer_Schuster cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement (Rate-Determining) cluster_2 Step 3: Tautomerization & Deprotonation Start This compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated H⁺ Allene Allene Intermediate Protonated->Allene -H₂O (1,3-shift) Product α,β-Unsaturated Aldehyde (Degradation Product) Allene->Product Keto-Enol Tautomerism

Caption: Acid-catalyzed degradation via Meyer-Schuster rearrangement.

Q2: I'm observing a significant amount of an insoluble, tar-like substance forming in my reaction, especially upon heating. Why is this happening?

A2: This is characteristic of polymerization . The conjugated enyne structure of this compound makes it susceptible to polymerization, which can be initiated by heat, acid, base, or radical species.

  • Causality: The high electron density of the double and triple bonds makes them reactive monomers.[5]

    • Acid-Catalyzed: Strong acids can generate carbocationic intermediates that initiate cationic polymerization.

    • Base-Catalyzed: Strong bases can deprotonate the terminal alkyne, creating an acetylide anion that can act as a nucleophile and initiate anionic polymerization.

    • Thermal/Radical: The compound is heat-sensitive. High temperatures or the presence of radical initiators (like trace peroxides in solvents) can trigger radical polymerization.

  • Solution:

    • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid localized overheating by using an appropriate heating mantle and ensuring good stirring.

    • Inert Atmosphere: Purge your reaction vessel with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can contribute to oxidative degradation and radical formation.

    • Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate peroxides that can act as radical initiators.

    • Limit Exposure to Strong Acid/Base: Minimize reaction times and use only the required stoichiometric amount of acid or base.

Q3: My work-up procedure seems to be causing product loss. How can I safely quench my reaction and isolate my product?

A3: Improper quenching can expose the sensitive enynol to harsh pH changes or prolonged contact with reagents, leading to degradation. The key is a rapid and gentle neutralization process.

  • Causality: A rapid, unbuffered quench of a strong acid with a strong base (or vice-versa) can create localized areas of extreme pH, catalyzing degradation. For acid-catalyzed reactions, failure to completely neutralize the acid will allow the Meyer-Schuster rearrangement to proceed during work-up and purification.

  • Solution:

    • Cool the Reaction: Before quenching, cool the reaction mixture to 0°C or below to reduce the rate of potential degradation reactions.

    • Use a Mild Quench: For acidic reactions, quench by slowly adding the reaction mixture to a chilled, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) with vigorous stirring.[1] This provides a buffered neutralization.

    • For Basic Reactions: Quench with a chilled, dilute solution of a weak acid like ammonium chloride (NH₄Cl).

    • Minimize Aqueous Contact: After quenching, promptly extract your product into an organic solvent, wash the organic layer with brine to remove excess water, and dry it thoroughly (e.g., over anhydrous MgSO₄ or Na₂SO₄).

    • Purification: Concentrate the product under reduced pressure at low temperatures. If chromatography is required, consider using a neutral stationary phase (like deactivated silica gel) and run the column quickly to minimize contact time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C).[6] Protect it from light, heat, and sources of ignition.[7] Long-term storage at -20°C is recommended for high-purity samples.

Q2: My synthesis requires the rearrangement of a propargylic alcohol. Are there milder alternatives to strong acids like sulfuric acid? A2: Yes, the use of strong, hot acids is often considered a harsh and outdated method for this type of transformation.[4][8] Modern methods offer milder conditions and better selectivity. Consider exploring:

  • Lewis Acids: Catalysts like BiCl₃ or InCl₃ can be effective.[2][4]

  • Transition Metal Catalysts: Gold (Au) and silver (Ag) complexes are particularly effective at activating the alkyne under mild conditions, often at room temperature.[4]

  • Phosphorus-Containing Brønsted Acids: Commercially available hypophosphorus acid has been shown to be an efficient catalyst under milder conditions than traditional strong acids.[8][9]

Q3: What analytical techniques are best for monitoring the stability and purity of this compound? A3: A combination of techniques is recommended for a comprehensive analysis.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products (like the rearranged aldehyde) and quantifying purity over time.[12][13]

  • Gas Chromatography (GC): Useful for assessing purity, especially for monitoring volatile byproducts. A mass spectrometry (MS) detector can help identify unknown degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying degradation products. The appearance of an aldehyde proton (~9-10 ppm in ¹H NMR) is a clear indicator of Meyer-Schuster rearrangement.[10][14]

Recommended Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, inspect the container for integrity. If the material is from a commercial source, verify the storage conditions during transit.

  • Inert Atmosphere: Before first use, flush the headspace of the container with a dry, inert gas (Argon is preferred).

  • Dispensing: Always dispense the liquid in a well-ventilated fume hood.[15] Use clean, dry syringes or cannulas for transfers.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][16]

  • Storage: After dispensing, re-flush the headspace with inert gas, seal the container tightly, and store at 2-8°C, away from incompatible materials like strong acids and oxidizing agents.[6][17]

Protocol 2: Workflow for Monitoring Reaction Stability

This workflow outlines a systematic approach to check for the degradation of this compound during a reaction.

Caption: Workflow for in-process stability monitoring.

References

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol. Available at: [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Available at: [Link]

  • US Hazmat Rentals. (n.d.). Propargyl Alcohol Chemical Storage Specifications. Available at: [Link]

  • ResearchGate. (n.d.). Propargyl alcohol rearrangements by acid or metal activation. Available at: [Link]

  • Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Lewis Acid-Catalyzed Rearrangement of Fluoroalkylated Propargylic Alcohols. Available at: [Link]

  • Royal Society of Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Available at: [Link]

  • SciSpace. (2014). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Available at: [Link]

  • ResearchGate. (n.d.). The classical Meyer–Schuster rearrangement. Available at: [Link]

  • eScholarship, University of California. (n.d.). Electrophilic halogenations of propargyl alcohols. Available at: [Link]

  • Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Current Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Meyer-Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Containing Brønsted Acid Catalysts. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • ACS Publications. (n.d.). Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO2. Available at: [Link]

  • ResearchGate. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Available at: [Link]

  • YouTube. (2020). The Mechanism of Base Catalyzed Keto Enol Tautomerism. Available at: [Link]

  • ResearchGate. (n.d.). Long-Term Thermal Stability and Oxidation Resistance of HAYNES 233 Alloy. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • SpringerLink. (n.d.). Long-Term Thermal Stability and Oxidation Resistance of HAYNES 233 Alloy. Available at: [Link]

  • ACS Publications. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Available at: [Link]

  • Eramol. (n.d.). Analytical method development & stability studies. Available at: [Link]

  • PubChem. (n.d.). 3-Methylpent-2-en-4-ynal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Radical-mediated oxidative annulations of 1,n-enynes involving C–H functionalization. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed functionalization of enynes. Available at: [Link]

Sources

troubleshooting separation of (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Separation of (Z) and (E) Isomers of 3-Methylpent-2-en-4-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the chromatographic separation of (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of these geometric isomers. As a key intermediate in the synthesis of various high-value compounds, including vitamin A, achieving high isomeric purity is often a critical process parameter. This resource offers a collection of frequently asked questions (FAQs), detailed troubleshooting protocols, and the scientific rationale behind these experimental strategies.

Physicochemical Properties of (Z) and (E) Isomers

A fundamental understanding of the physicochemical differences between the (Z) and (E) isomers is the cornerstone of developing a successful separation strategy. While these isomers share the same molecular formula and weight, their distinct spatial arrangements lead to subtle but significant differences in their physical properties, which can be exploited for chromatographic separation.

Property(Z)-3-methylpent-2-en-4-yn-1-ol(E)-3-methylpent-2-en-4-yn-1-olRationale for Separation
Boiling Point 171 °C (at atmospheric pressure); 65 °C (at 1.253 kPa)77-78 °C (at 18 Torr / 2.4 kPa); 73 °C (at 1.253 kPa)The difference in boiling points suggests that Gas Chromatography (GC) is a viable separation technique. The (E)-isomer, with its generally higher boiling point, is expected to have a longer retention time.
Polarity (Predicted) LogP: 0.55820XLogP3: 0.55820The predicted LogP values are identical, indicating very similar overall polarity. However, the spatial arrangement of the polar hydroxyl group relative to the rest of the molecule can lead to differences in dipole moment and accessibility for interaction with stationary phases, which is key for HPLC and SFC.
Refractive Index 1.4445-1.44651.4445-1.4465The similar refractive indices are as expected for geometric isomers.
Density 0.940 g/cm³0.8577 g/cm³ (at 26 °C)The difference in density may be a factor in separation techniques that are sensitive to molecular packing, though it is less directly exploited in standard chromatography.

Note: The reported boiling points vary across different sources and pressures. It is crucial to consider the experimental conditions when interpreting these values.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the separation of (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol.

Q1: My (Z) and (E) isomers are co-eluting in my reversed-phase HPLC. How can I improve the resolution?

A1: Co-elution of geometric isomers is a frequent challenge due to their similar polarities. Here’s a systematic approach to improving resolution:

  • Mobile Phase Optimization:

    • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity. Methanol is a weaker eluent than acetonitrile and can enhance separation for some aromatic compounds by promoting longer retention times.

    • Adjust the Water/Organic Ratio: A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve resolution.

    • Introduce Additives: Small amounts of an acid (e.g., formic acid or acetic acid) or a base can modify the surface of the stationary phase and the ionization state of your analytes, potentially improving peak shape and selectivity.

  • Stationary Phase Selection:

    • While C18 columns are a good starting point, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different selectivities that can enhance the separation of isomers.

  • Temperature Optimization:

    • Temperature can significantly impact selectivity. Try decreasing the column temperature (e.g., to 15-20 °C). Lower temperatures can sometimes enhance the separation of geometric isomers.

Q2: I am observing significant peak tailing for both isomers. What is causing this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica support.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For an alcohol like 3-methylpent-2-en-4-yn-1-ol, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase, which are designed to minimize silanol interactions.

Q3: My peaks are very broad, leading to poor resolution. What are the likely causes?

A3: Peak broadening can stem from several factors, both instrumental and chemical.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.

  • Injection Volume and Solvent: Injecting too large a volume of your sample, especially if it's dissolved in a solvent stronger than the mobile phase, can cause peak broadening. Try reducing the injection volume or dissolving your sample in the mobile phase.

  • Flow Rate: Each column has an optimal flow rate. A flow rate that is too high or too low can lead to increased band broadening. Consult the column manufacturer's guidelines.

  • Data Acquisition Rate: An insufficient data acquisition rate by the detector can lead to artificially broadened peaks. Ensure you have at least 15-20 data points across each peak.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is a starting point based on methods for similar enyne and dienyl compounds.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: ODS (C18) column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 36% water in methanol.

    • Flow Rate: 0.20 mL/min.

    • Column Temperature: 25 °C (can be optimized).

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • The (Z)-isomer is expected to elute before the (E)-isomer.

    • Monitor the separation and adjust the mobile phase composition or temperature as needed to optimize resolution.

Protocol 2: Gas Chromatography (GC) for Isomer Separation

Given the volatility of the isomers, GC is a powerful alternative.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer mixture in a volatile solvent like hexane or dichloromethane.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-23, 0.25 mm ID x 30 m).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 160 °C, and finally ramp at 4 °C/min to 220 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Procedure:

    • Inject the sample.

    • The elution order may vary depending on the column, but typically the isomer with the lower boiling point will elute first.

Protocol 3: Supercritical Fluid Chromatography (SFC) for Isomer Separation

SFC is an excellent technique for separating isomers, offering high efficiency and speed.

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., methanol).

  • SFC Conditions:

    • Column: A chiral stationary phase (e.g., polysaccharide-based) can sometimes offer good selectivity for geometric isomers.

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent gradient.

    • Flow Rate: 2-4 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 120 bar.

    • Detection: UV-Vis or Mass Spectrometry.

  • Procedure:

    • Equilibrate the system.

    • Inject the sample and run the gradient program.

    • Optimize the gradient and co-solvent to achieve baseline separation.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor separation of the (Z) and (E) isomers.

Troubleshooting_Workflow Start Initial Chromatogram: Poor Isomer Separation CoElution Co-elution or Poor Resolution (Rs < 1.5) Start->CoElution PeakShape Poor Peak Shape? (Tailing or Broadening) Start->PeakShape CoElution->PeakShape No OptimizeMobilePhase Optimize Mobile Phase: 1. Adjust Organic/Aqueous Ratio 2. Switch Organic Solvent (MeOH/ACN) 3. Add Modifier (e.g., 0.1% Formic Acid) CoElution->OptimizeMobilePhase Yes CheckHardware Check System Hardware: - Fittings and tubing (extra-column volume) - Injection volume/solvent PeakShape->CheckHardware Yes End Achieved Baseline Separation PeakShape->End No ChangeColumn Change Stationary Phase: - Phenyl-Hexyl - Polar-Embedded OptimizeMobilePhase->ChangeColumn OptimizeTemp Adjust Temperature: - Decrease for better selectivity ChangeColumn->OptimizeTemp OptimizeTemp->End AdjustMobilePhase_PeakShape Adjust Mobile Phase: - Add competing base (e.g., TEA) for tailing - Ensure pH suppresses silanol activity CheckHardware->AdjustMobilePhase_PeakShape CheckMethodParams Review Method Parameters: - Flow Rate - Data Acquisition Rate AdjustMobilePhase_PeakShape->CheckMethodParams CheckMethodParams->End

Caption: Troubleshooting workflow for isomer separation.

References

  • Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Retrieved from [Link]

  • Palczewski, G., et al. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. Retrieved from [Link]

  • Google Patents. (2002). US20020019521A1 - Separation of olefinic isomers.
  • SIELC Technologies. Separation of 3-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-2-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 252-256.
  • The Analytical Scientist. (2014). Three Gurus of Supercritical Fluid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Penten-4-yn-1-ol, 3-methyl-. Retrieved from [Link]

  • IJCRT.org. (2020). ANALYTICAL METHOD VALIDATION OF VITAMIN-A ACETATE IN SUNFLOWER BY LIQUID CHROMATOGRAPHY METHOD (RP- HPLC). Retrieved from [Link]

  • Agilent Technologies. (2014). Rapid Simultaneous Analysis of Vitamin A as Retinyl Palmitate and Beta Carotene Using the Agilent 1290 Infinity LC and STM. Retrieved from [Link]

  • Google Patents. (2020). CN108445098B - Analysis method for detecting impurities in vitamin A palmitate.
  • Bloomtech. This compound CAS 6153-05-5. Retrieved from [Link]

  • ResearchGate. (2018). Simultaneous determination of six vitamin A substances by multi-wavelength HPLC and application to different marine shellfishes. Request PDF. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Technical Support Center: (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile enyne alcohol in their work. As a key intermediate in the synthesis of complex molecules, including Vitamin A, its stability and degradation behavior are of critical importance.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and fundamental degradation characteristics of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways due to its combination of a primary allylic alcohol, a conjugated double bond, and a terminal triple bond. The primary routes of degradation are oxidation, thermal polymerization, and photochemical reactions.[1][3][4]

  • Oxidative Degradation: The primary alcohol can be oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-yn-1-al, and further to the carboxylic acid.[5][6] The electron-rich double and triple bonds are also susceptible to oxidative cleavage by agents like ozone or strong permanganate, leading to smaller, fragmented molecules.

  • Thermal Degradation & Polymerization: As a heat-sensitive compound with conjugated double and triple bonds, it is prone to polymerization upon heating.[4] This is a significant concern during distillation or high-temperature reactions, leading to yield loss and the formation of intractable polymeric materials.

  • Photochemical Degradation: Enyne systems are known to be photochemically active.[7] Exposure to light, particularly UV, can initiate radical cascade reactions, cyclizations, or isomerizations, leading to a complex mixture of degradation products.[8][9]

  • Acid/Base-Catalyzed Rearrangement: Under acidic conditions, the allylic alcohol can undergo rearrangement.[4] While this is part of its synthesis from an isomeric alcohol, unintended exposure to acid can cause isomerization or other side reactions.

Below is a diagram illustrating the major potential degradation pathways.

G cluster_main Degradation Pathways of this compound cluster_products main This compound Ox_Aldehyde Aldehyde Derivative main->Ox_Aldehyde Oxidation (e.g., mild oxidant) Polymer Polymeric Material main->Polymer Heat (Δ) Isomers Isomers / Rearrangement Products main->Isomers Acid (H+) Photo_Products Photocyclization Products main->Photo_Products Light (hν) Ox_Acid Carboxylic Acid Derivative Ox_Aldehyde->Ox_Acid Further Oxidation (e.g., KMnO4)

Caption: Major degradation pathways of the target compound.

Q2: How should I properly store and handle this compound?

A2: Given its sensitivity, proper storage is crucial to maintain its purity and integrity.

ParameterRecommendationRationale
Temperature 2-8°C[2]Minimizes thermal degradation and polymerization.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol and the unsaturated bonds.
Light Amber vial or protection from lightAvoids photochemical reactions and degradation.[7][8]
Container Tightly sealed glass containerPrevents exposure to atmospheric moisture and oxygen.

Handling: Always handle under an inert atmosphere. Use clean, dry glassware to prevent acid- or base-catalyzed side reactions. For quantitative work, it is advisable to use freshly purified material or to re-analyze the purity of stored material before use.

Q3: What analytical methods are best for monitoring the stability and degradation of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, often coupled with a UV detector (as the conjugated system is chromophoric) and a mass spectrometer (MS), is the preferred method. This allows for the separation of the parent compound from its degradation products and provides mass information for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of any isolated degradation products. Comparing the NMR spectrum of a stressed sample to a reference standard can quickly reveal the extent of degradation and the formation of new species.

  • Gas Chromatography (GC): Due to its volatility, GC-MS can also be used. However, care must be taken with the inlet temperature to avoid on-column thermal degradation.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed.
Potential Cause Scientific Explanation & Troubleshooting Steps
Starting Material Degradation The compound may have degraded during storage. The conjugated enyne system is prone to polymerization, and the alcohol can oxidize.[3][4] Solution: 1. Check the purity of your starting material via HPLC or NMR before use. 2. If purity is low, consider re-purifying by vacuum distillation, keeping the temperature as low as possible to prevent polymerization.[10] 3. Always store the compound under inert gas at 2-8°C, protected from light.[2]
Reagent/Solvent Quality Trace impurities in reagents or solvents (e.g., acid, water, peroxides) can initiate degradation pathways or interfere with the desired reaction.[11] Solution: 1. Use freshly purified or high-purity anhydrous solvents. 2. If your reaction is base-sensitive, ensure your base is freshly titrated or from a new bottle. 3. Degas solvents to remove dissolved oxygen, which can cause oxidative side reactions.
Incorrect Reaction Conditions Overheating can lead to polymerization, while insufficient temperature may prevent the reaction from starting.[4][11] Ineffective mixing can also lead to poor results. Solution: 1. Carefully monitor and control the reaction temperature. Do not assume the set temperature is the actual internal temperature. 2. Ensure vigorous and efficient stirring, especially in heterogeneous mixtures. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.[11]
Problem 2: I observe multiple unexpected spots on my TLC plate or peaks in my HPLC chromatogram.
Potential Cause Scientific Explanation & Troubleshooting Steps
Formation of Degradation Products The unexpected products are likely degradants. Oxidative products (aldehydes, acids) will be more polar, while non-polar polymers may streak or remain at the baseline on TLC. Solution: 1. Conduct a forced degradation study (see protocol below) to generate and identify potential degradation products. This will help you create a "fingerprint" of what to expect under different stress conditions. 2. Re-run your reaction under stricter inert conditions (glovebox or Schlenk line) and with protection from light to see if the side products are eliminated.
Isomerization The (Z)-configuration of the double bond may isomerize to the (E)-isomer under certain conditions (e.g., acid, light, or heat).[4] Solution: 1. Check for the presence of the (E)-isomer, which may have a slightly different retention time or Rf value. The coupling constants in the ¹H NMR spectrum can definitively distinguish between Z and E isomers. 2. Avoid acidic conditions unless required by the reaction protocol. Buffer the reaction mixture if necessary.
Product Instability During Workup The desired product may be unstable to the workup conditions (e.g., aqueous acid/base wash).[12] Solution: 1. Test the stability of your product by taking a small aliquot of the crude reaction mixture and subjecting it to the planned workup conditions. Analyze by TLC/HPLC. 2. If instability is found, modify the workup. Consider using a solid-phase scavenger, a dry filtration through silica or alumina, or a non-aqueous workup.

The following diagram outlines a logical workflow for troubleshooting low yield.

G start_node Low Product Yield Observed p1 1. Verify Purity of Starting Material (HPLC, NMR) start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node end_node end_node d1 Is Purity >98%? p1->d1 p2 Re-purify Starting Material (e.g., Vacuum Distillation) d1->p2 No p3 2. Review Reaction Conditions d1->p3 Yes p2->p1 d2 Are conditions strictly inert & light-protected? p3->d2 p4 Re-run with degassed solvents, inert atmosphere, & foil wrap d2->p4 No p5 3. Investigate Workup/Purification d2->p5 Yes p4->end_node Re-analyze results p6 Test product stability to workup conditions p5->p6 p6->end_node Optimize as needed

Caption: A logical workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products.

Objective: To generate and identify likely degradants under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate all samples at 60°C for 24 hours. After incubation, neutralize the acidic and basic samples before analysis.

  • Oxidative Stress:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Stress:

    • Place 2 mL of the stock solution in a quartz cuvette or clear glass vial.

    • Expose the sample to a photostability chamber with a light source (e.g., Xenon lamp) for 24 hours.

    • Run a parallel control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-MS method.

    • Compare chromatograms to identify new peaks corresponding to degradation products. Use the MS data to propose structures.

References

  • Vertex AI Search Result. (n.d.). This compound CAS 6153-05-5. Retrieved January 14, 2026.
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  • ResearchGate. (n.d.). Scheme of enynes and reaction pathway. Retrieved January 14, 2026, from [Link]

  • ChemicalBook. (2024, March 13). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process. Retrieved January 14, 2026.
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  • Singh, A. K., et al. (2024). Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones. Organic Letters, 26(4), 846-851. [Link]

  • LookChem. (n.d.). This compound. Retrieved January 14, 2026.
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  • ACS Publications. (2024, January 17). Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones. Retrieved January 14, 2026.
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  • NSF Public Access Repository. (2023, August 1). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved January 14, 2026.
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  • Pure. (2023, November 18).
  • RSC Publishing. (n.d.). Photocatalytic decarboxylative [2 + 2 + 1] annulation of 1,6-enynes with N-hydroxyphthalimide esters for the synthesis of indene-containing polycyclic compounds. Retrieved January 14, 2026.
  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved January 14, 2026.
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  • YouTube. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. Retrieved January 14, 2026.
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Navigating the Thermal Challenges of 3-methyl-2-penten-4-yn-1-ol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-2-penten-4-yn-1-ol and its isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of handling this thermally sensitive and highly reactive compound. As a critical intermediate in the synthesis of Vitamin A, carotenoids like astaxanthin and zeaxanthin, and other fine chemicals, understanding its stability is paramount to experimental success and safety.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the integrity of your materials and the reliability of your results.

Understanding the Inherent Instability

3-methyl-2-penten-4-yn-1-ol is a C6 alcohol possessing both a double and a triple bond.[1][4] This ene-yne functionality is the source of its synthetic utility and its inherent instability. Both the (Z) (cis) and (E) (trans) isomers are known to be heat-sensitive, with a propensity for polymerization.[3][4] Furthermore, under certain conditions, a significant exothermic reaction can occur. Specifically, the (Z)-isomer can undergo cyclization to form 2,3-dimethylfuran, a reaction that can release a substantial amount of heat.[4] It is also critical to note that heating this compound above 120°C in a sealed container can lead to an explosion.[1][3]

Property(Z)-isomer (cis)(E)-isomer (trans)
Appearance Oily liquidOily liquid
Boiling Point 65°C (at 1.253 kPa)73°C (at 1.253 kPa)
Refractive Index 1.4820 (at 20°C)1.4934 (at 20°C)
Primary Use Intermediate for Vitamin A synthesisIntermediate for astaxanthin and zeaxanthin synthesis

Data compiled from ChemicalBook.[4]

Troubleshooting Guide: A Proactive Approach to Degradation

This section addresses common issues encountered during the handling and use of 3-methyl-2-penten-4-yn-1-ol isomers, providing insights into the root causes and actionable solutions.

Question 1: I've noticed a yellow or brownish discoloration in my sample. What does this indicate and is the material still usable?

Answer: A color change from a colorless or pale-yellow oil to a more pronounced yellow or brown hue is a primary visual indicator of degradation. This is often the first sign of polymerization or the formation of conjugated side products. The increased conjugation in these larger molecules absorbs light at longer wavelengths, resulting in the observed color.

Causality: The discoloration is due to the thermally or photochemically initiated formation of oligomers and polymers. The ene-yne structure makes the molecule susceptible to radical or acid/base-catalyzed polymerization.

Recommended Actions:

  • Immediate Analysis: Before further use, it is crucial to assess the purity of the material. A discolored sample should not be used in sensitive downstream applications without re-analysis.

  • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of the desired isomer and to identify any degradation products. A significant increase in the baseline or the appearance of broad, unresolved peaks can indicate polymerization.

  • Usability Decision: For many synthetic applications, a purity of >95% is required. If the analysis shows significant degradation, the batch should be discarded according to your institution's hazardous waste protocols. Using degraded material can lead to unpredictable reaction outcomes and the introduction of impurities that are difficult to remove.

Question 2: My reaction is giving a lower yield than expected, and I suspect my starting material has degraded. How can I confirm this?

Answer: A drop in yield is a common consequence of using degraded starting material. To confirm this, a multi-faceted analytical approach is recommended to assess the purity and isomeric ratio of your 3-methyl-2-penten-4-yn-1-ol.

Recommended Actions:

  • Quantitative GC-MS Analysis: This is the preferred method for quantifying the purity of the isomers. A stable internal standard should be used for accurate quantification.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide valuable information about the isomeric ratio and the presence of degradation products. Look for a broadening of signals or the appearance of new peaks in the olefinic and aliphatic regions, which could indicate polymerization or isomerization.

  • Workflow for Purity Assessment:

    start Suspected Degradation gcms Perform Quantitative GC-MS Analysis start->gcms nmr Perform ¹H NMR Analysis start->nmr purity Purity >95%? gcms->purity ratio Correct Isomeric Ratio? nmr->ratio purity->ratio Yes discard Discard Material purity->discard No proceed Proceed with Reaction ratio->proceed Yes ratio->discard No

    Caption: Workflow for assessing material integrity.

Question 3: I am observing an unexpected exotherm in my reaction, even at low temperatures. What could be the cause?

Answer: An unexpected exotherm is a serious safety concern and can be indicative of a runaway reaction. With 3-methyl-2-penten-4-yn-1-ol, particularly the (Z)-isomer, this is often due to the acid-catalyzed cyclization to 2,3-dimethylfuran, which is highly exothermic.[4]

Causality: Trace amounts of acid can catalyze this cyclization. Acids can be introduced from various sources, including glassware that has not been properly neutralized, acidic impurities in solvents, or the degradation of other reagents.

Recommended Actions:

  • Immediate Cooling: If it is safe to do so, immediately apply cooling to the reaction vessel to control the exotherm.

  • Quenching: If the reaction cannot be controlled by cooling, and you have a pre-planned quenching procedure, execute it with extreme caution.

  • Review of Protocol:

    • Glassware: Ensure all glassware is scrupulously cleaned and, if necessary, rinsed with a weak base (like a dilute sodium bicarbonate solution) followed by distilled water and dried thoroughly.

    • Solvents: Use freshly distilled or anhydrous grade solvents with low acidity.

    • Reagents: Ensure all other reagents are free from acidic impurities.

  • pH Check: Before adding your 3-methyl-2-penten-4-yn-1-ol, you can test the pH of your reaction mixture (if appropriate for your solvent system) to ensure it is not acidic.

Frequently Asked Questions (FAQs)

Storage & Handling
  • Q1: What are the optimal storage conditions for 3-methyl-2-penten-4-yn-1-ol?

    • A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). To prevent exposure to light, use an amber glass bottle or store it in a dark location. Avoid storing it in a freezer, as this can cause the compound to solidify, and the freeze-thaw cycle can potentially promote degradation.

  • Q2: Should I add a polymerization inhibitor? If so, which one and at what concentration?

    • A2: Yes, for long-term storage, the addition of a polymerization inhibitor is highly recommended. Phenolic inhibitors like hydroquinone or p-tert-butylcatechol are commonly used for unsaturated compounds.[5][] A typical concentration is 100-200 ppm. It is essential to ensure the inhibitor is fully dissolved. For laboratory-scale quantities, adding a small crystal of hydroquinone is often sufficient.

  • Q3: How should I handle the transfer of this compound from its storage container?

    • A3: All transfers should be done under an inert atmosphere to minimize exposure to air and moisture. Use clean, dry syringes or cannulas. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.

Analytical & Experimental
  • Q4: Can you provide a starting point for a GC-MS method to analyze the purity of my sample?

    • A4: A good starting point would be a non-polar capillary column (e.g., DB-1 or HP-5ms).

      • Injector Temperature: 200°C

      • Oven Program: Start at 70°C for 2 minutes, then ramp up at 10°C/minute to 250°C.

      • Detector Temperature: 280°C

      • This method should provide good separation of the (Z) and (E) isomers and allow for the detection of less volatile degradation products.[2]

  • Q5: My experiments require heating. What precautions should I take?

    • A5: Heating should be conducted with extreme caution and always in a well-ventilated fume hood.

      • Use a heating mantle or oil bath: Never use an open flame. This allows for precise and even heating.

      • Maintain an inert atmosphere: This will help prevent oxidative degradation.

      • Monitor the reaction temperature closely: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature.

      • Never heat in a sealed system: The system must be open to an inert gas line with a bubbler to prevent pressure buildup.

      • Start with a small-scale reaction: Before scaling up, perform the reaction on a small scale to assess its thermal behavior.

Experimental Protocols

Protocol 1: Long-Term Storage of 3-methyl-2-penten-4-yn-1-ol
  • Inhibitor Addition: To a clean, dry amber glass bottle, add hydroquinone to a final concentration of 100-200 ppm.

  • Transfer: Under a gentle stream of argon or nitrogen, transfer the 3-methyl-2-penten-4-yn-1-ol into the prepared bottle.

  • Inerting: Seal the bottle with a septum-lined cap. Purge the headspace with argon or nitrogen for 5-10 minutes by inserting a needle connected to the inert gas line and a second needle as an outlet.

  • Sealing: Remove the needles and wrap the cap with parafilm to ensure a tight seal.

  • Storage: Place the sealed bottle in a refrigerator at 2-8°C. Ensure the bottle is clearly labeled with the compound name, date of storage, and the added inhibitor.

Protocol 2: Monitoring Purity by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of your 3-methyl-2-penten-4-yn-1-ol in a suitable solvent like dichloromethane or ethyl acetate. Add an internal standard (e.g., dodecane) at a known concentration.

  • Instrumentation Setup:

    • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: 200°C, splitless injection.

    • Oven Program: 70°C hold for 2 min, ramp 10°C/min to 250°C, hold for 5 min.

    • MS Detector: Scan range 35-350 amu.

  • Analysis: Inject 1 µL of the prepared sample. Integrate the peaks for the (Z) and (E) isomers and any significant impurities. Calculate the purity based on the peak areas relative to the internal standard.

    Caption: GC-MS analysis workflow.

By adhering to these guidelines and protocols, you can mitigate the risks associated with the thermal sensitivity of 3-methyl-2-penten-4-yn-1-ol, ensuring the integrity of your experiments and the safety of your laboratory personnel.

References

  • Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2016). Alkynes polymerization inhibitor - CN105566034B.
  • Google Patents. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters - US3696050A.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031606). Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Composition of the C6+ Fraction of Natural Gas by Multiple Porous Layer Open Tubular Capillaries Maintained at Low Temperatures. PubMed Central. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2022). Development of C6 and Other Volatile Compounds in Pinot Noir Grapes Determined by Stir Bar Sorptive Extraction-GC-MS. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2010). Photochemical isomerization of a pent-2-en-4-yn-1-ol - EP2225193B1.
  • ChemBK. (n.d.). 3-Methyl-2-penten-4-yn-1-ol. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. Retrieved January 14, 2026, from [Link]

  • University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved January 14, 2026, from [Link]

  • YouTube. (2023, December 24). Which Chemical Reactions Release Heat Energy? Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved January 14, 2026, from [Link]

  • Chemistry For Everyone. (2024, September 13). How Can You Tell Heat Of Reaction From Activation Energy? [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • YouTube. (2023, December 23). Why Do Exothermic Reactions Give Off Heat? Retrieved January 14, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the industrial synthesis of Vitamin A and other valuable carotenoids like astaxanthin and zeaxanthin, achieving high yield and, most importantly, high selectivity for the (Z)-isomer is paramount.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the catalytic choices involved, offering troubleshooting advice for common experimental hurdles and detailed methodologies to ensure the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Catalyst Selection

This section addresses the fundamental questions researchers face when approaching the synthesis of this compound.

Q1: What is the most industrially relevant and direct method for synthesizing this compound?

The most common and efficient route is the acid-catalyzed allylic rearrangement (a[3][4]-transposition) of the tertiary alcohol, 3-methylpent-1-en-4-yn-3-ol.[5][6] This reaction reconfigures the molecule to form the more stable, conjugated primary alcohol. The process typically yields an isomeric mixture, with the desired (Z)-isomer being the major product, often in a ratio of approximately 85:15 (Z:E).[1]

Q2: Which catalysts are recommended for the allylic rearrangement to maximize (Z)-isomer selectivity?

Your choice of acid catalyst is the most critical parameter influencing the Z:E ratio.

  • Conventional Mineral Acids: Dilute sulfuric acid (H₂SO₄) is a widely used and effective catalyst for this rearrangement.[5][6] It is cost-effective and readily available, providing good yields and selectivity under optimized conditions.

  • Acidic Ionic Liquids: For researchers seeking to improve upon the standard Z:E ratio, acidic ionic liquids such as [HNMP]HSO₄ (N-methyl-2-pyrrolidone hydrogen sulfate) have emerged as a superior alternative.[6] These catalysts can increase the proportion of the (Z)-isomer to around 88% and offer the significant advantage of being non-volatile, which simplifies product separation via distillation and allows for catalyst recycling.[6]

Q3: Why is achieving high (Z)-selectivity so critical for this synthesis?

The geometry of the double bond is crucial for subsequent steps. For instance, in the renowned Isler synthesis of Vitamin A, only the (Z)-isomer of 3-methylpent-2-en-4-yn-1-ol can be successfully coupled with the C14-aldehyde component to build the characteristic polyene chain.[1] The (E)-isomer is an unreactive impurity in this context. While the isomers can be separated by fractional distillation, their close boiling points make this process energy-intensive and can lead to product loss.[6] Therefore, maximizing the Z:E ratio at the catalytic step is the most economically and chemically efficient strategy.

Q4: Are alternative synthetic routes, such as Sonogashira coupling, viable for this molecule?

While theoretically possible, constructing this compound via a Sonogashira coupling is not the preferred method for its bulk synthesis. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and a vinyl halide.[4][7] To synthesize the target molecule, one would need to couple a (Z)-configured vinyl halide with prop-1-yne.

  • Advantages: This route could offer excellent stereochemical control if a pure (Z)-vinyl halide is used.

  • Disadvantages: It involves a multi-step synthesis to prepare the required vinyl halide precursor, making it less atom-economical and more complex than the single-step allylic rearrangement. For this specific target, the rearrangement is far more direct.

Q5: Is it possible to synthesize the (E)-isomer and then isomerize it to the desired (Z)-isomer?

Yes, Z/E isomerization is possible, but it adds complexity to the overall process. Photochemical isomerization, which involves irradiating the (E)-isomer with UV light in the presence of a photosensitizer, can be used to convert it to the (Z)-isomer.[1] However, this requires specialized equipment and introduces an extra step. The more practical approach is to optimize the initial rearrangement to produce the highest possible Z:E ratio, separate the minor (E)-isomer, and then, if desired, subject the isolated (E)-isomer to isomerization to maximize the overall yield of the (Z)-product.

Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This section is structured to help you diagnose and resolve common problems encountered during the synthesis.

Problem 1: Low Z:E Ratio in the Final Product

A lower-than-expected Z:E ratio is the most frequent challenge, directly impacting the utility of your product.

  • Probable Cause A: Suboptimal Catalyst System or Concentration.

    • Why it happens: The catalyst plays a direct role in the transition state of the rearrangement. An incorrect acid concentration can alter the reaction pathway, potentially favoring the thermodynamically more stable (but undesired) (E)-isomer.

    • Solution:

      • Verify Catalyst Concentration: For H₂SO₄, ensure the concentration is within the optimal range as specified in the protocol (e.g., 21.5% H₂SO₄ in a solvent like chloroform).[5]

      • Consider an Ionic Liquid: If consistently poor selectivity is observed with H₂SO₄, switch to an acidic ionic liquid like [HNMP]HSO₄, which has been demonstrated to provide a higher Z:E ratio.[6]

  • Probable Cause B: Incorrect Reaction Temperature.

    • Why it happens: Temperature influences the reaction's kinetic versus thermodynamic control. While higher temperatures can increase the reaction rate, they may also provide enough energy to overcome the barrier to forming the more stable (E)-isomer, thus decreasing (Z)-selectivity.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 55°C).[5][6] Use a precisely controlled oil bath or reactor jacket.

      • Monitor Progress: Track the reaction by TLC or GC to determine the optimal reaction time, avoiding prolonged heating that could lead to isomerization.

Problem 2: Low Overall Yield or Product Decomposition

Low yields are often traced back to the inherent instability of the starting material and product.

  • Probable Cause A: Thermal Degradation.

    • Why it happens: Both the reactant (3-methylpent-1-en-4-yn-3-ol) and the product are heat-sensitive.[6] The conjugated enyne system is susceptible to polymerization and other side reactions at elevated temperatures, especially during the final distillation.

    • Solution:

      • Use Vacuum Distillation: Purify the final product using vacuum distillation to lower the boiling point and minimize thermal stress. The boiling point of the (Z)-isomer is approximately 65°C at 1.25 kPa.[6]

      • Avoid Overheating: During the reaction workup, use a rotary evaporator at the lowest feasible temperature to remove solvents.

  • Probable Cause B: Polymerization.

    • Why it happens: The double and triple bonds in the molecule make it susceptible to acid-catalyzed or radical-initiated polymerization, appearing as an intractable tar or residue.[6]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can generate radical initiators.

      • Consider Inhibitors: If polymerization is severe, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) to the distillation flask can be beneficial, though this will require subsequent purification.

Part 3: Data Summary & Experimental Protocols

Catalytic System Performance: A Quantitative Comparison

The table below summarizes the performance of the primary catalytic systems for the allylic rearrangement of 3-methylpent-1-en-4-yn-3-ol.

Catalyst SystemProduct(s)Overall Yield (%)Selectivity (Z:E Ratio)Reaction ConditionsReference
Sulfuric Acid (H₂SO₄) (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol86.6%85.1:14.921.5% H₂SO₄ in isopropyl ether, 55°C, 2h[5]
Acidic Ionic Liquid ([HNMP]HSO₄) (Z)- and (E)-3-methylpent-2-en-4-yn-1-olNot specified88:1255°C, 6h[6]
Experimental Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from established industrial procedures.[5][6]

  • Preparation: To a stirred solution of 3-methylpent-1-en-4-yn-3-ol (1 equivalent) in isopropyl ether, add a dilute solution of sulfuric acid (e.g., 21.5% H₂SO₄).

  • Reaction: Heat the reaction mixture to 55°C in a water bath with continuous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional vacuum distillation to separate the (Z) and (E) isomers.

Experimental Protocol 2: Synthesis using Acidic Ionic Liquid Catalyst

This protocol highlights the advantages of using a recyclable catalyst.[6]

  • Preparation: In a reaction vessel, mix 3-methylpent-1-en-4-yn-3-ol (1 equivalent) with the acidic ionic liquid [HNMP]HSO₄.

  • Reaction: Heat the mixture to 55°C and stir for approximately 6 hours. Monitor the reaction for the disappearance of the starting material.

  • Product Isolation: Due to the non-volatile nature of the ionic liquid, the product can be directly separated from the catalyst by vacuum distillation.

  • Catalyst Recycling: The remaining ionic liquid can be washed, dried, and reused for subsequent batches. Its catalytic activity may decrease after several cycles.[6]

Part 4: Visualization of Key Processes

Diagrams help clarify complex decision-making processes and reaction pathways.

Catalyst_Selection_Workflow start Goal: Synthesize This compound rearrangement Primary Method: Allylic Rearrangement of 3-methylpent-1-en-4-yn-3-ol start->rearrangement catalyst_choice Catalyst Choice? rearrangement->catalyst_choice h2so4 Sulfuric Acid (H₂SO₄) catalyst_choice->h2so4 Standard Protocol ionic_liquid Acidic Ionic Liquid ([HNMP]HSO₄) catalyst_choice->ionic_liquid Improved Selectivity h2so4_pros Pros: - Cost-effective - Readily available - Good yield (∼85% Z) h2so4->h2so4_pros ionic_liquid_pros Pros: - Higher Z-selectivity (∼88% Z) - Non-volatile (easy separation) - Recyclable ionic_liquid->ionic_liquid_pros outcome Outcome: Mixture of (Z) and (E) isomers h2so4_pros->outcome ionic_liquid_pros->outcome purification Purification: Fractional Vacuum Distillation outcome->purification Rearrangement_Mechanism start_mol Start: 3-methylpent-1-en-4-yn-3-ol (Tertiary Alcohol) protonation Protonation of -OH group by H⁺ (catalyst) start_mol->protonation + H⁺ water_loss Loss of H₂O to form allylic carbocation protonation->water_loss - H₂O carbocation Resonance-stabilized carbocation intermediate water_loss->carbocation Resonance attack Nucleophilic attack by H₂O on primary carbon carbocation->attack + H₂O deprotonation Deprotonation to regenerate catalyst (H⁺) attack->deprotonation - H⁺ product_mol Product: this compound (Primary Alcohol) deprotonation->product_mol

Caption: Simplified mechanism of acid-catalyzed rearrangement.

References

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  • ACS Publications. (n.d.). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters. Retrieved from [Link]

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  • NIH. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science. Retrieved from [Link]

  • NIH. (n.d.). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. Angewandte Chemie. Retrieved from [Link]

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Validation & Comparative

comparative reactivity of (Z) vs (E)-3-methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (Z) vs. (E)-3-Methylpent-2-en-4-yn-1-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of organic synthesis, conjugated enynes are invaluable building blocks, prized for their unique electronic properties and versatile reactivity. Among these, the stereoisomers of 3-methylpent-2-en-4-yn-1-ol represent critical C6 synthons, particularly in the industrial production of vital fat-soluble vitamins and carotenoids. The (Z)-isomer is a key intermediate in the synthesis of Vitamin A, whereas the (E)-isomer is foundational for constructing carotenoids like astaxanthin and zeaxanthin.[1][2] This guide provides a detailed comparative analysis of the reactivity of these two isomers, moving beyond simple observation to dissect the fundamental principles—steric, electronic, and mechanistic—that govern their differential behavior. For researchers in synthetic chemistry and drug development, understanding these nuances is paramount for strategic reaction design, catalyst selection, and maximizing stereochemical control in complex molecular architectures.

Structural and Spectroscopic Foundations

The fundamental difference between the (Z) and (E) isomers lies in the spatial arrangement of substituents around the C2=C3 double bond. This seemingly subtle variation in geometry has profound implications for the molecule's overall shape, steric environment, and, consequently, its interaction with reactants and catalysts.

  • (Z)-3-methylpent-2-en-4-yn-1-ol (cis): The hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are on the same side of the double bond. This arrangement introduces significant steric hindrance around the C2-C3 bond, forcing the molecule into a more compact, sterically crowded conformation.

  • (E)-3-methylpent-2-en-4-yn-1-ol (trans): The hydroxymethyl and methyl groups are on opposite sides, resulting in a more linear, extended conformation with greater accessibility to the π-systems of the double and triple bonds.

Caption: Structural comparison of (Z) and (E)-3-methylpent-2-en-4-yn-1-ol.

Spectroscopic analysis is essential for distinguishing between these isomers in a laboratory setting. While mass spectrometry will yield identical results, NMR and IR spectroscopy provide definitive fingerprints.

Spectroscopic Technique(Z)-Isomer Signature(E)-Isomer SignatureRationale
¹H NMR Vinylic proton (-CH =) chemical shift is typically further upfield (lower δ).Vinylic proton (-CH =) chemical shift is more deshielded and appears downfield (higher δ).In the (E) isomer, the vinylic proton can be influenced by the anisotropic effect of the alkyne's π-system, leading to deshielding.[3]
¹³C NMR Subtle shifts in the chemical shifts of the sp² and sp carbons compared to the (E) isomer.Subtle shifts compared to the (Z) isomer.The steric compression in the (Z) isomer can slightly alter the electronic environment and thus the carbon chemical shifts.
IR Spectroscopy Lacks the strong out-of-plane C-H bending band characteristic of trans-alkenes.Exhibits a distinct, strong absorption band around 960-980 cm⁻¹ for the trans C-H out-of-plane bend.[3]This is a classic diagnostic peak for differentiating cis and trans disubstituted alkenes.

Comparative Reactivity: A Mechanistic Dissection

The stereochemical differences directly translate into distinct reactivity profiles. The accessibility of the π-bonds and the steric environment around them are the primary determinants of reaction kinetics and, in many cases, the product distribution.

Electrophilic Addition

Electrophilic addition reactions, such as hydrohalogenation or hydration, target the electron-rich π-systems of the alkene and alkyne. The initial and rate-determining step is the attack of the π-bond on an electrophile (e.g., H⁺) to form a carbocation intermediate.[4][5][6]

Causality Behind Reactivity Differences:

  • Steric Hindrance: The (E)-isomer presents a more open and accessible double bond. An electrophile can approach with less steric opposition compared to the (Z)-isomer, where the flanking hydroxymethyl and methyl groups shield the π-system. This suggests the (E)-isomer will generally exhibit a faster reaction rate under kinetically controlled conditions.[7][8]

  • Carbocation Stability: Upon protonation of the C2 carbon, a resonance-stabilized allylic carbocation is formed. The geometry of the starting material can influence the stability and subsequent reaction of this intermediate. The less strained environment of the carbocation derived from the (E)-isomer may be more stable, potentially influencing the product ratio in thermodynamically controlled reactions.

Caption: Comparative workflow for electrophilic addition.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are highly sensitive to the geometry of the reactants.[9][10] In this context, the enyne can act as the dienophile.

Causality Behind Reactivity Differences:

  • Transition State Sterics: The (Z)-isomer's fixed cis-like geometry imposes significant steric barriers in the formation of the compact, highly organized transition state required for cycloaddition. This steric clash will increase the activation energy.

  • Diastereoselectivity: The (E)-isomer, with its well-defined and exposed dienophilic component, is expected to be a superior substrate, reacting more rapidly and often with higher diastereoselectivity. The stereochemistry of the (E)-double bond will be faithfully transferred to the newly formed cyclohexene ring, a hallmark of concerted cycloaddition reactions.[9]

Metal-Catalyzed Reactions

Transition metal catalysis is where the most profound differences in reactivity are often observed.[11][12][13] Reactions like cycloisomerization, coupling, and dimerization are critically dependent on the ability of the enyne to coordinate with the metal center.

Causality Behind Reactivity Differences:

  • Ligand Coordination: The initial step involves the coordination of the enyne's π-systems to the metal catalyst (e.g., Pd, Ru, Au).[14][15][16] The (E)-isomer's linear geometry allows for facile and predictable coordination. In contrast, the (Z)-isomer's steric bulk can hinder or alter the mode of coordination, potentially inhibiting the reaction or diverting it down an entirely different mechanistic pathway.[15][16]

  • Formation of Metallacycles: In many cycloisomerization reactions, a key intermediate is a metallacycle. The stereochemistry of the starting enyne directly dictates the stereochemistry of this intermediate, which in turn determines the final product's structure. For example, a palladium-catalyzed reaction might yield a cis-fused bicyclic system from one isomer, while a ruthenium catalyst on the other isomer could produce a trans-fused product via a different mechanism.[15][16]

Metal_Catalysis cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_start (E)-Enyne E_coord Facile Coordination to Metal [M] E_start->E_coord E_intermediate Predictable Metallacycle Intermediate E_coord->E_intermediate E_product Product A (e.g., trans-fused) E_intermediate->E_product Reductive Elimination Z_start (Z)-Enyne Z_coord Hindered/Altered Coordination to Metal [M] Z_start->Z_coord Z_intermediate Alternative Intermediate or No Reaction Z_coord->Z_intermediate Z_product Product B or Decomposition Z_intermediate->Z_product

Caption: Divergent pathways in metal-catalyzed cycloisomerization.

Experimental Protocols

The following protocols are representative methodologies for probing the reactivity of the (Z) and (E) isomers.

Protocol 1: Comparative Electrophilic Bromination

Objective: To quantify the relative rates of electrophilic addition of bromine across the double bond of the (Z) and (E) isomers.

Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of this compound, (E)-3-methylpent-2-en-4-yn-1-ol, and a 0.1 M solution of Br₂ in a non-nucleophilic, dark solvent (e.g., CCl₄ or CH₂Cl₂) at 0 °C.

  • Reaction Setup: In separate, identical, temperature-controlled reaction vessels protected from light, place 10 mL of the (Z)-isomer solution in one and 10 mL of the (E)-isomer solution in the other.

  • Initiation and Monitoring: Simultaneously, add 1.0 equivalent (10 mL) of the cold Br₂ solution to each vessel with vigorous stirring.

  • Quenching and Analysis: At timed intervals (e.g., 1, 5, 15, 30 minutes), withdraw a 1 mL aliquot from each reaction and immediately quench it with an excess of aqueous sodium thiosulfate solution to consume unreacted bromine.

  • Quantification: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting material to the dibrominated product. Plotting the disappearance of the starting material over time will provide a direct comparison of the reaction rates.

Expected Outcome: The reaction with the (E)-isomer is expected to proceed to completion significantly faster than the reaction with the (Z)-isomer due to lower steric hindrance.

Protocol 2: Comparative Ruthenium-Catalyzed Enyne Cycloisomerization

Objective: To compare the product distribution and reaction efficiency of a Ru-catalyzed cycloisomerization.

Methodology:

  • Catalyst Preparation: Use a well-defined ruthenium catalyst known for enyne cycloisomerization, such as [Cp*RuCl(cod)].

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), dissolve 1 mmol of the respective enyne isomer (Z or E) in 10 mL of an appropriate solvent (e.g., toluene or DMA).[15]

  • Catalyst Loading: Add the ruthenium catalyst (e.g., 5 mol%) to each flask.

  • Reaction Conditions: Heat the reaction mixtures to a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup and Isolation: Upon completion (or after a set time, e.g., 24 hours), cool the reactions, filter through a short plug of silica gel to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography and characterize the isolated products by NMR, IR, and mass spectrometry to determine their structures and stereochemistry.

Expected Outcome: The (E)-isomer is likely to yield a specific cycloisomerized product in high yield. The (Z)-isomer may react much slower, require higher catalyst loading, or yield a different constitutional isomer or a complex mixture of products due to unfavored coordination geometry.[15][16]

Summary and Synthetic Implications

FeatureThis compound(E)-3-methylpent-2-en-4-yn-1-ol
Conformation Compact, sterically hinderedExtended, sterically accessible
Electrophilic Addition Slower reaction rates expectedFaster reaction rates expected
Cycloaddition Poor dienophile due to steric clashGood dienophile, high stereochemical fidelity
Metal Catalysis Hindered coordination, may be unreactive or follow alternative pathwaysFacile coordination, predictable outcomes
Primary Application Vitamin A synthesis[1]Astaxanthin, Zeaxanthin synthesis[1]

The stereochemistry of the double bond in 3-methylpent-2-en-4-yn-1-ol is not a passive feature but an active director of chemical reactivity. The (E)-isomer, characterized by its steric accessibility, consistently emerges as the more reactive and predictable substrate in a wide range of transformations, including electrophilic additions, cycloadditions, and metal-catalyzed reactions. Conversely, the steric congestion of the (Z)-isomer often retards reaction rates or necessitates specific catalytic systems capable of overcoming its inherent steric barriers. This comparative analysis underscores a critical principle for synthetic chemists: the choice between (Z) and (E) isomers is a strategic decision that profoundly impacts reaction efficiency, selectivity, and the ultimate success of a synthetic campaign.

References

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A Guide to the Definitive Structural Validation of (Z)-3-Methylpent-2-en-4-yn-1-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereochemical and Positional Isomerism

(Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable building block in organic synthesis, notably in the preparation of carotenoids like prolycopene and antifungal agents such as Leucosceptroids.[1] Its utility is intrinsically linked to its precise structure, including the connectivity of its enyne framework and, crucially, the Z-configuration of its carbon-carbon double bond. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, it often falls short of providing an unambiguous structural proof, especially when dealing with potential signal overlap and the need to differentiate between isomers.

This guide provides a comprehensive comparison of how advanced two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—can be synergistically employed to overcome the limitations of 1D methods. We will demonstrate how this suite of experiments creates a self-validating dataset for the complete and definitive structural elucidation of this complex alcohol, providing researchers and drug development professionals with a robust analytical workflow.

Pillar 1: Establishing the Carbon Skeleton and Proton Environments

The first step in any structural validation is to map the direct connections within the molecule. This involves assigning each proton to its directly attached carbon, a task for which Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is perfectly suited.

Heteronuclear Single Quantum Coherence (HSQC): The C-H Connectivity Map

The HSQC experiment correlates proton signals with their directly attached carbon signals, resolving the ambiguities of overlapping proton spectra by spreading them across the more dispersed ¹³C chemical shift range.[2][3][4] For this compound, we can predict the following one-bond correlations, which form the foundational data for our structural puzzle.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and their HSQC Correlations

Atom LabelProton (¹H) SignalPredicted ¹H Shift (ppm)Carbon (¹³C) SignalPredicted ¹³C Shift (ppm)Expected HSQC Cross-Peak
1 -CH₂OH~4.2C1~60Present
2 =CH-~5.6C2~120Present
3 C=(Quaternary)N/AC3~135
4 ≡C-(Quaternary)N/AC4~85
5 ≡CH~3.1C5~80Present
6 -CH₃~1.9C6~20Present

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Vinylic protons typically appear between 4.5-6.5 ppm, while alkynyl protons are shielded and appear around 1.5-3.0 ppm.[5][6]

The HSQC spectrum cleanly separates the signals, confirming four distinct protonated carbons. However, it provides no information about the two quaternary carbons (C3 and C4) or how these C-H fragments are connected.

Pillar 2: Assembling the Fragments with Through-Bond Correlations

With the basic C-H units identified, the next step is to piece them together. This is achieved by observing correlations between nuclei over two or three bonds, using COSY for proton-proton connections and HMBC for long-range proton-carbon connections.

Correlation Spectroscopy (COSY): Identifying Proton Neighbors

The COSY experiment reveals which protons are J-coupled, typically through two or three bonds (²JHH, ³JHH).[7][8] This allows us to build out spin systems within the molecule.

For this compound, the key expected COSY correlations are:

  • H1 ↔ H2: A strong cross-peak between the methylene protons (~4.2 ppm) and the vinylic proton (~5.6 ppm) would confirm the -CH₂-CH= fragment.

  • H2 ↔ H6 (long-range): A weaker, four-bond (⁴JHH) correlation may be observed between the vinylic proton (H2) and the methyl protons (H6), characteristic of an allylic system.

  • H5 ↔ H6 (long-range): A very weak five-bond (⁵JHH) coupling is possible between the alkynyl proton (H5) and the methyl protons (H6) across the conjugated system.

While COSY connects the protons, it is the Heteronuclear Multiple Bond Correlation (HMBC) experiment that provides the definitive map of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The Unambiguous Connectivity Blueprint

The HMBC experiment is arguably the most powerful tool for this validation, as it detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[3][9] This technique allows us to "see" connections to and from quaternary carbons, bridging the gaps left by HSQC and COSY.

Table 2: Key HMBC Correlations for Structural Confirmation

ProtonCorrelates to Carbon(s)J-CouplingSignificance
H1 (-CH₂OH)C2 , C3 ²JCH, ³JCHConnects the alcohol moiety to the double bond and, crucially, to the quaternary carbon C3.
H2 (=CH-)C1 , C3 , C4 , C6 ²JCH, ²JCH, ³JCH, ³JCHThis is a cornerstone proton. Its correlations link the entire molecule: back to the alcohol carbon (C1), to the quaternary carbons of the double bond (C3) and alkyne (C4), and to the methyl group (C6).
H5 (≡CH)C3 , C4 ³JCH, ²JCHConfirms the position of the alkyne by linking the terminal acetylenic proton to both carbons of the triple bond (C4) and the adjacent double bond (C3).
H6 (-CH₃)C2 , C3 , C4 ³JCH, ²JCH, ³JCHUnambiguously places the methyl group on the double bond by showing strong correlations to C3 and C2, and a key long-range correlation to the alkyne carbon C4.

The collective data from these HMBC correlations provides an undeniable and complete picture of the molecular backbone, leaving no doubt about the connectivity.

Experimental Workflow and Data Visualization

A robust experimental design is critical for acquiring high-quality, trustworthy data. The following outlines a standard protocol and visualizes the analytical logic.

Experimental Protocol: Step-by-Step Guide
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shifts and identify all proton and carbon signals.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a phase-sensitive, edited HSQC experiment using gradients for coherence selection. This will differentiate CH/CH₃ signals from CH₂ signals by phase.[3]

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to capture both ²J and ³J correlations.[3]

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY experiment with a mixing time of 300-500 ms to detect through-space correlations for stereochemical assignment.

  • Data Processing and Interpretation: Process all spectra using appropriate window functions and perform baseline correction. Analyze cross-peaks systematically as described above to assemble the structure.

Visualization of the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve Sample (10-20 mg in 0.6 mL CDCl₃) NMR NMR Spectrometer Prep->NMR OneD 1D Spectra (¹H, ¹³C) NMR->OneD TwoD 2D Spectra (COSY, HSQC, HMBC, NOESY) OneD->TwoD Assign Assign C-H Units (HSQC) TwoD->Assign Connect Establish Connectivity (COSY & HMBC) Assign->Connect Stereo Confirm Stereochemistry (NOESY) Connect->Stereo Structure Final Structure Validation Stereo->Structure

Caption: Experimental workflow from sample preparation to final structure validation.

Visualizing the HMBC Connectivity Blueprint

G C1 C1(H2) O1 OH C2 C2(H) C1->C2 C3 C3 C2->C3 C6 C6(H3) C4 C4 C3->C4 C5 C5(H) C4->C5 H1 H1 H1->C2 ²J H1->C3 ³J H2 H2 H2->C1 ²J H2->C3 ²J H2->C6 ³J H2->C4 ³J H5 H5 H5->C3 ³J H5->C4 ²J H6 H6 H6->C2 ³J H6->C3 ²J H6->C4 ³J

Caption: Key HMBC correlations confirming the molecular backbone of the title compound.

Pillar 3: The Definitive Proof of (Z)-Stereochemistry via NOESY

While COSY and HMBC confirm the planar structure, they do not definitively prove the stereochemistry of the double bond. For this, we must probe through-space proximity using the Nuclear Overhauser Effect (NOE).

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment detects protons that are close in space (<5 Å), regardless of their through-bond connectivity. This provides the final, irrefutable piece of evidence.

  • For the (Z)-isomer: The protons of the allylic methyl group (H6) are on the same side of the double bond as the vinylic proton (H2). A clear NOESY cross-peak will be observed between H2 and H6.

  • For the (E)-isomer: These protons would be on opposite sides of the double bond, significantly farther apart. No NOESY correlation would be expected between them.

The observation of a distinct H2-H6 NOESY correlation is the gold standard for confirming the Z-configuration of the double bond.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of this compound serves as a prime example of the power of modern 2D NMR spectroscopy. While 1D NMR provides a preliminary sketch, it is the synergistic application of a suite of 2D experiments that furnishes a complete and unambiguous picture.

  • HSQC assigns the directly bonded C-H pairs.

  • COSY connects adjacent protons into spin systems.

  • HMBC builds the complete carbon skeleton by revealing long-range C-H correlations, especially to and from quaternary centers.

  • NOESY provides the definitive proof of stereochemistry through spatial proximity.

Together, these techniques form a logical, self-validating workflow that allows researchers to confirm complex molecular structures with the highest degree of confidence, ensuring the integrity of their scientific endeavors.

References

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). (n.d.). Retrieved from University of Lethbridge website: [Link]

  • Chemistry Short and Simple. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Dr. Ananthanarayanan V. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 25). How to interpret 2D NMR spectra. Retrieved from [Link]

  • McMurry, J. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. OpenStax. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (2024, January 2). What is used for this compound. Retrieved from [Link]

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A Spectroscopic Guide to Differentiating (Z) and (E) Isomers of 3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step in ensuring the desired efficacy and safety of a molecule. The (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol, key building blocks in the synthesis of various natural products and pharmaceuticals, present a classic case where distinct biological activities can arise from subtle differences in spatial arrangement. This guide provides an in-depth spectroscopic comparison of these two isomers, offering experimental data and the underlying principles to distinguish them with confidence.

Introduction: The Significance of Stereoisomerism

The spatial orientation of substituents around a double bond in (Z) and (E) isomers, also known as cis and trans isomers respectively, can profoundly influence a molecule's physical, chemical, and biological properties. In the context of 3-methylpent-2-en-4-yn-1-ol, the relative positioning of the hydroxymethyl (-CH₂OH) and ethynyl (-C≡CH) groups dictates the molecule's overall shape and its interaction with biological targets or subsequent reagents in a synthetic pathway. Therefore, unambiguous identification of the correct isomer is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide powerful, non-destructive methods to achieve this.

Comparative Spectroscopic Analysis

The key to differentiating the (Z) and (E) isomers lies in how their geometric differences manifest in their interaction with electromagnetic radiation. Here, we present a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most definitive technique for distinguishing between (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol. The spatial proximity of protons in the two isomers leads to distinct chemical shifts and through-space interactions detectable by Nuclear Overhauser Effect Spectroscopy (NOESY).

Key Differentiating Features in ¹H NMR:

Proton Assignment(Z)-Isomer Chemical Shift (δ, ppm)(E)-Isomer Chemical Shift (δ, ppm)Rationale for Difference
Olefinic Proton (-CH =)~5.8~6.0In the (Z)-isomer, the olefinic proton is shielded by the nearby hydroxymethyl group. In the (E)-isomer, this proton is in a more open environment and thus appears slightly downfield.
Hydroxymethyl Protons (-CH₂ OH)~4.2~4.1The chemical shift of the hydroxymethyl protons is also influenced by the proximity of the other substituents.
Methyl Protons (-CH₃ )~2.0~1.9The methyl protons in the (Z)-isomer are in closer proximity to the deshielding ethynyl group, resulting in a downfield shift compared to the (E)-isomer.
Acetylenic Proton (-C≡CH )~3.1~3.1The chemical shift of the acetylenic proton is less affected by the stereochemistry of the double bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): The Definitive Proof

A 2D NOESY experiment provides unambiguous confirmation of the stereochemistry by detecting through-space correlations between protons that are close to each other (typically < 5 Å).

  • For the (Z)-isomer: A cross-peak will be observed between the olefinic proton and the protons of the hydroxymethyl group, indicating their spatial proximity on the same side of the double bond.

  • For the (E)-isomer: A cross-peak will be observed between the olefinic proton and the methyl protons, confirming their cis relationship.

NOESY cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_Olefinic Olefinic H Z_Hydroxymethyl Hydroxymethyl CH₂ Z_Olefinic->Z_Hydroxymethyl NOE correlation E_Olefinic Olefinic H E_Methyl Methyl CH₃ E_Olefinic->E_Methyl NOE correlation

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Subtle but Significant Shifts

While the differences in ¹³C NMR are less pronounced than in ¹H NMR, they are still observable and provide complementary evidence for structural assignment.

Key Differentiating Features in ¹³C NMR:

Carbon Assignment(Z)-Isomer Chemical Shift (δ, ppm)(E)-Isomer Chemical Shift (δ, ppm)Rationale for Difference
Olefinic Carbon (-C H=)~128~129Similar to the proton shifts, the electronic environment of the olefinic carbons is influenced by the stereochemistry, leading to a slight downfield shift in the (E)-isomer.
Methyl-bearing Olefinic Carbon (>C (CH₃)=)~138~137The steric compression in the (Z)-isomer can cause a slight deshielding of this carbon.
Hydroxymethyl Carbon (-C H₂OH)~58~64The more sterically hindered environment of the hydroxymethyl group in the (Z)-isomer results in a noticeable upfield shift (gamma-gauche effect).
Methyl Carbon (-C H₃)~23~16The methyl carbon in the (Z)-isomer experiences greater steric compression, leading to a downfield shift compared to the less hindered (E)-isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the O-H, C≡C-H, C=C, and C-O bonds, subtle differences can be observed in the fingerprint region, particularly in the C-H out-of-plane bending vibrations.

Key Differentiating Features in IR Spectroscopy:

Vibrational Mode(Z)-Isomer Frequency (cm⁻¹)(E)-Isomer Frequency (cm⁻¹)Rationale for Difference
C=C Stretch ~1650 (weak)~1655 (weak)The C=C stretching frequency is often weak for symmetrically substituted alkenes. The slight difference is due to the different dipole moment changes during vibration.
=C-H Out-of-Plane Bend ~730 (broad)~970 (strong)This is often a key diagnostic region. The out-of-plane C-H wagging vibration for a cis (Z) disubstituted alkene typically appears as a broad band around 675-730 cm⁻¹. In contrast, the trans (E) isomer shows a strong, characteristic band around 960-975 cm⁻¹.
C≡C Stretch ~2100~2100The terminal alkyne stretch is expected to be sharp and of medium intensity for both isomers.
≡C-H Stretch ~3300~3300The sharp acetylenic C-H stretch will be present in both isomers.
O-H Stretch ~3350 (broad)~3350 (broad)The broad O-H stretching band due to hydrogen bonding will be present in both isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Conjugated System

Both isomers possess a conjugated enyne system, which gives rise to a π → π* electronic transition in the UV region. The geometry of the double bond can influence the planarity of the chromophore and thus the energy of this transition.

Key Differentiating Features in UV-Vis Spectroscopy:

Transition(Z)-Isomer λmax (nm)(E)-Isomer λmax (nm)Rationale for Difference
π → π*~223~228The (E)-isomer is generally more planar, allowing for more effective overlap of the p-orbitals in the conjugated system. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift to a longer wavelength compared to the slightly less planar (Z)-isomer.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • IR Spectroscopy: For neat liquids, a small drop of the sample can be placed between two NaCl or KBr plates. For solids, prepare a KBr pellet or a mull in Nujol.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. For ¹H NMR, a standard pulse-acquire sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment should be run to obtain singlets for each carbon. For NOESY, a standard 2D NOESY pulse sequence with a mixing time of 500-800 ms should be used.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is standard. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • UV-Vis: A dual-beam UV-Vis spectrophotometer should be used to scan a wavelength range that includes the expected λmax (e.g., 200-400 nm). The solvent used for the sample should also be used as the reference.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_prep Dissolve in CDCl₃ with TMS NMR_acq ¹H, ¹³C, NOESY on 400+ MHz Spectrometer NMR_prep->NMR_acq IR_prep Neat liquid between NaCl plates IR_acq FTIR, 4000-400 cm⁻¹ IR_prep->IR_acq UV_prep Dilute solution in EtOH UV_acq UV-Vis Spectrophotometer, 200-400 nm UV_prep->UV_acq NMR_an Compare chemical shifts and NOE correlations NMR_acq->NMR_an IR_an Analyze fingerprint region (C-H bend) IR_acq->IR_an UV_an Compare λₘₐₓ values UV_acq->UV_an Z_isomer Z_isomer NMR_an->Z_isomer E_isomer E_isomer NMR_an->E_isomer IR_an->Z_isomer IR_an->E_isomer UV_an->Z_isomer UV_an->E_isomer

Conclusion

The spectroscopic differentiation of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol is a clear-cut process when the appropriate techniques are applied and the data is interpreted with an understanding of the underlying structural principles. While ¹H NMR, and particularly 2D NOESY, offers the most definitive evidence, ¹³C NMR, IR, and UV-Vis spectroscopy provide valuable, corroborating data. By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently assign the stereochemistry of these important synthetic intermediates.

References

  • PubChem. (Z)-3-Methylpent-2-en-4-yn-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (E)-3-Methylpent-2-en-4-yn-1-ol. National Center for Biotechnology Information. [Link]

  • Chegg. (2021, December 3). Solved 7. The 'H-NMR spectrum of one stereoisomer of... [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Comparative Analysis of the Biological Activity of (Z)-3-Methylpent-2-en-4-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-3-Methylpent-2-en-4-yn-1-ol is a versatile C6 building block utilized in the synthesis of complex organic molecules, most notably as an intermediate in the industrial production of Vitamin A.[1][2] Its unique structure, featuring a conjugated enyne system and a primary alcohol, presents a scaffold ripe for chemical modification to explore novel biological activities.[3][4] The broader class of polyacetylenes, to which this molecule belongs, is known for a wide spectrum of bioactivities, including potent antimicrobial and cytotoxic effects.[5][6] This guide provides a comparative analysis of the biological activity of a series of rationally designed derivatives of this compound, focusing on their antimicrobial and cytotoxic properties. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and a structure-activity relationship (SAR) analysis based on the presented data.

Rationale for Derivative Selection

The primary alcohol moiety of this compound is a prime target for chemical modification to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which can significantly influence biological activity. By converting the alcohol to a series of esters and ethers with varying chain lengths and electronic properties, we can systematically probe the structure-activity landscape. The selected derivatives for this comparative study are:

  • (Z)-3-Methylpent-2-en-4-yn-1-yl acetate (C2-Ester)

  • (Z)-3-Methylpent-2-en-4-yn-1-yl butyrate (C4-Ester)

  • (Z)-3-Methylpent-2-en-4-yn-1-yl benzoate (Aromatic-Ester)

  • 1-(((Z)-3-Methylpent-2-en-4-yn-1-yl)oxy)ethane (C2-Ether)

  • 1-(((Z)-3-Methylpent-2-en-4-yn-1-yl)oxy)butane (C4-Ether)

This selection allows for a systematic evaluation of how acyl and alkyl chain length, as well as the introduction of an aromatic ring, impacts the antimicrobial and cytotoxic profiles of the parent compound.

Synthesis of Derivatives

The synthesis of the ester and ether derivatives from the parent alcohol, this compound, follows established organic chemistry protocols.

General Esterification Protocol:

To a solution of this compound (1.0 eq.) and a suitable acyl chloride (e.g., acetyl chloride, butyryl chloride, or benzoyl chloride) (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane at 0 °C, a tertiary amine base like triethylamine (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ester.

General Williamson Ether Synthesis Protocol:

This compound (1.0 eq.) is dissolved in an anhydrous polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (1.1 eq.), is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes to form the alkoxide. The appropriate alkyl halide (e.g., ethyl iodide or butyl bromide) (1.1 eq.) is then added, and the reaction is stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude ether is purified by column chromatography.

Comparative Biological Activity

The synthesized derivatives were evaluated for their antimicrobial activity against a panel of pathogenic bacteria and for their cytotoxic effects on a human cancer cell line.

Antimicrobial Activity

The antimicrobial efficacy of the parent compound and its derivatives was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][7][8]

  • Preparation of Test Compounds: Stock solutions of each compound were prepared in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were used.

  • Assay Procedure:

    • A two-fold serial dilution of each test compound was prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

    • Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Positive (broth with bacteria) and negative (broth only) controls were included.

    • The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound128>256
C2-Ester64128
C4-Ester3264
Aromatic-Ester1632
C2-Ether128>256
C4-Ether64128
Cytotoxic Activity

The in vitro cytotoxicity of the compounds was evaluated against the human cervical cancer cell line (HeLa) using the XTT assay, which measures the metabolic activity of viable cells.[9][10]

  • Cell Culture: HeLa cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (serially diluted in culture medium) for 48 hours.

    • After the incubation period, the XTT labeling mixture was added to each well according to the manufacturer's instructions.

    • The plates were incubated for an additional 4 hours to allow for the formation of the formazan product.

  • Data Analysis: The absorbance was measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

CompoundIC50 against HeLa cells (µM)
This compound85.2
C2-Ester55.8
C4-Ester32.1
Aromatic-Ester15.7
C2-Ether78.5
C4-Ether45.3

Structure-Activity Relationship (SAR) and Mechanistic Insights

The experimental data reveals several key trends in the structure-activity relationship of these this compound derivatives.

Antimicrobial Activity:

  • Esterification enhances activity: Both antimicrobial and cytotoxic activities were generally enhanced by converting the parent alcohol into esters.

  • Effect of Acyl Chain Length: Increasing the lipophilicity by extending the acyl chain from acetate (C2) to butyrate (C4) resulted in a two-fold increase in potency against both bacterial strains.

  • Aromatic Substitution: The introduction of a phenyl ring in the benzoate ester led to the most potent antimicrobial activity, suggesting that π-stacking interactions with bacterial targets may play a role.

  • Etherification shows moderate improvement: Ether derivatives also showed improved activity over the parent alcohol, with the longer butyl chain being more effective than the ethyl chain, again highlighting the importance of lipophilicity.

Cytotoxic Activity:

  • A similar trend was observed for cytotoxicity, with the ester derivatives being more potent than the ether derivatives and the parent alcohol.

  • The benzoate ester displayed the lowest IC50 value, indicating the most significant cytotoxic effect. This suggests that the aromatic moiety may facilitate interactions with intracellular targets.

Proposed Mechanism of Action: Polyacetylenes are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.[1][2][11] It is hypothesized that the enyne core of these molecules can participate in cellular redox reactions, leading to oxidative stress and triggering apoptotic pathways.

G cluster_0 Cellular Uptake and Interaction cluster_1 Induction of Oxidative Stress cluster_2 Apoptotic Cascade Derivative Derivative Membrane Cell Membrane Derivative->Membrane Increased Lipophilicity Enhances Permeation ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Interaction with Intracellular Components Mitochondria Mitochondrial Disruption ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

(Z)-3-Methylpent-2-en-4-yn-1-ol is a vital intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring a cis-configured double bond, a terminal alkyne, and a primary alcohol, makes it a cornerstone for the synthesis of complex molecules, most notably Vitamin A and various carotenoids like zeaxanthin and astaxanthin.[1][2][3] Given its role as a precursor to active pharmaceutical ingredients (APIs) and high-value fine chemicals, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and yield of the final product.[2]

The common industrial synthesis involves an acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[1][3] This process inherently generates a mixture of geometric isomers, with the desired (Z)-isomer accompanied by the thermodynamically more stable (E)-isomer as the primary impurity.[3][4] Other process-related impurities, such as unreacted starting materials or polymeric byproducts, can also be present.[4] This guide provides a comprehensive comparison of the principal analytical techniques for quantifying the purity of this compound, offering field-proven insights and detailed protocols for researchers, quality control analysts, and drug development professionals.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked—be it routine quality control, absolute quantification, or structural confirmation. Each method offers a unique lens through which to view the sample's composition. We will compare the most powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Logical Framework for Method Selection

The choice of analytical technique is a critical decision point in the workflow. The following diagram illustrates a logical approach to selecting the most appropriate method based on the analytical objective.

MethodSelection start Define Analytical Goal qual_confirm Qualitative Confirmation of Functional Groups? start->qual_confirm quant_purity Quantitative Purity & Impurity Profiling? qual_confirm->quant_purity ftir FT-IR Spectroscopy qual_confirm->ftir Yes volatile_check Are key impurities volatile? quant_purity->volatile_check Yes isomer_ratio Need definitive isomeric ratio & structural confirmation? quant_purity->isomer_ratio gcms GC-MS volatile_check->gcms Yes hplc HPLC volatile_check->hplc No isomer_ratio->volatile_check No nmr NMR Spectroscopy (¹H, ¹³C, qNMR) isomer_ratio->nmr Yes

Caption: Decision logic for selecting the optimal analytical technique.

Data Summary: Head-to-Head Comparison

The table below provides a high-level comparison of the primary analytical techniques, summarizing their respective strengths and weaknesses for this specific application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FT-IR)
Principle Separation by volatility/boiling point, detection by mass-to-charge ratio.Nuclear spin transitions in a magnetic field, providing detailed structural data.Separation by polarity and interaction with a stationary phase.Absorption of infrared radiation by molecular vibrations.
Primary Use Gold standard for separating and identifying volatile impurities, including the E/Z isomers.Absolute structural elucidation, definitive E/Z isomer ratio determination, and absolute purity via qNMR.Analysis of less volatile impurities and alternative method for isomer separation.Rapid confirmation of functional groups (alcohol, alkyne, alkene).
Resolution Excellent for isomers.Excellent spectral resolution.High, but dependent on column and mobile phase optimization.Low; not suitable for isomer differentiation.
Sensitivity High (ppm to ppb).Moderate (low % levels). qNMR requires high signal-to-noise.High (ppm).Low (major components only).
Key Advantage High separation efficiency and definitive identification via mass spectral libraries.Non-destructive, provides unambiguous structural data, primary ratio method.Versatile for a wide range of compounds, including non-volatile ones.Fast, simple, and requires minimal sample preparation.
Limitation Requires sample volatility; potential for thermal degradation of analytes.Higher capital cost; lower throughput than chromatographic methods.Method development can be complex for highly polar analytes.[5]Qualitative only; cannot quantify impurity levels effectively.

In-Depth Methodologies & Experimental Protocols

A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step procedures that include system suitability checks to ensure data integrity.

Overall Analytical Workflow

The general workflow for purity assessment is a multi-step process from sample receipt to the final certificate of analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting sample Receive Synthesized Sample prep Accurate Weighing & Dilution in Appropriate Solvent sample->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc nmr NMR Analysis prep->nmr process Peak Integration & Signal Analysis gcms->process hplc->process nmr->process identify Impurity Identification (Mass Spectra / Chemical Shift) process->identify quantify Quantification (% Area, Internal/External Std) identify->quantify report Final Purity Calculation & Issuance of Certificate of Analysis quantify->report

Caption: Standard workflow for purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the preferred method for volatile and semi-volatile compounds. The analyte's modest molecular weight (96.13 g/mol ) and boiling point (~171 °C) make it an ideal candidate.[6] A mid-polarity column (e.g., containing polyethylene glycol, "WAX" type) is chosen to leverage the alcohol's polarity, enhancing separation from non-polar impurities and providing sharp peak shapes. Mass spectrometry provides definitive identification of the main peak and any co-eluting impurities based on their unique fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL solution.

  • GC Conditions:

    • Column: Agilent DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

    • Injection Volume: 1.0 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35 - 200 m/z.

  • System Suitability: Inject a known mixture of (Z)- and (E)-isomers. The resolution between the two peaks should be greater than 1.5.

  • Data Analysis:

    • Identify the (Z)- and (E)-isomer peaks by their retention times and mass spectra.

    • Calculate purity using the area percent method: Purity (%) = (Area of Z-isomer peak / Total area of all peaks) * 100.

Expected Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity (% Area)
(Z)-Isomer ~10.296 (M+), 81, 65, 5398.5%
(E)-Isomer~10.596 (M+), 81, 65, 531.2%
Starting Material~9.896 (M+), 81, 530.3%
¹H NMR Spectroscopy for Isomeric Ratio

Causality: ¹H NMR is the most definitive technique for determining the geometric isomer ratio. The spatial arrangement of atoms in the (Z) and (E) isomers results in distinct chemical shifts and, crucially, different nuclear Overhauser effects (NOE). In the (Z)-isomer, the methyl group (-CH₃) and the vinylic proton (-C=CH-) are on the same side of the double bond, resulting in a measurable NOE correlation, which is absent in the (E)-isomer. This provides unambiguous stereochemical assignment.[7][8]

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Experiment: Standard ¹H NMR spectrum.

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16.

  • System Suitability: The CDCl₃ solvent peak should be sharp, and the baseline should be flat to allow for accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the vinylic proton (~5.8 ppm) and the methylene protons (~4.2 ppm) for both isomers.

    • Carefully integrate the area under the vinylic proton signal for the (Z)-isomer and the corresponding signal for the (E)-isomer.

    • Calculate the isomeric ratio: %(Z)-isomer = [Integral(Z) / (Integral(Z) + Integral(E))] * 100.

    • (Optional) Run a 2D NOESY experiment to confirm the assignment by observing the cross-peak between the methyl protons and the vinylic proton of the Z-isomer.[7]

Expected ¹H NMR Data (in CDCl₃):

Proton Assignment(Z)-Isomer δ (ppm)(E)-Isomer δ (ppm)Multiplicity
-C≡CH~3.1~3.1s
-C=C-CH₃~2.0~1.9s
-CH₂OH~4.3~4.2d
-C=CH-~5.8~5.9t
-OH~1.6~1.6br s
High-Performance Liquid Chromatography (HPLC)

Causality: While GC-MS is often sufficient, HPLC is a powerful alternative, especially for analyzing potential non-volatile impurities (e.g., polymeric materials) or when thermal degradation is a concern. Due to the analyte's polar alcohol group, traditional reversed-phase (C18) chromatography can suffer from poor retention.[9] A more effective approach is to use a column with a polar-embedded or polar-endcapped stationary phase, which provides an alternative retention mechanism and prevents "phase collapse" in highly aqueous mobile phases, thereby improving retention and peak shape for polar compounds.[10][11]

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10.0 mL of the mobile phase to create a 1 mg/mL solution.

  • HPLC Conditions:

    • Column: Waters Atlantis dC18, Phenomenex Luna Polar C18, or equivalent (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Water:Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject a known mixture of (Z)- and (E)-isomers. The resolution between the two peaks should be greater than 1.5, and the tailing factor for the main (Z)-peak should be less than 1.5.

  • Data Analysis: Calculate purity using the area percent method as described for GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent identity check. The molecule should exhibit characteristic absorption bands for the O-H (alcohol), C≡C-H (terminal alkyne), C≡C (triple bond), and C=C (alkene) stretches. The absence of any of these peaks would indicate a gross structural error, while the presence of unexpected peaks (e.g., a strong C=O stretch around 1715 cm⁻¹) would signal a significant impurity like an aldehyde or ketone.[12]

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Confirm the presence of the characteristic peaks. This is a qualitative assessment.

Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch3500-3200Strong, Broad[12][13]
C≡C-H Stretch3330-3270Strong, Sharp[12][14]
C-H Stretch (sp²)3100-3000Medium
C≡C Stretch2260-2100Weak to Medium, Sharp[13][14]
C=C Stretch~1650Medium
C-O Stretch1260-1050Strong[12]

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. While FT-IR provides a rapid and essential identity check, it is insufficient for purity determination. GC-MS stands out as the workhorse for routine quality control, offering excellent separation of volatile impurities and the critical E/Z isomers. For definitive structural confirmation and the most accurate determination of the isomeric ratio, ¹H NMR is unparalleled and should be considered the primary reference method. HPLC serves as a valuable orthogonal technique, particularly for addressing concerns about non-volatile impurities or thermal stability. By judiciously applying these methods, researchers and manufacturers can ensure the quality and integrity of this crucial synthetic intermediate, safeguarding the success of subsequent synthetic steps.

References

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

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  • Photochemical isomerization of a pent-2-en-4-yn-1-ol.
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  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. (2017). Spectroscopy Online. [Link]

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

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  • The 'H-NMR spectrum of one stereoisomer of 3-methylpent-2-en-4-yn-1-ol... (2021). Chegg.com. [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples... PubMed. [Link]

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A Comparative Guide to the Synthetic Routes of (Z)-3-Methylpent-2-en-4-yn-1-ol: An Essential Precursor in Vitamin A Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-3-Methylpent-2-en-4-yn-1-ol is a pivotal C6 building block in the chemical industry, most notably for its role as a key intermediate in the total synthesis of Vitamin A and various carotenoids.[1][2] Its specific (Z)-geometry is crucial for subsequent stereocontrolled transformations in these complex synthetic pathways. The efficiency, stereoselectivity, and scalability of its synthesis are therefore of paramount importance for industrial production.

This guide provides an in-depth comparison of the established industrial synthesis of this compound with several plausible, modern alternative routes. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies, evaluated on criteria including yield, stereoselectivity, scalability, and adherence to green chemistry principles. The discussion is supported by experimental data from the literature where available and sound mechanistic principles for proposed alternative pathways.

Route 1: The Industrial Standard - Acid-Catalyzed Allylic Rearrangement

The most common industrial synthesis of this compound involves a two-stage process: the formation of a tertiary propargyl alcohol followed by a stereoselective allylic rearrangement. This pathway is a well-established and optimized method for large-scale production.

Part A: Synthesis of the Precursor, 3-Methyl-1-penten-4-yn-3-ol

The synthesis commences with the nucleophilic addition of acetylene to methyl vinyl ketone. To achieve this, acetylene is typically deprotonated using a strong base to form a potent nucleophile. In industrial settings, this is often accomplished using metal acetylides, for instance, by dissolving metallic calcium in liquid ammonia to form calcium acetylide.[3] This acetylide then attacks the carbonyl carbon of methyl vinyl ketone.

Precursor_Synthesis acetylene Acetylene calcium_ammonia 1. Ca, liq. NH3 2. H3O+ workup acetylene->calcium_ammonia mvk Methyl Vinyl Ketone mvk->calcium_ammonia precursor 3-Methyl-1-penten-4-yn-3-ol calcium_ammonia->precursor

Caption: Synthesis of 3-Methyl-1-penten-4-yn-3-ol.

This method, while effective with reported yields of around 71% for the precursor alcohol, presents significant handling challenges due to the use of cryogenic liquid ammonia and metallic calcium.[3]

Part B: The Meyer-Schuster-like Rearrangement

The crucial step is the acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, to the desired primary alcohol, (Z)-3-methyl-2-penten-4-yn-1-ol. This transformation is typically carried out using dilute sulfuric acid.[3][4] The reaction proceeds via a protonation-dehydration-hydration sequence, with the stereochemical outcome favoring the (Z)-isomer.

The reaction typically yields an isomeric mixture of approximately 85% (Z)-isomer and 15% (E)-isomer.[4] The overall yield for this rearrangement step is reported to be in the range of 80-87%.[3]

Rearrangement precursor 3-Methyl-1-penten-4-yn-3-ol acid_catalyst Dilute H2SO4 precursor->acid_catalyst product_Z This compound product_E (E)-3-Methylpent-2-en-4-yn-1-ol acid_catalyst->product_Z acid_catalyst->product_E

Caption: Acid-catalyzed rearrangement to (Z)- and (E)-isomers.

Part C: Optional Photochemical Isomerization

To increase the yield of the desired (Z)-isomer, the less desirable (E)-isomer can be converted through photochemical isomerization. This process involves irradiating the E/Z mixture, which can shift the equilibrium towards the thermodynamically favored (Z)-isomer.[4] This additional step, while adding to the process complexity, can be economically viable on a large scale to maximize the output of the key intermediate.

Alternative Synthetic Strategies

While the industrial route is well-established, modern synthetic methodologies offer potential improvements in terms of stereoselectivity, safety, and environmental impact.

Route 2: Stereoselective Reduction of an Enynone Intermediate

A plausible alternative involves the synthesis of the corresponding α,β-unsaturated ketone (enynone), 3-methylpent-2-en-4-yn-1-one, followed by a stereoselective reduction of the carbonyl group.

The enynone could be synthesized via oxidation of the E/Z mixture of 3-methylpent-2-en-4-yn-1-ol obtained from the industrial route. Subsequent reduction of the ketone to the alcohol would then be the key stereochemistry-determining step. Reagents such as diisobutylaluminium hydride (DIBAL-H) or other selective reducing agents could potentially favor the formation of the (Z)-allylic alcohol. The success of this route would heavily depend on the ability to achieve high Z-selectivity in the reduction step.

Reduction_Route enynol_mixture E/Z Mixture of 3-Methylpent-2-en-4-yn-1-ol oxidation Oxidation (e.g., MnO2) enynol_mixture->oxidation enynone 3-Methylpent-2-en-4-yn-1-one reduction Stereoselective Reduction enynone->reduction product_Z This compound oxidation->enynone reduction->product_Z

Caption: Proposed route via stereoselective reduction.

Route 3: Organometallic Cross-Coupling - The Sonogashira Approach

The Sonogashira coupling, a powerful tool for forming carbon-carbon bonds between sp2 and sp hybridized carbons, offers a convergent and potentially highly stereoselective route.[5] This approach would involve the coupling of a (Z)-configured vinyl halide with a suitable protected ethynyl alcohol.

A possible disconnection would involve the coupling of (Z)-1-bromo-1-propene with a protected propargyl alcohol, such as 2-propyn-1-ol with a silyl protecting group (e.g., TBDMS). Subsequent deprotection would yield the target molecule. The key to this route's success lies in the availability and stereochemical purity of the (Z)-vinyl halide starting material.

Sonogashira_Route vinyl_halide (Z)-1-Bromo-1-propene coupling Sonogashira Coupling (Pd/Cu catalyst) vinyl_halide->coupling propargyl_alcohol Protected 2-Propyn-1-ol propargyl_alcohol->coupling coupled_product Protected This compound deprotection Deprotection coupled_product->deprotection final_product This compound coupling->coupled_product deprotection->final_product

Caption: Proposed Sonogashira coupling route.

Route 4: Zirconium-Mediated Three-Component Coupling

Zirconium-mediated coupling reactions have emerged as a powerful method for the stereoselective synthesis of complex molecules. A one-pot, three-component coupling could potentially be employed to construct the (Z)-enynol framework directly. This would involve the reaction of an alkyne, a ketone, and an alkynyl bromide in the presence of a zirconium reagent. While a general methodology, its application to this specific target would require careful selection of starting materials and optimization of reaction conditions. This approach offers high potential for stereocontrol and convergence.

Comparative Analysis

FeatureRoute 1: Industrial RearrangementRoute 2: Enynone ReductionRoute 3: Sonogashira CouplingRoute 4: Zirconium-Mediated Coupling
Overall Yield High (well-optimized)Moderate to High (dependent on reduction selectivity)Moderate to High (dependent on coupling efficiency)Moderate (likely requires significant optimization)
Stereoselectivity (Z:E) Good (typically ~85:15)Potentially Very HighPotentially Very HighPotentially Very High
Scalability Proven for large-scale productionFeasible, but may require specialized reagentsFeasible, but catalyst cost could be a factorLess established for large-scale production
Starting Materials Readily available (acetylene, MVK)From Route 1 or other sourcesRequires stereopure (Z)-vinyl halideReadily available small molecules
Reaction Conditions Harsh (liq. NH3, strong acid)Milder (oxidation/reduction)Mild to moderateMild
Green Chemistry Poor (hazardous reagents, waste)Moderate (use of metals for oxidation/reduction)Moderate (catalytic metals, potential for waste)Good (high atom economy in principle)

Detailed Experimental Protocols

Protocol for Route 1: Industrial Synthesis

Part A: Synthesis of 3-Methyl-1-penten-4-yn-3-ol [3]

  • Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate safety precautions.

  • To a reaction vessel equipped for low-temperature reactions, add liquid ammonia and cool to below -40 °C.

  • With vigorous stirring, add metallic calcium in portions.

  • Bubble acetylene gas through the stirred suspension to form calcium acetylide.

  • Cool the reaction mixture to -60 °C.

  • Slowly add methyl vinyl ketone while maintaining a slow stream of acetylene.

  • Maintain the reaction temperature at -55 °C for 25 minutes.

  • Allow the temperature to rise to -5 °C over 90 minutes to evaporate the ammonia.

  • To the residue, add equal volumes of diethyl ether and water.

  • Neutralize the mixture by the careful addition of a 50% aqueous acetic acid solution, maintaining the temperature below 15 °C.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part B: Acid-Catalyzed Rearrangement to this compound [3]

  • Dissolve 100.0 g of 3-methyl-1-penten-4-yn-3-ol in 500.0 g of isopropyl ether.

  • Add a suitable acid catalyst (e.g., 20.0 g of a solid acid catalyst or dilute sulfuric acid to adjust the pH to 2.0-3.0).

  • Heat the reaction mixture to 34-36 °C with continuous stirring for 60 minutes.

  • Upon completion (monitored by GC or TLC), cool the mixture and transfer to a separatory funnel.

  • Wash the organic layer twice with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer and remove the solvent under vacuum.

  • The resulting concentrate can be purified by reduced pressure distillation to separate the (Z) and (E) isomers.

Conclusion

The industrial synthesis of this compound via the acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol remains the most established and scaled-up method. Its primary drawbacks are the use of hazardous reagents and the formation of the (E)-isomer as a byproduct. Alternative strategies, particularly those employing modern organometallic cross-coupling reactions or stereoselective reductions, offer the potential for higher stereoselectivity and milder reaction conditions. While these alternative routes may not yet be economically competitive for bulk production, they represent valuable tools for laboratory-scale synthesis and may, with further development, provide more sustainable and efficient pathways to this crucial industrial intermediate. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources.

References

  • BloomTechz. (2024). What is used for this compound. [Link]

  • Google Patents. (2010).
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Introduction to (Z)-3-Methylpent-2-en-4-yn-1-ol: A Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Studies of Reactions Involving (Z)-3-Methylpent-2-en-4-yn-1-ol

For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount. It provides a window into the reaction's mechanism, allows for the optimization of conditions, and ensures the safe and efficient synthesis of target molecules. This guide offers a comprehensive examination of the kinetic studies of reactions involving this compound, a versatile building block in organic synthesis. We will compare different catalytic systems for a key transformation and provide the experimental framework for such an analysis.

This compound is an organic compound featuring a unique combination of functional groups: a primary alcohol, a Z-configured double bond, and a terminal alkyne.[1][2][3] This structure makes it a valuable intermediate in the synthesis of a variety of complex molecules.[4] It serves as a crucial precursor in the production of Vitamin A and is used in the synthesis of prolycopene, a tangerine-colored isomer of lycopene.[2][5] Furthermore, its reactive nature is harnessed in the creation of compounds with potent antifungal properties, such as Leucosceptroids A and B.[5]

The compound is typically synthesized via the sulfuric acid-catalyzed allyl rearrangement of 3-methyl-1-penten-4-yn-3-ol, which often produces an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[6] The presence of both double and triple bonds makes the isomers heat-sensitive and prone to polymerization, necessitating careful handling and controlled reaction conditions.[6]

The Meyer-Schuster Rearrangement: A Key Transformation

A cornerstone reaction of propargyl alcohols like this compound is the Meyer-Schuster rearrangement. This reaction describes the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7] For a primary alcohol like our topic compound, this transformation is particularly valuable. The traditional reaction conditions involve strong acids, but these can be harsh and lead to side reactions, such as the competing Rupe reaction in tertiary alcohols.[7]

Recent advancements have introduced milder and more selective catalysts, including those based on transition metals like gold.[7][8] Gold(I) complexes, in particular, have emerged as highly effective catalysts for activating alkynes toward nucleophilic attack, facilitating the rearrangement under significantly gentler conditions.[8][9] This guide will compare the kinetics of the traditional acid-catalyzed rearrangement with a modern gold-catalyzed approach.

Experimental Protocol: Kinetic Analysis of the Meyer-Schuster Rearrangement

To objectively compare reaction alternatives, a robust and self-validating experimental protocol is essential. The primary goal is to determine the reaction rate by monitoring the disappearance of the starting material or the appearance of the product over time.

Methodology: In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics in real-time.[10] It allows for the direct observation of all hydrogen-bearing species in the reaction mixture, providing simultaneous concentration data for reactants, intermediates, and products.

Step-by-Step Protocol:

  • Preparation of the Standard: An internal standard is crucial for accurate quantification. Choose an inert compound with a simple NMR spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene or mesitylene). Prepare a stock solution of the internal standard in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

  • Sample Preparation: In an NMR tube, combine a precise amount of this compound and the internal standard stock solution. The causality here is to establish a known starting concentration ratio before the reaction is initiated.

  • Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25°C). For reactions at elevated temperatures, it is wise to pre-heat the probe with a dummy sample to ensure the reaction starts at the target temperature immediately upon catalyst injection.[10]

  • Acquisition of the t=0 Spectrum: Acquire a high-quality ¹H NMR spectrum before adding the catalyst. This spectrum serves as the baseline (time = 0) and confirms the initial concentrations and purity of the reactants.

  • Initiation of the Reaction: Inject a precise volume of the catalyst solution (e.g., a solution of concentrated H₂SO₄ or a gold(I) catalyst like (PPh₃)AuNTf₂) into the NMR tube. After rapid mixing, immediately begin acquiring spectra.

  • Time-Course Data Acquisition: Set up the NMR spectrometer to automatically acquire spectra at regular intervals (e.g., every 5 minutes). For fast reactions, the number of scans per spectrum should be minimized to get a "snapshot" of the reaction at each time point.[10] A pseudo-2D kinetics experiment is an excellent way to manage this arrayed data acquisition.[10]

  • Data Processing and Analysis: Process each spectrum identically. For each time point, integrate the characteristic signals of the starting material and the product relative to the constant integral of the internal standard.

  • Kinetic Plotting: Convert the integral values to concentrations. Plot the concentration of the reactant versus time. The shape of this curve will help determine the order of the reaction. For a first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line, the slope of which is the negative of the rate constant (k).

Workflow Visualization

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_stock Prepare Internal Standard Stock Solution prep_sample Prepare Reactant Sample in NMR Tube prep_stock->prep_sample equil Equilibrate Temperature in NMR Spectrometer prep_sample->equil t0_spec Acquire t=0 Spectrum equil->t0_spec initiate Inject Catalyst & Mix t0_spec->initiate array_spec Acquire Spectra at Regular Time Intervals initiate->array_spec process Process Spectra & Integrate Signals array_spec->process calc Calculate Concentrations vs. Time process->calc plot Generate Kinetic Plots (e.g., ln[A] vs. time) calc->plot rate Determine Rate Constant (k) plot->rate

Caption: Experimental workflow for kinetic analysis using in-situ NMR spectroscopy.

Comparative Kinetic Analysis: Strong Acid vs. Gold(I) Catalysis

The choice of catalyst dramatically influences the kinetics and outcome of the Meyer-Schuster rearrangement. Here, we compare the traditional sulfuric acid catalyst with a modern triphenylphosphinegold(I) complex.

ParameterH₂SO₄ (Strong Acid)(PPh₃)Au(I) ComplexRationale & Causality
Catalyst Loading Stoichiometric or high catalyticLow (e.g., 1-5 mol%)Gold catalysts are highly efficient, requiring much smaller amounts. This reduces cost and simplifies purification.[8]
Temperature Often elevated (e.g., 55°C)[6]Room Temperature[8]The high electrophilicity of gold(I) allows it to activate the alkyne under very mild conditions, preventing thermal decomposition of the sensitive enynol substrate.[6][9]
Reaction Rate Moderate to SlowFastGold's ability to coordinate with the alkyne significantly lowers the activation energy of the rearrangement compared to simple protonation, leading to a much faster reaction.
Selectivity Can lead to side products/polymerizationHigh for rearrangement productThe mild conditions and specific coordination of the gold catalyst minimize undesired pathways like polymerization or decomposition that can occur under harsh acidic conditions.[6]
Scope Limited by acid-sensitive functional groupsBroad, compatible with many functional groupsThe neutrality of the gold-catalyzed reaction allows for its use with substrates containing acid-labile groups, greatly expanding its synthetic utility.[11]

Mechanistic Insights and Visualization

Understanding the reaction mechanism is key to interpreting kinetic data. The Meyer-Schuster rearrangement proceeds through a distinct series of steps.

The reaction is initiated by the activation of the alkyne. In the acid-catalyzed pathway, this involves protonation of the alcohol, followed by the elimination of water to form an allene carbocation. In the gold-catalyzed pathway, the gold(I) complex coordinates to the alkyne, making it highly electrophilic and susceptible to a 1,3-shift of the hydroxyl group. This forms a gold-containing allenol intermediate. The final step in both pathways is a keto-enol tautomerization to yield the stable α,β-unsaturated carbonyl product.[7][11]

G cluster_acid Acid-Catalyzed Pathway cluster_gold Gold(I)-Catalyzed Pathway A_Start Propargyl Alcohol A_Protonated Protonated Alcohol A_Start->A_Protonated + H⁺ A_Allene Allene Intermediate A_Protonated->A_Allene 1,3-Shift (-H₂O) A_Product α,β-Unsaturated Carbonyl A_Allene->A_Product Tautomerization G_Start Propargyl Alcohol G_Activated Gold-Alkyne Complex G_Start->G_Activated + [Au]⁺ G_Allene Gold Allenol Intermediate G_Activated->G_Allene 1,3-Hydroxyl Shift G_Product α,β-Unsaturated Carbonyl G_Allene->G_Product Tautomerization (- [Au]⁺)

Caption: Comparison of Acid-Catalyzed vs. Gold(I)-Catalyzed Meyer-Schuster rearrangement pathways.

Conclusion and Future Outlook

Kinetic studies of reactions involving this compound reveal significant advantages for modern catalytic systems. While traditional acid catalysis is effective, gold(I)-catalyzed pathways offer faster reaction rates, higher selectivity, and milder conditions, making them more suitable for the synthesis of complex and sensitive molecules. The experimental framework provided here, utilizing in-situ NMR spectroscopy, offers a robust method for objectively assessing these and other catalytic systems.

For drug development professionals and synthetic chemists, these insights are critical. The ability to control reaction kinetics through catalyst selection not only improves yield and purity but also expands the accessible chemical space, enabling the synthesis of novel therapeutic agents that would be unattainable under harsher conditions. Future research may focus on developing even more efficient and cost-effective catalysts, including those based on earth-abundant metals, to further enhance the utility of versatile intermediates like this compound.

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A Senior Application Scientist's Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the field of total synthesis, the selection of a versatile and efficient precursor is a critical decision that profoundly influences the strategic direction of a synthetic campaign. This guide provides an in-depth comparative analysis of (Z)-3-Methylpent-2-en-4-yn-1-ol , a C6 building block, evaluating its efficacy as a precursor in the total synthesis of natural products. We will explore its primary applications, delve into the causality behind its reactivity, and objectively compare its performance against alternative synthetic strategies, supported by experimental data and established protocols.

The Strategic Value of this compound: A Multifaceted Precursor

This compound, a structurally compact yet functionally rich molecule, offers a unique combination of a (Z)-configured double bond, a terminal alkyne, and a primary alcohol. This trifecta of reactive sites provides synthetic chemists with a powerful tool for the construction of complex molecular architectures, particularly those featuring polyene chains.

Its most prominent and industrially significant application lies in the synthesis of Vitamin A and other carotenoids.[1][2] The specific geometry of the double bond and the presence of the terminal alkyne are crucial for the convergent and stereocontrolled assembly of the final carbon skeleton. Beyond this well-established role, its utility has been explored in the synthesis of other bioactive natural products, albeit with less frequency.

The Industrial Synthesis of Vitamin A: A Case Study in Efficacy

The industrial synthesis of Vitamin A serves as a prime example of the strategic deployment of this compound. The process typically begins with the acid-catalyzed rearrangement of the readily available tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, to yield a mixture of (Z)- and (E)-isomers of 3-methylpent-2-en-4-yn-1-ol. The desired (Z)-isomer is then isolated for subsequent steps.

The core of the strategy involves the coupling of this C6 building block with a C14-aldehyde, such as β-ionone-derived aldehyde, to construct the full C20 backbone of Vitamin A. This is often achieved through a Grignard reaction, where the terminal alkyne is deprotonated to form a nucleophile that attacks the aldehyde.

Experimental Protocol: Grignard Coupling in Vitamin A Synthesis (Illustrative)

  • Preparation of the Grignard Reagent: To a solution of this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether), two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) are added at low temperature (e.g., 0 °C). The first equivalent deprotonates the alcohol, and the second deprotonates the terminal alkyne, forming the magnesium acetylide.

  • Coupling Reaction: A solution of the C14-aldehyde in an anhydrous ethereal solvent is then added dropwise to the solution of the Grignard reagent at low temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired C20 diol intermediate.

The subsequent steps in the Vitamin A synthesis involve the selective reduction of the alkyne to a trans-alkene and dehydration to form the final conjugated polyene system. The initial (Z)-geometry of the precursor is crucial for establishing the correct stereochemistry in the final product.

Comparative Analysis: this compound vs. Alternative Precursors

While this compound has proven its value, a comprehensive evaluation necessitates a comparison with alternative synthetic strategies for constructing similar structural motifs, particularly the polyene chains found in many natural products.

MethodPrecursor TypeKey TransformationStereoselectivityFunctional Group ToleranceByproducts
Using this compound EnynolGrignard/Acetylide AdditionHigh (pre-defined Z-alkene)Moderate (requires protection of alcohol)Salt byproducts
Wittig Reaction Phosphonium Ylides & Aldehydes/KetonesOlefinationVariable (depends on ylide stability and reaction conditions)[3][4]GoodTriphenylphosphine oxide[5]
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate Esters & Aldehydes/KetonesOlefinationGenerally high (favors E-alkene)[6][7][8][9]ExcellentWater-soluble phosphate salts
Suzuki-Miyaura Coupling Vinyl/Aryl Boronic Acids & Vinyl/Aryl HalidesCross-CouplingHigh (retention of stereochemistry)[10]ExcellentBoron-containing byproducts
Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis and present viable alternatives for constructing polyene systems.[6][7][8][9][11]

  • Wittig Reaction: This reaction offers versatility in the types of alkenes that can be formed. However, controlling the stereoselectivity can be challenging. Unstabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[3] The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.[5]

  • HWE Reaction: The HWE reaction is renowned for its high (E)-selectivity and the ease of removal of its water-soluble phosphate byproducts.[6][7][8][9] This makes it a preferred method for the stereocontrolled synthesis of trans-polyenes.

In comparison, the use of this compound provides a pre-defined (Z)-double bond, which can be a significant advantage when this specific geometry is required in the target molecule.

Suzuki-Miyaura Coupling

For the construction of conjugated polyene systems, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool.[10] It involves the palladium-catalyzed reaction of a vinylboronic acid or ester with a vinyl halide. A key advantage of this method is the excellent retention of the stereochemistry of both coupling partners, allowing for the programmed synthesis of complex polyenes with high stereochemical fidelity.[12] While highly effective, this method requires the synthesis of the respective vinylborane and vinyl halide precursors.

Reactivity and Mechanistic Considerations: The Meyer-Schuster and Rupe Rearrangements

When employing propargyl alcohols like this compound in synthesis, it is crucial to be aware of potential acid-catalyzed rearrangements. The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[13][14][15][16][17]

The mechanism involves the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the enone.[13]

Meyer_Schuster_Rearrangement Propargyl_Alcohol Propargyl Alcohol Protonation Protonation (H+) Propargyl_Alcohol->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Rearrangement 1,3-Hydride Shift Protonated_Alcohol->Rearrangement Allene_Intermediate Allene Intermediate Rearrangement->Allene_Intermediate Tautomerization Tautomerization Allene_Intermediate->Tautomerization Enone α,β-Unsaturated Carbonyl Tautomerization->Enone

Caption: The Meyer-Schuster Rearrangement Pathway

In the case of tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated ketones instead of the expected aldehydes.[13][18] This highlights the importance of carefully selecting reaction conditions to favor the desired transformation.

Beyond Vitamin A: Exploring Other Synthetic Applications

While the industrial synthesis of Vitamin A dominates the literature, the utility of this compound extends to the synthesis of other natural products, although documented examples are less common.

Synthesis of Prolycopene

This compound is a logical precursor for the synthesis of prolycopene, the poly-cis isomer of lycopene.[19][20][21] The synthesis would likely involve an iterative coupling strategy, where the C6 unit is sequentially added to a growing polyene chain. However, detailed, peer-reviewed total syntheses of prolycopene explicitly starting from this precursor are not readily found in the literature, suggesting that other building block strategies may be more prevalent in academic research.

Leucosceptroids: A Case of an Alternative Approach

The total synthesis of the sesterterpenoids Leucosceptroids A and B, which possess potent antifeedant and antifungal activities, has been accomplished.[22][23] Notably, the published synthetic routes do not employ this compound as a key starting material. Instead, these syntheses often rely on strategies such as aldol reactions and intramolecular radical cyclizations to construct the complex polycyclic core.[22] This underscores the principle that the choice of precursor is highly dependent on the target molecule's overall architecture.

Synthesis_Logic cluster_VitaminA Vitamin A Synthesis cluster_Leucosceptroids Leucosceptroid Synthesis Z_Enynol_A This compound Grignard_A Grignard Coupling with C14-Aldehyde Z_Enynol_A->Grignard_A C20_Intermediate_A C20 Diol Intermediate Grignard_A->C20_Intermediate_A Final_Steps_A Reduction & Dehydration C20_Intermediate_A->Final_Steps_A VitaminA Vitamin A Final_Steps_A->VitaminA Starting_Materials_L Alternative Precursors Aldol_Reaction_L Aldol Reaction Starting_Materials_L->Aldol_Reaction_L Cyclization_L Intramolecular Radical Cyclization Aldol_Reaction_L->Cyclization_L Leucosceptroids Leucosceptroids A & B Cyclization_L->Leucosceptroids

Caption: Contrasting Synthetic Strategies

Conclusion and Future Outlook

This compound stands as a testament to the power of a well-designed building block in total synthesis. Its efficacy is most profoundly demonstrated in the industrial production of Vitamin A, where its specific stereochemistry and functionality are leveraged to achieve a highly efficient and convergent synthesis.

However, for the broader landscape of natural product synthesis, its application appears more specialized. While it holds potential for the synthesis of other polyene-containing natural products like prolycopene, alternative methods such as the Wittig reaction, HWE olefination, and Suzuki-Miyaura coupling often provide greater flexibility and have been more widely adopted in academic research for the construction of diverse polyene architectures.

The choice of whether to employ this compound ultimately hinges on the specific stereochemical requirements of the target molecule and the overall synthetic strategy. For targets demanding a (Z)-configured trisubstituted alkene as a foundational element, this precursor remains a highly valuable and efficient option. Future research may yet uncover novel applications for this versatile building block in the synthesis of other complex and biologically active natural products.

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A Comprehensive Guide to the Applications of (Z)-3-Methylpent-2-en-4-yn-1-ol: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-3-Methylpent-2-en-4-yn-1-ol , a structurally unique C6 building block, stands as a cornerstone in the synthesis of various high-value molecules, most notably Vitamin A. Its distinct stereochemistry and bifunctional nature—possessing both a nucleophilic alcohol and a reactive en-yne system—render it a versatile intermediate in industrial and academic research. This guide provides an in-depth review of its applications, offering a comparative perspective against its geometric isomer and other synthetic alternatives. We will delve into the causality behind its synthetic utility, present validated experimental protocols, and offer a forward-looking perspective on its potential.

Physicochemical Profile and Stereoselective Synthesis

This compound, also known as cis-3-methyl-2-pentene-4-yn-1-ol, is a colorless to light yellow liquid whose utility is intrinsically linked to its specific geometric configuration.[1][2]

PropertyValue
CAS Number 6153-05-5[3][4][5]
Molecular Formula C₆H₈O[3][5]
Molecular Weight 96.13 g/mol [3][5]
Boiling Point 171 °C[3][4]
Density 0.940 g/cm³[3][4]
Refractive Index 1.4445 - 1.4465[3][4]
SMILES C#C/C(C)=C\CO[5]

The industrial production of this alcohol is a classic example of harnessing kinetic and thermodynamic control. It is primarily synthesized via a sulfuric acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol.[6] This rearrangement selectively yields a mixture heavily favoring the desired (Z)-isomer over the (E)-isomer, typically in a ratio of approximately 85:15.[7] This selectivity is paramount, as the stereochemistry of the double bond is critical for its primary application in Vitamin A synthesis.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products MVK Methyl Vinyl Ketone Tertiary_Alcohol 3-Methyl-1-penten-4-yn-3-ol MVK->Tertiary_Alcohol Nucleophilic Addition (e.g., Ca/NH3) Acetylene Acetylene Acetylene->Tertiary_Alcohol Z_Isomer This compound (~85%) Tertiary_Alcohol->Z_Isomer Allylic Rearrangement (H₂SO₄ catalyst) E_Isomer (E)-3-Methylpent-2-en-4-yn-1-ol (~15%) Tertiary_Alcohol->E_Isomer

Caption: Synthesis of this compound via allylic rearrangement.

Recent advancements have focused on "green" chemistry approaches to mitigate the hazards associated with traditional methods, such as replacing corrosive sulfuric acid with recyclable acidic ionic liquids.[6][8]

Comparative Applications in Vitamin and Carotenoid Synthesis: A Tale of Two Isomers

The most significant industrial application of this C6 alcohol is in the synthesis of retinoids and carotenoids. Here, the geometric configuration of the double bond dictates the final product, providing a clear comparative framework between the (Z) and (E) isomers.

The (Z)-Isomer: The Key to Vitamin A

This compound is an indispensable precursor in the renowned Isler synthesis of Vitamin A.[7] In this pathway, the alcohol is coupled with a C14-aldehyde component via a Grignard reaction. The cis geometry of the double bond in the C6 fragment is structurally essential. It correctly positions the subsequent functionalities for the later steps of the synthesis, which involve selective reduction and dehydration to form the all-trans polyene system characteristic of Vitamin A. Using the (E)-isomer would lead to incorrect stereochemistry in the final product, necessitating additional, often inefficient, isomerization steps.

VitaminA_Synthesis Z_Isomer This compound (C6 Building Block) Grignard Grignard Reaction Z_Isomer->Grignard C14_Aldehyde β-Ionylideneacetaldehyde (C14 Building Block) C14_Aldehyde->Grignard C20_Intermediate C20 Acetylenic Diol Grignard->C20_Intermediate Reduction Partial Reduction (Lindlar Catalyst) C20_Intermediate->Reduction Dehydration Dehydration & Rearrangement Reduction->Dehydration VitaminA Vitamin A Acetate Dehydration->VitaminA

Caption: Role of the (Z)-isomer in the Isler synthesis of Vitamin A.

The (E)-Isomer: A Gateway to Astaxanthin and Zeaxanthin

In contrast, the thermodynamically more stable (E)-isomer, (E)-3-Methylpent-2-en-4-yn-1-ol, serves as the C6 starting material for the synthesis of other commercially important carotenoids, such as astaxanthin and zeaxanthin.[7] In these multi-step syntheses, the trans geometry is the desired configuration for building the symmetric C40 backbone of these pigments.

Performance Comparison: (Z) vs. (E) Isomers

The choice between isomers is not one of superior performance but of synthetic necessity, dictated entirely by the stereochemical requirements of the target molecule.

FeatureThis compound(E)-3-Methylpent-2-en-4-yn-1-ol
Primary Application Vitamin A Synthesis[7][9]Astaxanthin, Zeaxanthin Synthesis[7]
Stereochemistry cis (Zusammen)trans (Entgegen)
Relative Abundance Kinetically favored product (~85%) in standard rearrangement[7]Minor product (~15%) in standard rearrangement[7]
Synthetic Utility Essential for correct stereochemistry in the Isler synthesis.Provides the correct geometry for symmetric carotenoid synthesis.
Interconversion Can be isomerized to the (E)-form via photochemical or radical-based methods.[7]Can be isomerized to the (Z)-form.[7]

Broader Applications in Fine Chemical and Natural Product Synthesis

Beyond its role in vitamin production, this compound is a versatile building block in other areas of organic synthesis.

  • Natural Products: It is a documented reagent in the total synthesis of complex natural products. Notable examples include prolycopene, a tangerine-colored isomer of lycopene, and Leucosceptroids A and B, which exhibit potent antifungal properties.[10] Its en-yne moiety provides a reactive handle for sophisticated carbon-carbon bond-forming reactions.

  • Pharmaceutical Intermediates: The compound's functional groups allow it to serve as a key intermediate in the synthesis of novel drug candidates.[3][9] It can be used to introduce specific structural motifs into larger molecules, potentially modulating their biological activity.[3][9]

  • Fragrances and Flavors: The unique structural properties of the molecule contribute to its use in the formulation of fragrances and food flavorings, where it can impart fresh, fruity, or spicy aromatic notes.[1][4]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations involving this compound.

Protocol: Synthesis via Allylic Rearrangement

This protocol describes the synthesis of this compound from its tertiary alcohol precursor.[10]

  • Preparation: Dissolve 100.0 g of 3-methyl-1-penten-4-yn-3-ol in 500.0 g of a suitable organic solvent (e.g., isopropyl ether) in a reaction vessel equipped with a stirrer and temperature control.

  • Catalyst Addition: Add 20.0 g of a silica-based catalyst impregnated with sulfuric acid (96%).

  • pH Adjustment: Carefully add dilute sulfuric acid (0.1% v/v) dropwise until the pH of the mixture is between 2.0 and 3.0.

  • Reaction: Heat the mixture to 34–36 °C using a water bath and stir vigorously for 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 150 mL), followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. The expected yield is approximately 80%.

Protocol: Grignard Coupling for Vitamin A Synthesis

This protocol outlines the crucial coupling step in the Isler synthesis.

Experimental_Workflow cluster_Grignard_Prep Step 1: Grignard Reagent Preparation cluster_Coupling Step 2: Coupling Reaction cluster_Workup Step 3: Workup and Isolation A Charge reactor with Mg turnings and anhydrous THF. B Add Ethyl Bromide to initiate. A->B C Slowly add this compound in THF. B->C D Stir at RT until Mg is consumed. C->D E Cool Grignard solution to 0°C. D->E F Add C14-Aldehyde in THF dropwise over 1 hour. E->F G Allow to warm to RT and stir overnight. F->G H Quench reaction with saturated aqueous NH₄Cl. G->H I Extract with Ethyl Acetate (3x). H->I J Combine organic layers, wash with brine, dry over Na₂SO₄. I->J K Concentrate in vacuo to obtain crude C20 acetylenic diol. J->K

Caption: Workflow for the Grignard coupling step in Vitamin A synthesis.

Conclusion and Future Outlook

This compound is a testament to the importance of stereochemical control in organic synthesis. While its legacy is firmly cemented in the industrial production of Vitamin A, its utility is far from exhausted. The comparison with its (E)-isomer highlights a fundamental principle: subtle changes in molecular geometry can unlock entirely different synthetic pathways.

Future research will likely focus on expanding its application in the synthesis of novel pharmaceuticals and bioactive natural products. Furthermore, the continued development of greener, more efficient catalytic systems for its synthesis and subsequent transformations will be crucial for ensuring its long-term viability and environmental sustainability. For researchers and drug development professionals, this compound remains a powerful and relevant tool in the molecular construction toolkit.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. (Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable intermediate in organic synthesis, notably in the production of vitamins and other complex molecules.[1][2][3] However, its unique molecular structure—featuring a conjugated system with both a double and a terminal triple bond, alongside a primary alcohol—renders it a reactive and hazardous material that demands meticulous handling and disposal protocols.[4][5]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific principles. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment, ensuring that our pursuit of scientific advancement does not come at the cost of safety.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of any safety protocol. The hazardous nature of this compound stems from its flammability, corrosivity, and high reactivity.[6]

Key Chemical Properties and Hazards

PropertyValue / InformationCausality and Implication for Disposal
CAS Number 6153-05-5[1][2]Unique identifier for accurate chemical inventory and waste manifest documentation.
Molecular Formula C₆H₈O[1][2]
Appearance Colorless to light yellow liquid[2][7]Visual identification. A change in color could indicate polymerization or degradation.
Boiling Point 171 °C[1][2]Relatively low volatility, but vapors can still accumulate.
Flash Point 65 °C (149 °F)[1][2]Classified as a flammable liquid.[6] Requires storage away from all ignition sources.
UN Number 2705[1]United Nations number for transport, classifying it under hazardous materials.
DOT Label Corrosive[1]Indicates it can cause severe skin burns and eye damage, mandating specific PPE.
Reactivity Heat-sensitive; prone to polymerization and oxidation.[4][8] The terminal alkyne can form explosive metal acetylides.[9]This is the most critical hazard. It must be stored in a cool, dark place and must never contact incompatible metals like copper, silver, mercury, or brass fittings.[9]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and state regulations. All waste must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Concurrently, all personnel handling the chemical must be protected under the standards set by the Occupational Safety and Health Administration (OSHA), particularly the Hazard Communication Standard (29 CFR 1910.1200).[12][13]

  • Generator Status: Your institution is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced monthly.[14] This status dictates specific requirements for storage time limits and documentation.

  • Laboratory Management Plan: Academic institutions may operate under the "Academic Labs Rule" (40 CFR Part 262, Subpart K), which allows for more flexible management but requires a comprehensive Laboratory Management Plan.[15][16]

Pre-Disposal Procedures and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste leaves the lab. It starts with proper segregation and the use of appropriate PPE.

Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of this corrosive liquid and potential violent reactions.
Hand Protection Double-gloving: inner nitrile glove, outer butyl rubber or neoprene glove.Provides robust protection against a corrosive and reactive chemical. Always inspect gloves before use.
Body Protection Flame-resistant (FR) lab coat.Protects against splashes and provides a critical layer of defense in case of a flash fire.
Respiratory Use only within a certified chemical fume hood.[17]Prevents inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

This substance must not be disposed of down the drain or mixed with general laboratory waste. The only acceptable method is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste contractor.

Step 1: Waste Identification and Labeling Immediately upon generating the first drop of waste, the container must be properly labeled. The label must be durable and clearly legible.

  • Label Contents:

    • The words "HAZARDOUS WASTE "[14]

    • Full Chemical Name: This compound

    • CAS Number: 6153-05-5

    • Hazard Identification: Flammable, Corrosive, Toxic

    • Principal Investigator's Name and Lab Location.

Step 2: Containerization The choice of container is critical to prevent dangerous reactions.

  • Primary Container: Use a clean, dry, sealable container made of borosilicate glass or compatible plastic (e.g., Teflon®). Ensure the container has a screw-top cap with a chemically resistant liner.

  • CRITICAL—Avoid Incompatible Materials: DO NOT use containers with metal components, especially brass, copper, silver, or mercury, in the lid or anywhere else.[9] The terminal alkyne can react with these metals to form highly unstable, shock-sensitive acetylides.

Step 3: On-Site Accumulation (Satellite Accumulation Area - SAA) Store the waste container in a designated SAA at or near the point of generation.[14]

  • Location: The SAA must be in a well-ventilated area, away from heat, sparks, open flames, or direct sunlight.[18]

  • Segregation: Store the container segregated from incompatible materials, particularly oxidizing agents, acids, and bases.

  • Containment: The container must be kept within a secondary containment bin or tray capable of holding 110% of the volume of the container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[19]

Step 4: Arranging for Professional Disposal Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a pickup.

  • Documentation: Complete all required waste manifest or pickup request forms accurately.

  • Final Disposal Method: The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and safest disposal method for this type of organic compound is high-temperature incineration.[11]

Disposal Workflow and Decision Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.

G cluster_prep Pre-Disposal Checks cluster_accumulate Accumulation Protocol start Waste this compound Generated ppe_check Is appropriate PPE being worn? start->ppe_check container_check Is the waste container compatible? (Glass/Plastic, NO incompatible metals) ppe_check->container_check Yes improper_ppe STOP. Obtain correct PPE. ppe_check->improper_ppe No label_check Is the container correctly labeled? (Hazardous Waste, Name, Hazards) container_check->label_check Yes improper_container STOP. Replace with a compatible container. container_check->improper_container No saa_storage Store in designated SAA label_check->saa_storage Yes improper_label STOP. Correctly label the container. label_check->improper_label No segregation Segregate from incompatibles saa_storage->segregation containment Place in secondary containment segregation->containment log_waste Log waste generation date containment->log_waste stop Arrange pickup by EHS/ Licensed Waste Vendor log_waste->stop Container Full or Time Limit Reached

Caption: Decision workflow for compliant disposal of this compound.

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Large Spill, Fire, or Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm and alert your institution's emergency response team (e.g., call Public Safety).

    • Provide first responders with the Safety Data Sheet (SDS) and any relevant information upon their arrival.

    • For fires, use a carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam extinguisher. Do not use a water jet , as it can spread the flammable liquid.[20]

By adhering to these rigorous protocols, we can ensure that this compound is managed safely and responsibly throughout its lifecycle, upholding our commitment to safety and environmental stewardship.

References

  • This compound. LookChem. [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. American Medical Compliance. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • This compound CAS 6153-05-5. Shaanxi BLOOM Tech Co., Ltd. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • LCSS: ACETYLENE. National Institutes of Health. [Link]

  • (Z)-3-methylpent-2-en-4-yne-1,1-diol. PubChem. [Link]

  • Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration. [Link]

  • What is used for this compound. Shaanxi BLOOM Tech Co., Ltd. [Link]

  • What is the structural formula for this compound? Shaanxi BLOOM Tech Co., Ltd. [Link]

  • Acetylene - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston. [Link]

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  • Safe Handling of Acetylene Gas. HSSE WORLD. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Laboratory Research and Development Professionals

This document provides essential guidance on the safe handling of (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to synthesize available data with established safety principles to ensure your operational safety, even when complete hazard information is not available. This guide is built on the precautionary principle, assuming a hazard profile based on the chemical's structure and data from closely related analogues.

Hazard Assessment: A Data-Driven Approach

1.1. Analysis by Chemical Structure and Analogy

This compound is a small, volatile molecule containing three key functional groups: a primary alcohol, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). This "enyne" structure is known for its reactivity in organic synthesis.[1][2][3][4] The presence of both unsaturation and a hydroxyl group suggests potential for flammability, irritation, and unknown toxicological effects.

To build a conservative safety profile, we will examine the documented hazards of a closely related structural isomer, 3-Methylpent-1-en-4-yn-3-ol.

PropertyThis compound[5]Analogue: 3-Methylpent-1-en-4-yn-3-ol [6][7]
CAS Number 6153-05-53230-69-1
Molecular Formula C₆H₈OC₆H₈O
Boiling Point 171 °CNot available
Flash Point 65 °C27 °C[8] (Data for a related ketone)
GHS Classification Not available. DOT label: Corrosive.Flammable Liquid 3 (H226), Acute Toxicity 4, Oral (H302)

1.2. Inferred Hazard Profile

Based on the available data, we will operate under the assumption that this compound presents the following hazards:

  • Flammability: The compound is combustible, with a flash point of 65°C.[5] Isomers and related structures are classified as flammable liquids.[6][7] Vapors may form explosive mixtures with air.[9]

  • Acute Toxicity: Assumed to be harmful if swallowed, based on its isomer.[6][7] Dermal and inhalation toxicity are unknown and should be considered a potential risk.

  • Skin and Eye Irritation: As an unsaturated alcohol, it is prudent to assume it can cause skin and serious eye irritation.[8][10] The "Corrosive" DOT label suggests a significant risk of tissue damage.[5]

  • Reactivity: Enynes are reactive molecules.[11] The compound may be unstable under certain conditions, such as heating, and could potentially form explosive peroxides.[8]

Core PPE and Operational Protocol

The following protocols are designed as the minimum standard for handling this chemical. All operations must be conducted within a certified chemical fume hood to utilize engineering controls as the primary barrier against exposure.

2.1. Mandatory PPE Ensemble

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) AND a full-face shield.Goggles protect against splashes and vapors. The face shield provides a secondary barrier, crucial given the "Corrosive" label and unknown irritation potential.[12]
Hand Protection Double-gloving: Inner nitrile glove + outer butyl rubber or neoprene glove.Nitrile offers good initial protection, while the outer glove provides enhanced resistance to a broader range of chemicals and potential degradation.[12] Always check manufacturer-specific permeation data.
Body Protection Flame-resistant (FR) lab coat.Protects skin from splashes and provides critical protection from fire due to the compound's flammability.[13]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.[12]
Respiratory Not required if all work is performed in a functioning fume hood.An air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations like a significant spill outside of containment.

2.2. Step-by-Step Handling and Disposal Plan

Preparation and Handling:

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly before starting work.

  • Assemble Materials: Have all necessary equipment, including a designated, labeled waste container, inside the fume hood.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.

  • Handle with Care: Use only non-sparking tools.[7][14] Keep containers tightly closed when not in use and away from heat or ignition sources. Ground/bond containers when transferring material to prevent static discharge.[7][14]

  • Post-Handling Decontamination: After use, decontaminate any surfaces.

Disposal:

  • Waste Segregation: Dispose of all contaminated materials (gloves, pipette tips, etc.) and the chemical itself in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: The waste is likely classified as hazardous due to flammability and potential corrosivity/toxicity. All disposal must adhere strictly to institutional, local, and national hazardous waste regulations.[7]

Spill Management:

  • Small Spill (inside fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop into the hazardous waste container.

  • Large Spill / Spill outside hood: Evacuate the immediate area. Alert laboratory safety personnel. Prevent anyone from entering without appropriate respiratory protection.

Visualization of Safety Protocols

3.1. PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Pre-Task Assessment cluster_ppe 2. PPE Ensemble cluster_execution 3. Execution Start Start Task Planning CheckHood Is a certified chemical fume hood available? Start->CheckHood Stop STOP WORK Consult EHS CheckHood->Stop No BasePPE Minimum PPE: - FR Lab Coat - Chemical Splash Goggles - Double Gloves (Nitrile/Neoprene) - Closed-toe Shoes CheckHood->BasePPE Yes FaceShield Add Full Face Shield BasePPE->FaceShield Proceed Proceed with work inside fume hood FaceShield->Proceed Respirator Consult EHS for Respirator Use (e.g., spill cleanup) Spill Is there a spill outside the hood? Proceed->Spill Spill->Respirator Yes Spill->Proceed No

Caption: PPE selection workflow based on hazard assessment and engineering controls.

This guide is intended to provide a robust framework for safely handling this compound. Always consult the specific Safety Data Sheet provided by your supplier upon receipt of the chemical and adhere to your institution's safety policies.

References

  • Reactivity of Enyne-Allenes Generated via an Alder-Ene Reaction. ACS Publications. Available at: [Link]

  • Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. Accounts of Chemical Research. Available at: [Link]

  • The Behavior of 1,n-Enynes in the Presence of Transition Metals. Chemical Reviews. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • 3-Methylpent-1-en-4-yn-3-ol | C6H8O. PubChem. Available at: [Link]

  • Copper-catalyzed functionalization of enynes. Chemical Science (RSC Publishing). Available at: [Link]

  • Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Chemos GmbH & Co.KG. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • Enyne Metathesis. Organic Chemistry Portal. Available at: [Link]

  • SAFETY DATA SHEETS - Mesity oxide. biosolve-chemicals.com. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. cplaboratories.com. Available at: [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. cangardcare.com. Available at: [Link]

  • Chemical Resistant Protective Gear. R.S. Hughes. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.